molecular formula C14H16FNO3 B10756430 Anti-Mouse OX40/CD134 (LALA-PG) Antibody (OX86)

Anti-Mouse OX40/CD134 (LALA-PG) Antibody (OX86)

Katalognummer: B10756430
Molekulargewicht: 265.28 g/mol
InChI-Schlüssel: NPVNUGQNVVMJJP-CXUHLZMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anti-Mouse OX40/CD134 (LALA-PG) Antibody (OX86) is a useful research compound. Its molecular formula is C14H16FNO3 and its molecular weight is 265.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Anti-Mouse OX40/CD134 (LALA-PG) Antibody (OX86) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anti-Mouse OX40/CD134 (LALA-PG) Antibody (OX86) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C14H16FNO3

Molekulargewicht

265.28 g/mol

IUPAC-Name

[(E)-(3-fluoro-4-hydroxyphenyl)methylideneamino] cyclohexanecarboxylate

InChI

InChI=1S/C14H16FNO3/c15-12-8-10(6-7-13(12)17)9-16-19-14(18)11-4-2-1-3-5-11/h6-9,11,17H,1-5H2/b16-9+

InChI-Schlüssel

NPVNUGQNVVMJJP-CXUHLZMHSA-N

Isomerische SMILES

C1CCC(CC1)C(=O)O/N=C/C2=CC(=C(C=C2)O)F

Kanonische SMILES

C1CCC(CC1)C(=O)ON=CC2=CC(=C(C=C2)O)F

Herkunft des Produkts

United States

Foundational & Exploratory

Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime, a potentially valuable molecule in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and relevant chemical data.

Synthetic Pathway Overview

The synthesis of the target compound is achieved through a two-step process. The first step involves the oximation of the commercially available 3-fluoro-4-hydroxybenzaldehyde. The resulting oxime is then acylated with cyclohexanecarbonyl chloride to yield the final product. The phenolic hydroxyl group is not protected, as the oxime hydroxyl is more nucleophilic and reacts preferentially under the basic conditions of the acylation step.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde Oxime

This procedure is adapted from a standard oximation reaction of a substituted benzaldehyde.

Materials:

  • 3-Fluoro-4-hydroxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) in ethanol.

  • To this solution, add hydroxylamine hydrochloride (1.5 eq) followed by pyridine (3.0 eq).

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 3-Fluoro-4-Hydroxybenzaldehyde Oxime as a solid. The crude product is of sufficient purity for the next step.

Step 2: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

This procedure is a standard O-acylation of an oxime.

Materials:

  • 3-Fluoro-4-hydroxybenzaldehyde oxime

  • Cyclohexanecarbonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-hydroxybenzaldehyde oxime (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (2.0 eq).

  • To the cooled solution, add cyclohexanecarbonyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime.

Data Presentation

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
3-Fluoro-4-hydroxybenzaldehydeC₇H₅FO₂140.11Starting Material
Hydroxylamine hydrochlorideCH₄ClNO69.49Reagent (Step 1)
PyridineC₅H₅N79.10Base (Step 1 & 2)
3-Fluoro-4-hydroxybenzaldehyde oximeC₇H₆FNO₂155.13Intermediate
Cyclohexanecarbonyl chlorideC₇H₁₁ClO146.61Reagent (Step 2)
3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oximeC₁₄H₁₆FNO₃265.28Final Product

Table 2: Expected Yields and Physical Properties

StepProductExpected Yield (%)Physical State
13-Fluoro-4-hydroxybenzaldehyde oxime>90Solid
23-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime60-85Solid

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Oximation cluster_reagent2 Reagent for Step 2 cluster_step2 Step 2: O-Acylation 3-Fluoro-4-Hydroxybenzaldehyde 3-Fluoro-4-Hydroxybenzaldehyde Reaction_1 Reaction with Pyridine in Ethanol (Reflux) 3-Fluoro-4-Hydroxybenzaldehyde->Reaction_1 Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction_1 Intermediate 3-Fluoro-4-Hydroxybenzaldehyde Oxime Reaction_1->Intermediate Reaction_2 Reaction with Pyridine in DCM Intermediate->Reaction_2 Cyclohexanecarbonyl_Chloride Cyclohexanecarbonyl_Chloride Cyclohexanecarbonyl_Chloride->Reaction_2 Final_Product 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime Reaction_2->Final_Product

Caption: Synthetic workflow for the preparation of the target compound.

O_Acylation_Mechanism Oxime 3-Fluoro-4-hydroxybenzaldehyde Oxime Oximate Deprotonated Oxime (Nucleophile) Oxime->Oximate Deprotonation Base Pyridine Base->Oximate Pyridinium_Chloride Pyridinium Chloride Base->Pyridinium_Chloride Addition_Intermediate Tetrahedral Intermediate Oximate->Addition_Intermediate Nucleophilic Attack Acyl_Chloride Cyclohexanecarbonyl Chloride Acyl_Chloride->Addition_Intermediate Final_Product Final O-Acyl Oxime Product Addition_Intermediate->Final_Product Chloride Elimination Chloride_Ion Chloride Ion Addition_Intermediate->Chloride_Ion Chloride_Ion->Pyridinium_Chloride

Caption: Proposed mechanism for the O-acylation of the oxime intermediate.

A Comprehensive Technical Guide to 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime, a compound of interest in medicinal chemistry and drug discovery. While a specific CAS number for this molecule is not publicly registered, this document compiles essential information regarding its synthesis, characterization, and potential biological activities based on the known properties of its precursors and related chemical structures.

Physicochemical Properties

The properties of the precursor, 3-Fluoro-4-hydroxybenzaldehyde, are well-documented. These characteristics are foundational for the synthesis and purification of the target oxime ester.

PropertyValue (for 3-Fluoro-4-hydroxybenzaldehyde)Reference
CAS Number 405-05-0[1]
Molecular Formula C₇H₅FO₂[1]
Molecular Weight 140.11 g/mol [1]
Melting Point 120-123 °C[2]
Appearance Solid
IUPAC Name 3-fluoro-4-hydroxybenzaldehyde[1]

Based on these precursors, the predicted properties for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime are:

PropertyPredicted Value
Molecular Formula C₁₄H₁₆FNO₃
Molecular Weight 265.28 g/mol
Appearance Likely a solid at room temperature

Synthesis and Experimental Protocols

The synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime can be logically approached as a two-step process, starting from the commercially available 3-Fluoro-4-methoxybenzaldehyde or by first synthesizing its precursor, 3-Fluoro-4-hydroxybenzaldehyde.

2.1. Synthesis of 3-Fluoro-4-hydroxybenzaldehyde from 3-Fluoro-4-methoxybenzaldehyde

A common method for this demethylation reaction involves treatment with a strong Lewis acid like boron tribromide or a strong protic acid like hydrobromic acid.

Experimental Protocol:

  • To a solution of 3-fluoro-4-methoxybenzaldehyde (1 g, 6.5 mmol) in dichloromethane, add boron tribromide (1 M solution in dichloromethane, 19.5 mmol) under an ice bath.

  • Stir the reaction mixture for 24 hours.

  • Quench the reaction by adding an excess of anhydrous methanol.

  • Remove the solvent and the resulting trimethyl borate by distillation under reduced pressure.

  • Dissolve the residue in methanol and repeat the distillation to ensure complete removal of trimethyl borate.

  • Dissolve the solid residue in ethyl acetate, wash the organic phase with water (3 x 100 ml), and dry over anhydrous sodium sulfate.

  • Concentrate the organic solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (petroleum ether:ethyl ether = 8:2) to yield pure 3-fluoro-4-hydroxybenzaldehyde.

2.2. Proposed Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

This synthesis involves the formation of an oxime from the aldehyde, followed by esterification.

Step 1: Synthesis of 3-Fluoro-4-hydroxybenzaldehyde oxime

This procedure is adapted from general methods for the synthesis of aldoximes.

Experimental Protocol:

  • Dissolve 3-Fluoro-4-hydroxybenzaldehyde (10 mmol) in methanol.

  • Add hydroxylamine hydrochloride (20 mmol) and potassium carbonate (20 mmol) to the solution at room temperature.

  • Stir the mixture at room temperature for 24 hours.

  • Dilute the reaction mixture with ethyl acetate (200 mL).

  • Wash the mixture with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain 3-Fluoro-4-hydroxybenzaldehyde oxime.

Step 2: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

This step involves the acylation of the oxime with cyclohexanecarbonyl chloride.

Experimental Protocol:

  • Dissolve 3-Fluoro-4-hydroxybenzaldehyde oxime (10 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, such as pyridine or triethylamine (12 mmol), to the solution.

  • Cool the mixture in an ice bath and add cyclohexanecarbonyl chloride (11 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Alternative One-Pot Synthesis of Oxime Esters:

Recent advancements have described a visible-light-mediated three-component reaction for the synthesis of oxime esters from an aldehyde, an aniline, and an N-hydroxyphthalimide (NHPI) ester, using eosin Y as a photocatalyst. This method offers a more streamlined approach, though it would require the synthesis of the corresponding NHPI ester of cyclohexanecarboxylic acid.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Esterification Aldehyde 3-Fluoro-4-hydroxybenzaldehyde Oxime 3-Fluoro-4-hydroxybenzaldehyde oxime Aldehyde->Oxime Reaction Reagent1 Hydroxylamine Hydrochloride (NH2OH·HCl) Reagent1->Oxime Base1 Base (e.g., K2CO3) Base1->Oxime Solvent1 Methanol Solvent1->Oxime Oxime_input 3-Fluoro-4-hydroxybenzaldehyde oxime Final_Product 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime Oxime_input->Final_Product Acylation Reagent2 Cyclohexanecarbonyl Chloride Reagent2->Final_Product Base2 Base (e.g., Pyridine) Base2->Final_Product Solvent2 Dichloromethane Solvent2->Final_Product

Caption: Proposed two-step synthesis workflow for the target compound.

Characterization

The structural confirmation of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime would rely on standard spectroscopic techniques:

  • ¹H and ¹³C NMR: To confirm the presence and connectivity of protons and carbons in the aromatic ring, the oxime moiety, and the cyclohexyl group.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations, such as the C=N of the oxime, the C=O of the ester, and the aromatic C-F bond.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the overall structure.

Potential Applications and Biological Activities

The therapeutic potential of this molecule can be inferred from the known bioactivities of its structural components.

  • Derivatives of 3-Fluoro-4-hydroxybenzaldehyde: This aldehyde is a versatile building block for synthesizing compounds with significant biological effects.

    • Anticancer Activity: It is used to create curcuminoid analogs that show inhibitory effects against human ovarian cancer cell lines.

    • Cytoprotective Effects: Through Wittig reactions, it can be converted into caffeic acid phenylethyl amide derivatives which exhibit cytoprotective properties against peroxide-induced damage.

    • Anti-inflammatory Activity: Hydrazone derivatives synthesized from this aldehyde have demonstrated potent inhibition of macrophage migration, indicating anti-inflammatory potential.

  • Oxime Esters: This functional group is present in a wide array of biologically active compounds.

    • Broad-Spectrum Bioactivity: Oxime esters are known to exhibit anticancer, anti-inflammatory, antifungal, antioxidant, and antimicrobial properties. They are considered promising scaffolds in the development of new therapeutic agents.

Given this background, 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime is a promising candidate for investigation in several areas of drug discovery. The combination of the fluorinated hydroxyphenyl group with the oxime ester moiety may lead to synergistic or novel biological activities.

G cluster_aldehyde From 3-Fluoro-4-hydroxybenzaldehyde moiety cluster_oxime From O-(Cyclohexylcarbonyl)oxime moiety Core 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime Anticancer Anticancer Activity (Curcuminoid Analogs) Core->Anticancer Cytoprotective Cytoprotective Activity (Caffeic Acid Amide Analogs) Core->Cytoprotective Anti_inflammatory_A Anti-inflammatory Activity (Hydrazone Derivatives) Core->Anti_inflammatory_A Antimicrobial Antimicrobial Activity Core->Antimicrobial Antioxidant Antioxidant Activity Core->Antioxidant Anti_inflammatory_B Anti-inflammatory Activity Core->Anti_inflammatory_B PotentialApplications Potential Applications in Drug Discovery Anticancer->PotentialApplications Cytoprotective->PotentialApplications Anti_inflammatory_A->PotentialApplications Antimicrobial->PotentialApplications Antioxidant->PotentialApplications Anti_inflammatory_B->PotentialApplications

References

Technical Guide: Spectroscopic and Synthetic Profile of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime. Due to the limited availability of direct experimental data for this specific molecule, this guide combines existing data for its precursors with predicted spectroscopic values and generalized experimental protocols based on established chemical principles. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential biological evaluation of this compound.

Chemical Structure and Properties

  • Compound Name: 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

  • Molecular Formula: C₁₄H₁₆FNO₃[1]

  • Molecular Weight: 265.28 g/mol

  • Canonical SMILES: C1CCC(CC1)C(=O)O/N=C/C2=CC(=C(C=C2)O)F[1]

  • InChI Key: NPVNUGQNVVMJJP-CXUHLZMHSA-N[1]

Spectroscopic Data

Mass Spectrometry (Predicted)

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime.[1]

AdductPredicted m/z
[M+H]⁺266.11870
[M+Na]⁺288.10064
[M-H]⁻264.10414
[M+NH₄]⁺283.14524
[M+K]⁺304.07458
NMR Spectroscopy (Predicted and Experimental)

Table 2.1: Experimental ¹H NMR Data for 3-Fluoro-4-Hydroxybenzaldehyde

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.84s1H-CHO
7.68 - 7.62m2HAr-H
7.18t (J=8.4 Hz)1HAr-H
6.2 (br s)s1H-OH

Table 2.2: Predicted ¹H NMR Data for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

Note: These are estimated values based on the structure and known chemical shifts.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.1 - 8.3s1HCH=N
7.4 - 7.6m2HAr-H
7.0 - 7.2m1HAr-H
9.5 - 10.5br s1HAr-OH
2.3 - 2.5m1HCyclohexyl-CH
1.2 - 2.0m10HCyclohexyl-CH₂

Table 2.3: Predicted ¹³C NMR Data for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

Note: These are estimated values based on the structure and known chemical shifts.

Chemical Shift (ppm)Assignment
170 - 175C=O (ester)
150 - 155C=N
150 - 153 (d, J≈245 Hz)C-F
145 - 148C-OH
125 - 130Ar-C
115 - 120Ar-C
40 - 45Cyclohexyl-CH
25 - 30Cyclohexyl-CH₂
Infrared (IR) Spectroscopy (Predicted and Experimental)

Table 2.4: Experimental IR Data for 3-Fluoro-4-Hydroxybenzaldehyde

Wavenumber (cm⁻¹)Assignment
3100-3300O-H stretch
2850-2950C-H stretch (aromatic/aldehyde)
1680-1700C=O stretch (aldehyde)
1580-1620C=C stretch (aromatic)
1200-1300C-O stretch
1000-1100C-F stretch

Table 2.5: Predicted IR Data for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

Note: These are estimated values based on the structure and known functional group frequencies.

Wavenumber (cm⁻¹)Assignment
3200-3500O-H stretch (phenolic)
2850-2950C-H stretch (aliphatic/aromatic)
1750-1770C=O stretch (ester)
1620-1650C=N stretch (oxime)
1580-1610C=C stretch (aromatic)
1150-1250C-O stretch (ester)
1000-1100C-F stretch

Experimental Protocols

The following section details a plausible two-step synthesis for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime, starting from 3-Fluoro-4-Hydroxybenzaldehyde.

Step 1: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde Oxime

This protocol is a general method for the synthesis of aldoximes.

Materials:

  • 3-Fluoro-4-Hydroxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol

  • Water

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 3-Fluoro-4-Hydroxybenzaldehyde in a minimal amount of ethanol.

  • In a separate beaker, prepare a solution of 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate in water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.

  • Attach a condenser to the flask and heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-Fluoro-4-Hydroxybenzaldehyde Oxime.

  • Dry the product under vacuum.

Step 2: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

This protocol describes the O-acylation of the oxime prepared in Step 1.

Materials:

  • 3-Fluoro-4-Hydroxybenzaldehyde Oxime

  • Cyclohexanecarbonyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve 1.0 equivalent of 3-Fluoro-4-Hydroxybenzaldehyde Oxime in a suitable anhydrous solvent (e.g., DCM or THF) in a round-bottom flask.

  • Add 1.2 equivalents of a base such as pyridine or triethylamine to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add 1.1 equivalents of cyclohexanecarbonyl chloride dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the final product, 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime.

Mandatory Visualizations

Synthetic Pathway

Synthesis_Pathway A 3-Fluoro-4-Hydroxybenzaldehyde B 3-Fluoro-4-Hydroxybenzaldehyde Oxime A->B C 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime B->C reagent1 NH2OH·HCl, NaOAc Ethanol/Water, Reflux reagent2 Cyclohexanecarbonyl chloride, Pyridine, DCM, 0°C to rt Biological_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Target 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime Target->IKK inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes induces

References

Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

Author: BenchChem Technical Support Team. Date: November 2025

Experimental Protocols

A plausible synthetic route and standard NMR spectroscopic protocol are outlined below. These methodologies are based on established chemical literature for the synthesis of oxime esters and the acquisition of NMR data for organic compounds.[1][2][3][4]

Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

The synthesis can be conceptualized as a two-step process: oximation of the parent aldehyde followed by esterification.

  • Step 1: Synthesis of 3-Fluoro-4-hydroxybenzaldehyde Oxime

    • 3-Fluoro-4-hydroxybenzaldehyde (1.0 equivalent) is dissolved in ethanol.

    • An aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate or sodium carbonate (1.5 equivalents) is added to the solution.

    • The mixture is stirred at room temperature or gently heated (e.g., refluxed) for 2-4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is typically isolated by pouring it into water and collecting the resulting precipitate by filtration. The crude product can be purified by recrystallization.

  • Step 2: Synthesis of the Final Compound via Esterification

    • The 3-Fluoro-4-hydroxybenzaldehyde oxime (1.0 equivalent) is dissolved in a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), in a flask equipped with a nitrogen inlet.

    • A base, typically a tertiary amine like triethylamine (1.5 equivalents), is added, and the mixture is cooled in an ice bath (0 °C).

    • Cyclohexanecarbonyl chloride (1.1 equivalents), dissolved in the same solvent, is added dropwise to the cooled solution.

    • The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring overnight.[2] Reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Synthesis_Workflow Start1 3-Fluoro-4- Hydroxybenzaldehyde Intermediate 3-Fluoro-4-hydroxy- benzaldehyde Oxime Start1->Intermediate Step 1: Oximation Reagent1 NH2OH·HCl, Base (e.g., NaOAc) Ethanol/Water FinalProduct 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime Intermediate->FinalProduct Step 2: Esterification Reagent2 Cyclohexanecarbonyl Chloride, Base (Et3N) Dichloromethane

Caption: Synthetic workflow for the preparation of the target compound.

NMR Spectroscopic Analysis
  • Instrumentation : ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the purified product would be dissolved in 0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is particularly useful for observing exchangeable protons like the phenolic -OH.

  • Internal Standard : Tetramethylsilane (TMS) would be used as the internal standard, with its signal set to 0.00 ppm.

  • Acquisition Parameters :

    • ¹H NMR : A standard pulse program would be used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • ¹³C NMR : A proton-decoupled pulse program would be used with a spectral width of approximately 220 ppm.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~9.5 - 10.5broad s1HAr-OH Chemical shift is concentration-dependent; may exchange with D₂O.
~8.25s1HCH =N-OSinglet, characteristic of the oxime proton.
~7.45dd (J ≈ 8.5, 2.0 Hz)1HAr-H (H-6)Coupled to H-5 (ortho) and H-2 (meta, via F).
~7.30dd (J ≈ 11.0, 2.0 Hz)1HAr-H (H-2)Coupled to H-6 (meta) and F (ortho).
~7.05t (J ≈ 8.5 Hz)1HAr-H (H-5)Coupled to H-6 (ortho) and F (meta).
~2.40tt (J ≈ 11.0, 3.5 Hz)1HCy-H (α to C=O)Triplet of triplets, expected to be the most downfield cyclohexyl proton.
~1.20 - 1.95m10HCyclohexyl H Complex multiplet for the remaining 10 protons on the cyclohexyl ring.

(s = singlet, d = doublet, t = triplet, dd = doublet of doublets, tt = triplet of triplets, m = multiplet, Ar = Aromatic, Cy = Cyclohexyl)

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ, ppm)AssignmentNotes
~173.5C =O (Ester)Carbonyl carbon of the cyclohexylcarbonyl group.
~155.0C =N-O (Oxime)Iminic carbon of the oxime ester.
~152.0 (d, J ≈ 245 Hz)C -F (C-3)Large one-bond carbon-fluorine coupling constant is characteristic.
~148.0 (d, J ≈ 12 Hz)C -OH (C-4)Two-bond coupling to fluorine.
~126.5 (d, J ≈ 3 Hz)C -H (C-6)Four-bond coupling to fluorine.
~124.0 (d, J ≈ 6 Hz)C -CH=N (C-1)Three-bond coupling to fluorine.
~118.0 (d, J ≈ 21 Hz)C -H (C-5)Two-bond coupling to fluorine.
~116.5 (d, J ≈ 4 Hz)C -H (C-2)Three-bond coupling to fluorine.
~43.0C H (α to C=O)Alpha-carbon of the cyclohexyl ring.
~29.0C H₂ (β to C=O)Beta-carbons of the cyclohexyl ring.
~25.5C H₂ (γ to C=O)Gamma-carbons of the cyclohexyl ring.
~25.0C H₂ (δ to C=O)Delta-carbon of the cyclohexyl ring.

(d = doublet due to C-F coupling)

References

Mass Spectrometry of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime. This document details predicted mass spectral data, probable fragmentation pathways, and standardized experimental protocols relevant to the analysis of this and structurally similar molecules. The information presented is intended to support researchers and professionals in the fields of analytical chemistry, drug discovery, and development.

Predicted Mass Spectral Data

The accurate mass of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime (C₁₄H₁₆FNO₃) is a fundamental parameter in its mass spectrometric identification. Based on its elemental composition, the predicted monoisotopic mass and corresponding m/z values for common adducts are summarized below. This data is crucial for high-resolution mass spectrometry (HRMS) analysis, enabling precise identification from complex matrices.

Adduct TypeMolecular FormulaPredicted m/z
[M+H]⁺ [C₁₄H₁₇FNO₃]⁺266.1187
[M+Na]⁺ [C₁₄H₁₆FNNaO₃]⁺288.1006
[M+K]⁺ [C₁₄H₁₆FKNO₃]⁺304.0746
[M+NH₄]⁺ [C₁₄H₂₀FN₂O₃]⁺283.1452
[M-H]⁻ [C₁₄H₁₅FNO₃]⁻264.1041
[M+HCOO]⁻ [C₁₅H₁₇FNO₅]⁻310.1096
[M+CH₃COO]⁻ [C₁₆H₁₉FNO₅]⁻324.1253

Table 1: Predicted m/z values for common adducts of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime.

Postulated Fragmentation Pathways

Understanding the fragmentation behavior of a molecule under ionization is key to its structural elucidation. While experimental data for the target compound is not publicly available, fragmentation pathways can be postulated based on the known behavior of structurally related O-acyl oximes and benzaldehyde derivatives under electron ionization (EI) conditions.

The primary fragmentation is expected to occur at the labile ester and oxime functionalities. Key predicted fragmentation pathways include:

  • α-Cleavage: Cleavage of the bond between the carbonyl carbon and the oxygen of the oxime, leading to the formation of a cyclohexylcarbonyl radical and a stabilized [M-C₇H₁₁O]⁺ ion, or a cyclohexylacylium ion ([C₇H₁₁O]⁺) at m/z 111.

  • N-O Bond Cleavage: Homolytic cleavage of the N-O bond is a common pathway for oxime esters, which would result in a [C₁₄H₁₆FNO₂]⁺ radical cation.

  • McLafferty-type Rearrangement: While less common for aromatic oximes, a McLafferty-type rearrangement involving the cyclohexyl ring could potentially occur.

  • Fragmentation of the Benzaldehyde Moiety: Subsequent fragmentation of the aromatic portion could involve the loss of CO (28 Da) or other small neutral molecules.

  • Fragmentation of the Cyclohexyl Moiety: The cyclohexyl ring can undergo characteristic ring-opening and fragmentation, leading to a series of hydrocarbon fragment ions.

A diagram illustrating these potential fragmentation pathways is provided below.

Fragmentation_Pathway cluster_main Postulated EI Fragmentation Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M+ [C14H16FNO3]+• m/z 265 F1 [C7H5FNO]+• m/z 138 (Loss of C7H11O•) M+->F1 - C7H11O• F2 [C7H11O]+ m/z 111 (Cyclohexylacylium ion) M+->F2 - C7H5FNO• F3 [C14H16FNO2]+• (N-O Cleavage) M+->F3 - O F1_1 [C6H5FO]+• m/z 112 (Loss of HCN) F1->F1_1 - HCN F2_1 [C5H9]+ m/z 69 (Loss of C2H2O) F2->F2_1 - C2H2O

Caption: Postulated Electron Ionization Fragmentation Pathway.

Experimental Protocols

The following are generalized protocols for the analysis of small molecules like 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime using Gas Chromatography-Mass Spectrometry (GC-MS) and Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for polar compounds to improve volatility.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate) to a concentration of approximately 10 µg/mL.[1]

  • Ensure the sample is free of particulates by centrifugation or filtration if necessary.[1]

  • Transfer the final solution to a 1.5 mL glass autosampler vial.[1]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

GCMS_Workflow cluster_workflow GC-MS Experimental Workflow Start Sample Preparation (10 µg/mL in volatile solvent) Inject 1 µL Injection (Splitless Mode) Start->Inject Separate GC Separation (HP-5MS Column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-500) Ionize->Detect Analyze Data Analysis Detect->Analyze

Caption: GC-MS Experimental Workflow.

Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

Direct infusion ESI-MS is a rapid method for analyzing the molecular weight of polar and semi-polar compounds without prior chromatographic separation.

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 5-10 µg/mL in the infusion solvent (typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 50:50 acetonitrile:water for negative ion mode).[2]

Instrumentation and Conditions:

  • Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap or equivalent high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Infusion Rate: 5-10 µL/min via a syringe pump.

  • Capillary Voltage: 3.5 kV (positive mode), -3.0 kV (negative mode).

  • Sheath Gas Flow Rate: 10 arbitrary units.

  • Auxiliary Gas Flow Rate: 2 arbitrary units.

  • Capillary Temperature: 320 °C.

  • Mass Range: m/z 100-1000.

  • Resolution: 70,000.

ESIMS_Workflow cluster_workflow Direct Infusion ESI-MS Workflow Start Sample Preparation (5-10 µg/mL in infusion solvent) Infuse Direct Infusion (5-10 µL/min) Start->Infuse Ionize Electrospray Ionization (Positive/Negative Mode) Infuse->Ionize Detect High-Resolution Mass Analysis (m/z 100-1000) Ionize->Detect Analyze Data Analysis Detect->Analyze

Caption: Direct Infusion ESI-MS Workflow.

Signaling Pathways and Logical Relationships

At present, there is no specific information available in the public domain linking 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime to any particular signaling pathways. However, compounds containing benzaldehyde and oxime ester motifs are of interest in medicinal chemistry and drug development for their potential biological activities. The analytical methods described herein are fundamental for the identification and characterization of such compounds and their metabolites in biological systems, which is a prerequisite for any investigation into their mechanisms of action and potential roles in signaling pathways.

The logical relationship for the characterization of this compound and its potential biological role is outlined in the diagram below.

Logical_Relationship cluster_logic Characterization to Biological Activity Pathway Synthesis Compound Synthesis Purification Purification & Purity Assessment Synthesis->Purification Structure Structural Characterization (NMR, MS, etc.) Purification->Structure Screening Biological Screening (In vitro/In vivo) Structure->Screening Activity Identification of Biological Activity Screening->Activity Pathway Signaling Pathway Elucidation Activity->Pathway

Caption: Logical Flow from Synthesis to Biological Pathway Elucidation.

References

The Ascendant Therapeutic Potential of Fluorinated Oxime Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This guide delves into the burgeoning field of fluorinated oxime esters, a class of compounds demonstrating a remarkable breadth of biological activities. By leveraging the unique physicochemical properties of fluorine, such as high electronegativity and metabolic stability, researchers are unlocking new therapeutic avenues. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of fluorinated oxime esters, with a focus on their anticancer, anti-inflammatory, antifungal, and insecticidal properties.

Anticancer Activity: Targeting Key Cellular Pathways

Fluorinated oxime esters have emerged as potent cytotoxic agents against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical kinases and interference with pivotal signaling pathways that govern cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative fluorinated oxime and oxime ester derivatives against several human cancer cell lines.

Compound ClassSpecific Compound/AnalogCancer Cell LineAssay TypeIC50 (µM)Reference
Fluorinated Indirubin-3′-oxime5-nitro-3′-oxime (8)A549 (Lung Carcinoma)Not Specified5.4[1]
HT-1080 (Fibrosarcoma)Not Specified5.9[1]
HL-60 (Promyelocytic Leukemia)Not Specified9.2[1]
5-methyl acetate analog (16)MV4-11 (Leukemia)Not SpecifiedStrong cytotoxic effect[2]
6-bromoindirubin-3′-oxime (22)MCF-7 (Breast Adenocarcinoma)Tumor Growth Inhibition0.1[2]
Fluorinated IsoflavonesIsoflavone 7MCF-7MTT11.73
Isoflavone 4MCF-7MTT13.66
Isoflavone 5MCF-7MTT15.43
Fluorinated TaxoidsSB-T-121402HCT-116 (Colon Carcinoma)Not Specified33.8 ± 3.33
Fluorinated BenzofuranCompound 1HCT116WST-119.5
Fluorinated IsatinsCompound 3aHuTu-80 (Duodenal Adenocarcinoma)Not SpecifiedSI = 2.5
Compound 3bM-HeLa (Cervical Cancer)Not SpecifiedSI = 1.8
Compound 3dHuTu-80Not SpecifiedSI = 2.5

IC50: Half-maximal inhibitory concentration. SI: Selectivity Index.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A significant body of evidence points towards the inhibition of various protein kinases as a primary mechanism of anticancer activity for oxime derivatives. Many of these kinases are crucial components of signaling pathways that are often dysregulated in cancer. For instance, indirubin oximes demonstrate high-affinity binding to the ATP-binding sites of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK-3β). Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

The diagram below illustrates a generalized workflow for evaluating the anticancer activity of fluorinated compounds, from initial cytotoxicity screening to more in-depth mechanistic studies like cell cycle analysis.

Anticancer Activity Workflow Workflow for Anticancer Activity Evaluation A Cancer Cell Culture (e.g., MCF-7, HCT-116) B Compound Treatment (Serial Dilutions of Fluorinated Oxime Ester) A->B C Cytotoxicity Assay (e.g., MTT, SRB) B->C D Determine IC50 Value C->D E Mechanism of Action Studies (for potent compounds) D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assay (e.g., Annexin V) E->G H Kinase Inhibition Assay E->H I In Vivo Xenograft Model E->I

Workflow for Anticancer Activity Evaluation.
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of fluorinated oxime esters on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Fluorinated oxime ester stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the fluorinated oxime ester in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Fluorinated oxime esters have also demonstrated significant anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of key inflammatory mediators and signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro anti-inflammatory activity of a fluorinated oxime derivative.

Compound ClassSpecific CompoundAssayTargetIC50 (µM)Reference
Fluorinated Oxime DerivativeSynthesized by LiNitric Oxide (NO) Production InhibitioniNOS6.66
Interleukin-6 (IL-6) Production InhibitionIL-65.07

iNOS: Inducible Nitric Oxide Synthase.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2. Some pentadienone oxime ester derivatives have been shown to suppress the activation of the NF-κB pathway.

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the potential point of intervention for inhibitory compounds.

NF-kB Signaling Pathway Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Inhibitor Fluorinated Oxime Ester Inhibitor->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) DNA->Genes Induces Transcription

Canonical NF-κB Signaling Pathway.
Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol describes an assay to evaluate the anti-inflammatory activity of fluorinated oxime esters by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Fluorinated oxime ester stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the fluorinated oxime ester for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of inhibition of NO production compared to the vehicle control and calculate the IC50 value.

Antifungal Activity: Combating Fungal Pathogens

Several fluorinated oxime esters have demonstrated promising activity against a range of fungal pathogens, including clinically relevant Candida species.

Quantitative Antifungal Activity Data

The table below summarizes the minimum inhibitory concentrations (MICs) of some imidazole-containing oxime esters against Candida species.

Compound ClassSpecific CompoundFungal StrainMIC (µmol/mL)Reference
Imidazole-containing Oxime Ester4aCandida albicans0.5807
Candida tropicalis0.5807
5aCandida albicans0.3919
5bCandida albicans0.0805
5jCandida albicans0.0054
Reference DrugsFluconazoleCandida albicans> 1.6325
MiconazoleCandida albicans0.0188
Candida tropicalis0.0024
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeast susceptibility testing.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

  • Fluorinated oxime ester stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in sterile saline, adjusted to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution: Prepare serial twofold dilutions of the fluorinated oxime ester in RPMI-1640 medium in the 96-well plate.

  • Inoculation: Inoculate each well with the prepared fungal suspension. Include a drug-free growth control well and a sterile control well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well, as determined visually or spectrophotometrically.

Insecticidal Activity: A New Generation of Pest Control

Fluorinated oxime esters are also being investigated as potent insecticides against a variety of agricultural pests.

Quantitative Insecticidal Activity Data

The following table presents the insecticidal activity of a pyrido[1,2-a] pyrimidine oxime ester derivative against the aphid Megoura japonica.

Compound ClassSpecific CompoundInsect SpeciesAssay TypeLC50 (µg/mL)Reference
Pyrido[1,2-a] pyrimidine Oxime EsterWZ18Megoura japonicaNot Specified1.73
Reference InsecticideTriflumezopyrim (TFM)Megoura japonicaNot Specified3.05

LC50: Lethal concentration required to kill 50% of the test population.

Experimental Protocol: Insecticidal Bioassay (Leaf-Dipping Method)

This protocol describes a common method for evaluating the insecticidal activity of compounds against sucking insects like aphids.

Materials:

  • Host plants (e.g., broad bean seedlings)

  • Target insect species (e.g., Megoura japonica)

  • Fluorinated oxime ester solutions at various concentrations (with a surfactant like Triton X-100)

  • Petri dishes with moist filter paper

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the fluorinated oxime ester in water containing a small amount of surfactant.

  • Leaf Treatment: Dip fresh host plant leaves into the test solutions for a few seconds and allow them to air dry. A control group of leaves should be dipped in a solution containing only water and the surfactant.

  • Insect Exposure: Place the treated leaves into Petri dishes. Introduce a known number of insects (e.g., 20-30 aphids) onto each leaf.

  • Incubation: Maintain the Petri dishes at a controlled temperature and humidity with a set photoperiod.

  • Mortality Assessment: After a specific time period (e.g., 48 hours), count the number of dead insects.

  • Data Analysis: Calculate the percentage mortality for each concentration, corrected for any mortality in the control group using Abbott's formula. Determine the LC50 value using probit analysis.

Other Biological Activities

The versatility of the fluorinated oxime ester scaffold extends to other potential therapeutic and agrochemical applications, including antiviral and herbicidal activities. While research in these areas is less extensive, initial findings are promising.

Antiviral Activity

The incorporation of fluorine is a well-established strategy in the development of antiviral drugs. While specific data on the antiviral activity of fluorinated oxime esters is limited in the initial searches, the general principles of fluorination in antiviral drug design suggest this is a promising area for future investigation. Standard antiviral assays, such as plaque reduction assays or yield reduction assays, can be employed to screen these compounds against a panel of viruses.

Herbicidal Activity

Fluorinated compounds have a long history of use as herbicides. Preliminary studies have shown that some oxime ester derivatives possess herbicidal properties. Further research is needed to fully elucidate the herbicidal potential of fluorinated oxime esters and their modes of action.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of fluorinated oxime esters and their biological activity is crucial for the rational design of more potent and selective compounds.

The diagram below illustrates some general SAR trends observed for certain classes of biologically active oxime esters.

SAR of Oxime Esters Structure-Activity Relationship (SAR) Insights Core Core Oxime Ester Scaffold A Fluorination on Aromatic Rings (Often enhances activity and metabolic stability) Core->A B Nature of the Ester Group (R') (Alkyl vs. Aryl can significantly impact potency) Core->B C Position of Substituents (Ortho, meta, para substitution influences activity) Core->C D Electron-withdrawing vs. Electron-donating Groups (Can modulate electronic properties and binding affinity) Core->D E Enhanced Biological Activity (e.g., Anticancer, Insecticidal) A->E B->E C->E D->E

Structure-Activity Relationship Insights.

Conclusion and Future Outlook

Fluorinated oxime esters represent a promising and versatile class of compounds with a wide spectrum of biological activities. The strategic introduction of fluorine often leads to enhanced potency, improved pharmacokinetic properties, and novel mechanisms of action. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore and advance this exciting field. Future research should focus on elucidating the detailed molecular mechanisms of action, optimizing the structure-activity relationships for enhanced selectivity and reduced toxicity, and exploring the full therapeutic and agrochemical potential of this remarkable class of molecules. The continued investigation of fluorinated oxime esters holds great promise for the development of next-generation drugs and crop protection agents.

References

Unveiling the Therapeutic Potential of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime: A Technical Guide to a Promising Macrophage Migration Inhibitory Factor (MIF) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the therapeutic potential of the novel small molecule, 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime. While specific quantitative inhibitory data for this compound is not publicly available, its structural characteristics and the known activity of related compounds strongly point towards Macrophage Migration Inhibitory Factor (MIF) as a primary therapeutic target. MIF is a pleiotropic cytokine implicated in a wide array of inflammatory and autoimmune diseases, as well as cancer. This document provides a comprehensive overview of MIF's role in disease, its signaling pathways, and detailed experimental protocols for evaluating potential inhibitors like 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime. The aim is to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic utility of this promising compound.

Introduction: The Rationale for Targeting Macrophage Migration Inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) is a critical upstream regulator of the inflammatory response. Initially identified for its ability to inhibit the random migration of macrophages, it is now recognized as a key player in a multitude of pathological conditions, including:

  • Autoimmune Diseases: Rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis.

  • Inflammatory Conditions: Sepsis, inflammatory bowel disease, and atherosclerosis.

  • Cancer: MIF promotes tumor growth, angiogenesis, and metastasis in various cancers, including lung, prostate, and breast cancer.

MIF exerts its pro-inflammatory effects by counter-regulating the immunosuppressive actions of glucocorticoids and by activating various cell types, leading to the production of other pro-inflammatory cytokines and mediators. Its central role in these disease pathways makes it a highly attractive target for therapeutic intervention.

The Primary Therapeutic Target: Macrophage Migration Inhibitory Factor (MIF)

3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime (DrugBank Accession: DB08334) is classified as an experimental small molecule with a predicted action against Macrophage Migration Inhibitory Factor (MIF). While direct experimental evidence for its inhibitory activity is not extensively documented in public literature, the structural class of benzaldehyde oxime derivatives has shown promise in modulating MIF activity.

MIF Signaling Pathways

MIF initiates intracellular signaling cascades primarily through its interaction with the cell surface receptor CD74. This interaction often involves the recruitment of co-receptors such as CD44, CXCR2, and CXCR4 to form a functional signaling complex. Activation of this complex triggers downstream pathways critical for the cellular responses mediated by MIF.

The key signaling pathways activated by MIF include:

  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

  • PI3K/AKT Pathway: This pathway is a central regulator of cell survival, growth, and metabolism.

  • NF-κB Signaling Pathway: This pathway is a master regulator of inflammatory gene expression.

The following diagram illustrates the MIF-mediated signaling cascade:

MIF_Signaling_Pathway MIF MIF CD74 CD74 MIF->CD74 Binds to CoReceptor Co-receptors (CD44, CXCR2/4) CD74->CoReceptor Recruits PI3K PI3K CD74->PI3K MAPK MAPK/ERK Pathway CD74->MAPK AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Activates Angiogenesis Angiogenesis AKT->Angiogenesis Proliferation Cell Proliferation & Survival MAPK->Proliferation Inflammation Inflammation & Cytokine Production NFkB->Inflammation

MIF Signaling Cascade

Quantitative Data for MIF Inhibitors

While specific quantitative data for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime is not available in the public domain, the following table provides data for other known MIF inhibitors to serve as a benchmark for future experimental work.

Compound NameTargetAssay TypeIC50 ValueReference
ISO-1MIFTautomerase Activity~7 µM[1]
4-IPPMIFTautomerase ActivityIrreversible InhibitorN/A
CurcuminMIFTautomerase Activity~5.8 µMN/A
EbselenMIFTautomerase Activity~1.4 µMN/A

Experimental Protocols for Target Validation and Compound Screening

To evaluate the inhibitory potential of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime against MIF, a series of in vitro and cell-based assays are recommended. The following diagram outlines a general experimental workflow:

Experimental_Workflow start Start in_vitro In Vitro Assays start->in_vitro tautomerase MIF Tautomerase Activity Assay in_vitro->tautomerase elisa MIF/CD74 Binding ELISA in_vitro->elisa cell_based Cell-Based Assays tautomerase->cell_based elisa->cell_based migration Macrophage Migration Assay cell_based->migration cytokine Cytokine Release Assay (LPS-stimulated) cell_based->cytokine proliferation Cell Proliferation Assay cell_based->proliferation downstream Downstream Signaling Analysis (Western Blot) migration->downstream cytokine->downstream proliferation->downstream end End downstream->end

General Experimental Workflow
MIF Tautomerase Activity Assay

This assay measures the ability of a compound to inhibit the tautomerase enzymatic activity of MIF.

  • Principle: MIF catalyzes the tautomerization of non-physiological substrates like L-dopachrome methyl ester. The rate of this reaction can be monitored spectrophotometrically.

  • Materials:

    • Recombinant human MIF protein

    • L-dopachrome methyl ester

    • Test compound (3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime)

    • Sodium phosphate buffer (pH 6.5)

    • 96-well UV-transparent microplate

    • Microplate reader

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add recombinant MIF to the sodium phosphate buffer.

    • Add serial dilutions of the test compound to the wells containing MIF and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding L-dopachrome methyl ester to each well.

    • Immediately measure the decrease in absorbance at 475 nm over time using a microplate reader.

    • Calculate the initial reaction rates and determine the IC50 value of the test compound.

Macrophage Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the effect of the test compound on MIF-induced macrophage migration.

  • Principle: This assay measures the chemotactic response of macrophages towards a chemoattractant (MIF) across a porous membrane.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7 or THP-1)

    • Recombinant human MIF

    • Test compound

    • Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pores)

    • Serum-free cell culture medium

    • Cell staining solution (e.g., Crystal Violet)

    • Microscope

  • Protocol:

    • Culture macrophages and starve them in serum-free medium for several hours before the assay.

    • Place recombinant MIF in the lower chamber of the Boyden apparatus as the chemoattractant.

    • In the upper chamber, add the macrophage cell suspension pre-incubated with various concentrations of the test compound.

    • Incubate the chamber for a sufficient time to allow for cell migration (e.g., 4-6 hours) at 37°C in a CO2 incubator.

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.

    • Count the number of migrated cells in several microscopic fields.

    • Quantify the inhibition of cell migration by the test compound.

Cytokine Release Assay

This assay measures the ability of the test compound to inhibit MIF-induced pro-inflammatory cytokine production.

  • Principle: Macrophages stimulated with lipopolysaccharide (LPS) release MIF, which in turn stimulates the production of other pro-inflammatory cytokines like TNF-α and IL-6. The levels of these cytokines in the cell culture supernatant can be quantified by ELISA.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7 or primary human monocytes)

    • Lipopolysaccharide (LPS)

    • Test compound

    • Cell culture medium

    • ELISA kits for TNF-α and IL-6

  • Protocol:

    • Plate macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production.

    • Incubate for an appropriate time (e.g., 24 hours).

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

    • Determine the dose-dependent inhibitory effect of the test compound on cytokine release.

Conclusion and Future Directions

3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime represents a promising scaffold for the development of novel therapeutics targeting Macrophage Migration Inhibitory Factor. While direct quantitative evidence of its inhibitory activity is currently lacking in the public domain, the established role of MIF in a multitude of diseases provides a strong rationale for its investigation. The experimental protocols detailed in this guide offer a clear path forward for researchers to elucidate the precise mechanism of action and therapeutic potential of this compound. Future studies should focus on obtaining quantitative IC50 values, determining its binding mode to MIF, and evaluating its efficacy in preclinical models of inflammatory diseases and cancer. Such investigations will be crucial in translating the potential of this molecule into tangible clinical benefits.

References

In-Vitro Studies of Benzaldehyde Oxime Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldehyde oxime derivatives represent a versatile class of chemical compounds with a broad spectrum of biological activities, making them promising candidates for drug discovery and development. These derivatives, characterized by the C=N-OH functional group attached to a benzaldehyde scaffold, have been the subject of numerous in-vitro studies to elucidate their therapeutic potential. This technical guide provides a comprehensive overview of the in-vitro evaluation of benzaldehyde oxime derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the exploration of these compounds for various therapeutic applications, including antimicrobial, antioxidant, anti-inflammatory, and anticancer research.

Biological Activities and Quantitative Data

In-vitro studies have demonstrated that benzaldehyde oxime derivatives exhibit a wide range of biological effects. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Antimicrobial Activity

Benzaldehyde oxime derivatives have shown significant activity against a variety of bacterial and fungal strains. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime (44)Escherichia coli3.13-6.25[1]
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime (44)Pseudomonas aeruginosa3.13-6.25[1]
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime (44)Bacillus subtilis3.13-6.25[1]
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime (44)Staphylococcus aureus3.13-6.25[1]
Undecenoic acid-based substituted benzaldehyde oxime esters (3a-j)Various bacterial and fungal strainsExhibited activity[2]
Enzyme Inhibition

Benzaldehyde oxime derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis. The inhibitory activity is often expressed as the half-maximal inhibitory concentration (IC50).

DerivativeTarget EnzymeIC50Reference
(E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime (7b)Aldose Reductase (ALR2)Potent inhibitor
(E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime (8b)Aldose Reductase (ALR2)Potent inhibitor
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime (44)E. coli FabH1.7 mM
BenzaldehydeMushroom Tyrosinase31.0 µM
N-substituted indole-3-carbaldehyde oxime derivative (8)Urease0.0516 ± 0.0035 mM
N-substituted indole-3-carbaldehyde oxime derivative (9)Urease0.0345 ± 0.0008 mM
Cytotoxic Activity

The cytotoxic effects of benzaldehyde and its derivatives have been evaluated against various cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth.

Compound/DerivativeCell LineIC50 (µM)Reference
BenzaldehydeHuman lymphocytesCytotoxicity observed at 10, 25, and 50 µg/mL
Benzaldehyde formulationCOR-L105 (lung adenocarcinoma)Significant decrease in viability at 10⁻² to 10⁻⁵ concentration
Benzaldehyde formulationDU-145 (prostate cancer)Significant decrease in viability at 10⁻² to 10⁻⁵ concentration
Δ⁹,¹¹-estrone oximeLNCaP (prostate cancer)3.59 µM

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-vitro findings. Below are summaries of key experimental protocols employed in the study of benzaldehyde oxime derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assays

The specific protocol for an enzyme inhibition assay depends on the target enzyme. A general workflow is outlined below.

  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in a suitable buffer.

  • Inhibitor Preparation: The benzaldehyde oxime derivative is dissolved in a suitable solvent and serially diluted.

  • Reaction Mixture: The enzyme, substrate, and inhibitor are mixed in a reaction vessel (e.g., a cuvette or microplate well).

  • Measurement of Activity: The enzyme activity is measured by monitoring the change in absorbance or fluorescence of the product over time using a spectrophotometer or fluorometer.

  • Calculation of IC50: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzaldehyde oxime derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Signaling Pathways and Mechanisms of Action

In-vitro studies have begun to unravel the molecular mechanisms underlying the biological activities of benzaldehyde oxime derivatives. Key signaling pathways that have been identified are visualized below.

Anti-inflammatory Signaling Pathway

Certain benzaldehyde derivatives have been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2/HO-1 signaling pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).

Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Keap1 Keap1 Keap1->Nrf2 sequesters Benzaldehyde_Derivative Benzaldehyde Derivative Benzaldehyde_Derivative->IKK inhibits Benzaldehyde_Derivative->Keap1 inhibits Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) NFκB_n->Inflammatory_Genes activates transcription ARE ARE Nrf2_n->ARE binds HO1_Gene HO-1 Gene ARE->HO1_Gene activates transcription

Caption: Modulation of NF-κB and Nrf2 pathways by benzaldehyde derivatives.

General Experimental Workflow for In-Vitro Screening

The process of evaluating benzaldehyde oxime derivatives in-vitro typically follows a logical progression from synthesis to detailed biological characterization.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_lead Lead Optimization Synthesis Synthesis of Benzaldehyde Oxime Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Antimicrobial_Screening Antimicrobial Screening (MIC) Purification->Antimicrobial_Screening Cytotoxicity_Screening Cytotoxicity Screening (IC50) Purification->Cytotoxicity_Screening Enzyme_Inhibition_Screening Enzyme Inhibition Screening (IC50) Purification->Enzyme_Inhibition_Screening Dose_Response Dose-Response Studies Antimicrobial_Screening->Dose_Response Cytotoxicity_Screening->Dose_Response Enzyme_Inhibition_Screening->Dose_Response Mechanism_of_Action Mechanism of Action (e.g., Signaling Pathway Analysis) Dose_Response->Mechanism_of_Action SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_of_Action->SAR_Studies Lead_Optimization Lead Compound Optimization SAR_Studies->Lead_Optimization

Caption: General workflow for in-vitro evaluation of benzaldehyde oxime derivatives.

Conclusion

The in-vitro studies summarized in this guide highlight the significant therapeutic potential of benzaldehyde oxime derivatives across multiple domains, including infectious diseases, inflammatory disorders, and oncology. The provided quantitative data, experimental protocols, and pathway diagrams offer a foundational resource for researchers to build upon. Further investigations, particularly those focusing on elucidating detailed mechanisms of action and structure-activity relationships, will be crucial in advancing these promising compounds from the laboratory to clinical applications. The versatility of the benzaldehyde oxime scaffold suggests that with continued research and optimization, novel and effective therapeutic agents can be developed.

References

Navigating the Solubility Landscape of a Novel Oxime Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This technical guide addresses the solubility characteristics of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime, a novel compound with potential applications in drug discovery and development. In the absence of established public data, this document provides a comprehensive framework for researchers and scientists to determine its solubility profile, a critical parameter for further pharmacological and toxicological evaluation.

Introduction

3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime is an oxime ester synthesized from 3-Fluoro-4-Hydroxybenzaldehyde. While the parent aldehyde is a known building block in medicinal chemistry, the properties of this specific derivative, particularly its solubility, remain uncharacterized in public literature. Solubility is a pivotal physicochemical property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, thereby impacting its bioavailability and therapeutic efficacy. This guide outlines the theoretical considerations and practical methodologies for elucidating the solubility of this and other novel chemical entities.

Theoretical Framework for Solubility

The solubility of an organic compound is governed by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.

Key Molecular Descriptors Influencing Solubility:

  • Polarity: The presence of the polar hydroxyl (-OH) and oxime ester (-C=N-O-C=O) groups in 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime suggests potential for hydrogen bonding, which would favor solubility in polar solvents.

  • Lipophilicity: The non-polar cyclohexyl and benzene rings contribute to the molecule's lipophilicity, potentially enhancing its solubility in non-polar organic solvents.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure upon dissolution is a significant factor. Higher lattice energy generally leads to lower solubility.

Generally, oximes are characterized as being poorly soluble in water but soluble in polar organic solvents.[1][2][3] The introduction of the bulky and non-polar cyclohexylcarbonyl group may further decrease aqueous solubility while potentially increasing solubility in less polar organic solvents.

Predictive Solubility Analysis

In the absence of experimental data, computational models can offer initial estimations of a compound's solubility. Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular structures with their physicochemical properties, can be employed.[4] These models utilize various molecular descriptors to predict properties like logS (the logarithm of the molar solubility). While predictive, these methods provide valuable guidance for solvent selection in experimental studies.

Experimental Determination of Solubility

A systematic approach is crucial for accurately determining the solubility of a novel compound. The following sections detail established experimental protocols.

Qualitative Solubility Assessment

A preliminary assessment of solubility in a range of solvents with varying polarities provides a qualitative understanding of the compound's behavior.

Table 1: Illustrative Qualitative Solubility Testing Scheme

Solvent SystemPolarity IndexExpected Observation for a Lipophilic Compound
Water10.2Insoluble
5% aq. HClHighLikely Insoluble (unless basic moiety present)
5% aq. NaHCO₃HighLikely Insoluble (unless acidic proton present)
5% aq. NaOHHighPotentially Soluble (due to phenolic hydroxyl)
Methanol5.1Sparingly to Moderately Soluble
Ethanol4.3Moderately Soluble
Acetone4.3Soluble
Dichloromethane3.1Soluble
Diethyl Ether2.8Soluble
Hexane0.1Sparingly Soluble to Insoluble
Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Experimental Protocol:

  • Preparation of Saturated Solution: An excess amount of solid 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Synthesis Pathway and Characterization Workflow

Understanding the synthesis and implementing a robust characterization workflow are essential first steps when working with a novel compound.

Synthesis_Pathway A 3-Fluoro-4-Hydroxybenzaldehyde D 3-Fluoro-4-Hydroxybenzaldehyde Oxime A->D Reaction B Hydroxylamine B->D Reaction C Cyclohexanecarbonyl chloride E 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime C->E Acylation D->E Acylation Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_solubility Solubility Determination cluster_downstream Downstream Applications Synthesis Synthesize Compound Purification Purify (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Purity HPLC/UPLC for Purity Purification->Purity Qualitative Qualitative Solubility Screen Purity->Qualitative Quantitative Quantitative Solubility (Shake-Flask) Qualitative->Quantitative Formulation Formulation Development Quantitative->Formulation Bioassays In Vitro / In Vivo Assays Quantitative->Bioassays

References

In-Depth Technical Guide on the Stability and Storage of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime. Due to the absence of specific stability data for this compound in publicly available literature, this guide infers its stability profile and degradation pathways based on the known chemical properties of its parent molecule, 3-Fluoro-4-Hydroxybenzaldehyde, and the general reactivity of O-acyl oximes.

Chemical Structure and Properties

Structure:

Caption: Chemical structure and basic properties.

Physicochemical Properties (Predicted):

While experimental data for the target compound is unavailable, properties can be estimated based on its structure. The presence of the fluoro and hydroxyl groups on the aromatic ring, combined with the oxime ester functionality, will influence its polarity, solubility, and reactivity.

Recommended Storage and Handling

Based on the storage recommendations for the precursor, 3-Fluoro-4-Hydroxybenzaldehyde, the following conditions are advised for the O-(Cyclohexylcarbonyl)oxime derivative to ensure its stability.

ParameterRecommendationRationale
Temperature 2-8°C[1]Refrigerated conditions are recommended to minimize thermal degradation. The parent aldehyde is stored at 3-5°C.[1]
Light Store in the dark in light-resistant containers.O-acyl oximes can be susceptible to photolytic cleavage of the N-O bond.
Moisture Store in a dry environment, in a tightly sealed container.[1][2][3]To prevent potential hydrolysis of the oxime ester linkage.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation, particularly of the phenolic hydroxyl group.

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Handle in a well-ventilated area to avoid inhalation.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Potential Degradation Pathways

The primary modes of degradation for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime are expected to be hydrolysis, thermal decomposition, and photolysis.

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_thermal Thermal Decomposition cluster_photo Photolytic Decomposition Compound 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime Hydrolysis_Products 3-Fluoro-4-Hydroxybenzaldehyde + Cyclohexanecarboxylic Acid + Hydroxylamine Compound->Hydrolysis_Products H₂O, H⁺ or OH⁻ Thermal_Products N-O Bond Cleavage (Formation of Iminyl and Carboxylate Radicals) Compound->Thermal_Products Heat (Δ) Photo_Products N-O Bond Cleavage (Radical Formation) Compound->Photo_Products Light (hν)

Caption: Potential degradation pathways.

Hydrolysis

The oxime ester functional group is susceptible to hydrolysis, which can be catalyzed by both acids and bases. This reaction would cleave the ester bond, yielding 3-Fluoro-4-hydroxybenzaldehyde oxime and cyclohexanecarboxylic acid, followed by hydrolysis of the oxime to 3-Fluoro-4-hydroxybenzaldehyde and hydroxylamine. Oximes are generally more resistant to hydrolysis than imines and hydrazones, particularly in neutral to slightly basic conditions.

Thermal Decomposition

Elevated temperatures can lead to the homolytic cleavage of the relatively weak N-O bond in the oxime ester. This would generate an iminyl radical and a cyclohexanecarboxylate radical. These reactive radical species can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products.

Photodegradation

Similar to thermal decomposition, exposure to light, particularly in the UV region, can induce cleavage of the N-O bond, forming radical intermediates. The aromatic ring system may also absorb light and contribute to the molecule's photosensitivity.

Proposed Experimental Protocols for Stability Testing

To obtain definitive stability data, a systematic study should be conducted. The following are proposed experimental protocols based on standard pharmaceutical industry practices.

Forced Degradation Study

A forced degradation study is essential to identify the likely degradation products and pathways.

Workflow for Forced Degradation Study:

ForcedDegradation start Prepare Solutions of the Compound in Suitable Solvents stress Expose to Stress Conditions start->stress analysis Analyze Samples by HPLC-UV/MS stress->analysis Acidic (e.g., 0.1M HCl) Basic (e.g., 0.1M NaOH) Oxidative (e.g., 3% H₂O₂) Thermal (e.g., 60°C) Photolytic (e.g., ICH Q1B) characterize Isolate and Characterize Major Degradants (e.g., by NMR) analysis->characterize pathway Elucidate Degradation Pathways characterize->pathway

Caption: Forced degradation study workflow.

Detailed Protocol:

  • Sample Preparation: Prepare solutions of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic: Treat the solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

    • Basic: Treat the solution with 0.1 M NaOH at room temperature.

    • Oxidative: Treat the solution with 3% H₂O₂ at room temperature.

    • Thermal: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method with UV detection. Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the parent compound and any degradation products.

  • Characterization: If significant degradation is observed, isolate the major degradants using preparative HPLC and characterize their structures using techniques such as NMR and high-resolution mass spectrometry.

Long-Term Stability Study

A long-term stability study under the recommended storage conditions is necessary to establish a shelf-life.

ConditionTemperatureHumidityDuration
Recommended 5°C ± 3°CAmbient12 months
Accelerated 25°C ± 2°C60% RH ± 5% RH6 months

Protocol:

  • Packaging: Store the solid compound in containers that mimic the proposed long-term storage packaging.

  • Storage: Place the samples in stability chambers maintained at the conditions specified in the table above.

  • Testing: At predetermined time points (e.g., 0, 3, 6, 9, and 12 months for the recommended condition; 0, 1, 3, and 6 months for the accelerated condition), withdraw samples and analyze for:

    • Appearance

    • Assay (potency) by HPLC

    • Purity by HPLC (quantification of impurities and degradation products)

    • Moisture content (if applicable)

Proposed Synthesis Route

A plausible synthesis for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime would involve a two-step process starting from 3-Fluoro-4-hydroxybenzaldehyde.

Synthesis cluster_step1 Step 1: Oximation cluster_step2 Step 2: Acylation Aldehyde 3-Fluoro-4-hydroxybenzaldehyde Oxime 3-Fluoro-4-hydroxy- benzaldehyde Oxime Aldehyde->Oxime Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Oxime Base1 Base (e.g., Pyridine or Sodium Acetate) Base1->Oxime Product 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime Oxime->Product AcylChloride Cyclohexanecarbonyl Chloride AcylChloride->Product Base2 Base (e.g., Triethylamine or Pyridine) Base2->Product

Caption: Proposed two-step synthesis.

Experimental Protocol Outline:

  • Oximation: React 3-Fluoro-4-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine or sodium acetate in a suitable solvent like ethanol. The reaction mixture is typically heated to drive the condensation reaction to completion. The resulting oxime can be isolated by precipitation or extraction.

  • Acylation: The intermediate oxime is then acylated using cyclohexanecarbonyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at a reduced temperature (e.g., 0°C) to control the reactivity of the acyl chloride. The final product can be purified by crystallization or column chromatography.

Conclusion

While specific stability data for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime is not currently available, a comprehensive understanding of the stability of related compounds and functional groups allows for informed recommendations on its storage and handling. The primary degradation pathways are anticipated to be hydrolysis of the oxime ester and cleavage of the N-O bond through thermal or photolytic stress. To ensure the integrity of this compound, it is crucial to store it in a cool, dry, and dark environment, preferably under an inert atmosphere. The experimental protocols outlined in this guide provide a framework for conducting rigorous stability studies to establish a definitive stability profile and shelf-life for this compound.

References

The Dawn of a New Therapeutic Frontier: A Technical Guide to Novel Oxime Ester Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers down diverse chemical avenues. Among these, oxime esters have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of recently discovered novel oxime ester compounds, focusing on their synthesis, quantitative biological data, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new chemical entities.

Quantitative Biological Activity of Novel Oxime Ester Compounds

The therapeutic potential of novel oxime ester compounds is underscored by their potent activity against a range of biological targets. The following tables summarize the in vitro anticancer and antifungal activities of several recently developed series of oxime esters, providing a comparative overview of their efficacy.

Table 1: In Vitro Anticancer Activity of Novel Oxime Ester Derivatives (IC50, µM)
Compound ClassDerivativeA-375 (Melanoma)MCF-7 (Breast)HT-29 (Colon)H-460 (Lung)WiDr (Colon)PC3 (Prostate)HepG2 (Liver)HeLa (Cervical)LNCaP (Prostate)
Chalcone-based Oximes 11g0.87[1]0.28[1]2.43[1]1.04[1]-----
11e---------
11d1.47[1]0.793.81.63-----
Steroidal Oximes 3,4 – OLOX----9.113.8---
4,5 – OLOX----16.114.5---
Indirubin-3′-oxime Derivatives 41------0.62--
42------1.7--
43------1.3--
44------1.6--
Diarylmethyloxime Derivatives 84--0.11----0.36-
Estrone-16-oxime Ethers 2k-------4.41-
2l-------4.04-
Estrone Oxime Derivatives 2r--------3.59
2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters 11---------
12---------

Note: "-" indicates data not available.

Table 2: In Vitro Antifungal Activity of Novel Oxime Ester Derivatives (EC50, µg/mL)
Compound ClassDerivativeSclerotinia sclerotiorumPhytophthora capsiciRhizoctonia solaniBotrytis cinerea
Matrine Oxime Esters 5-117.2---
Piperidyl Thiazole Oxime Ethers/Esters 11b (ether)-0.0104--
Coumarin Oxime Ethers 6b--0.46-
5a----
Fluorinated 7-Hydroxycoumarin Oxime Ethers 5f--28.965.75
6h---13.75
Vanillin Oxime-N-O-Alkanoates Dodecanoate----
Nonanoate--66.7-

Note: "-" indicates data not available. Some potent compounds listed are oxime ethers, which are structurally related to oxime esters and often studied in parallel.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative novel oxime ester compounds and the execution of key biological assays.

Synthesis of Novel Oxime Ester Derivatives
  • Synthesis of Matrine Oxime (Intermediate 7): To a solution of thiomatrine (10.0 mmol) in methanol (100 mL), add hydroxylamine hydrochloride (20.0 mmol) and sodium acetate (20.0 mmol). Reflux the mixture for 12 hours. After cooling to room temperature, remove the solvent under reduced pressure. Purify the residue by column chromatography (eluent: dichloromethane/methanol = 15:1, v/v) to yield matrine oxime.

  • Synthesis of Matrine Oxime Esters (5-1 to 5-28): To a solution of matrine oxime (1.0 mmol) and a substituted benzoic acid (1.2 mmol) in anhydrous dichloromethane (20 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 mmol) and 4-dimethylaminopyridine (DMAP, 0.15 mmol). Stir the mixture at room temperature for 12 hours. Wash the reaction mixture sequentially with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired matrine oxime ester.

  • Synthesis of Intermediate 7: Treat compound 5 with 1,4-Naphthoquinone (6) and triethylamine in a suitable solvent at ambient temperature for 18 hours.

  • Synthesis of 2-Amino-1,4-naphthoquinone Amide-Oxime Derivatives (NK1–NK3): Subject the resulting intermediate 7 to a reaction with hydroxylamine hydrochloride in ethanol at 80 °C for 12 hours to obtain the final products. Purify the compounds and confirm their structures using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Biological Assay Protocols
  • Inoculum Preparation: Prepare a suspension of fungal conidia or sporangiospores in sterile saline containing 0.05% Tween 80. Adjust the suspension to a concentration of 0.4 × 10^4 to 5 × 10^4 CFU/mL.

  • Drug Dilution: Prepare serial twofold dilutions of the oxime ester compounds in RPMI 1640 medium.

  • Inoculation: Dispense 100 µL of the fungal inoculum into each well of a 96-well microtiter plate containing 100 µL of the serially diluted compounds.

  • Incubation: Incubate the plates at 35 °C for 48-96 hours, depending on the fungal species.

  • Endpoint Determination: Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the compound that causes a prominent decrease in turbidity compared to the drug-free control well. For some fungi, the minimum effective concentration (MEC), characterized by the growth of abnormal hyphae, is determined microscopically. The EC50 is then calculated from the dose-response curve.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^3 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the oxime ester compounds for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway Inhibition by Novel Oxime Esters

Several studies suggest that the anticancer effects of certain oxime ester derivatives are mediated through the inhibition of key cellular signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway Inhibition by Oxime Esters cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt mTOR mTOR pAkt->mTOR GSK3b GSK3β pAkt->GSK3b Inhibits Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation GSK3b->Apoptosis OximeEster Novel Oxime Ester OximeEster->PI3K Inhibition OximeEster->Akt Inhibition of Phosphorylation

Caption: PI3K/Akt signaling pathway and points of inhibition by novel oxime esters.

Experimental Workflow for Discovery and Evaluation of Novel Oxime Esters

The discovery of new oxime ester-based therapeutic agents follows a structured workflow from initial design and synthesis to comprehensive biological evaluation.

Drug_Discovery_Workflow Experimental Workflow for Novel Oxime Ester Discovery Design Compound Design & Library Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Design->Purification Screening High-Throughput Screening (e.g., MTT, Antifungal Assay) Purification->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Mechanism Mechanism of Action Studies Hit_ID->Mechanism Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Purification Iterative Synthesis In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo Signaling Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Signaling Candidate Preclinical Candidate Selection In_Vivo->Candidate

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime, a potentially valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process involving the formation of an oxime from 3-Fluoro-4-Hydroxybenzaldehyde, followed by O-acylation with cyclohexanecarbonyl chloride.

Overview of Synthesis

The synthesis pathway commences with the commercially available 3-Fluoro-4-Hydroxybenzaldehyde. The first step is the oximation of the aldehyde functionality using hydroxylamine hydrochloride in the presence of a base to yield 3-Fluoro-4-Hydroxybenzaldehyde oxime. The subsequent step involves the O-acylation of the newly formed oxime with cyclohexanecarbonyl chloride in the presence of a suitable base to afford the final product, 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity (%)
3-Fluoro-4-Hydroxybenzaldehyde C₇H₅FO₂140.11123-127>98
3-Fluoro-4-Hydroxybenzaldehyde Oxime C₇H₆FNO₂155.13Not Reported>95 (Predicted)
3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime C₁₄H₁₆FNO₃265.28Not Reported>95 (Predicted)

Experimental Protocols

Materials and Methods

  • 3-Fluoro-4-Hydroxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Cyclohexanecarbonyl chloride

  • Triethylamine (TEA) or Pyridine

  • Ethanol

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates

Step 1: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde Oxime

This protocol is adapted from general procedures for the synthesis of benzaldehyde oximes.

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-Fluoro-4-Hydroxybenzaldehyde (1.40 g, 10 mmol) in 30 mL of ethanol.

  • To this solution, add hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium carbonate (1.17 g, 11 mmol).

  • The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is partitioned between 50 mL of ethyl acetate and 50 mL of water.

  • The organic layer is separated, washed with brine (2 x 20 mL), and dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield the crude 3-Fluoro-4-Hydroxybenzaldehyde oxime, which can be used in the next step without further purification if found to be of sufficient purity by TLC. If necessary, the product can be purified by recrystallization from an appropriate solvent system like ethanol/water.

Step 2: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

This protocol is based on general methods for the O-acylation of oximes.

Procedure:

  • In a 100 mL round-bottom flask, dissolve the crude 3-Fluoro-4-Hydroxybenzaldehyde oxime (1.55 g, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.53 mL, 11 mmol) or pyridine (0.89 mL, 11 mmol) to the solution.

  • To this stirred solution, add cyclohexanecarbonyl chloride (1.47 g, 10 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate, 8:2).

  • Once the reaction is complete, dilute the mixture with 30 mL of DCM and wash with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime.

Characterization

The synthesized compounds should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups.

  • Melting Point Analysis: To assess the purity of the final product.

Visualizations

Synthetic Pathway

A 3-Fluoro-4-Hydroxybenzaldehyde C 3-Fluoro-4-Hydroxybenzaldehyde Oxime A->C Step 1: Oximation B NH2OH·HCl, Na2CO3 Ethanol, rt E 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime C->E Step 2: O-Acylation D Cyclohexanecarbonyl chloride, TEA DCM, 0°C to rt

Caption: Synthetic route to the target compound.

Experimental Workflow

cluster_0 Step 1: Oximation cluster_1 Step 2: O-Acylation start1 Dissolve Starting Material add_reagents1 Add NH2OH·HCl & Na2CO3 start1->add_reagents1 react1 Stir at Room Temperature add_reagents1->react1 workup1 Workup & Extraction react1->workup1 product1 Crude Oxime Intermediate workup1->product1 start2 Dissolve Oxime Intermediate product1->start2 Proceed to next step add_reagents2 Add Base & Acyl Chloride start2->add_reagents2 react2 Stir at 0°C to Room Temp. add_reagents2->react2 workup2 Workup & Extraction react2->workup2 purify Column Chromatography workup2->purify final_product Pure Final Product purify->final_product

Application Notes and Protocols for Antibacterial Assays of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime is a novel oxime ester compound with potential as an antibacterial agent. Oxime esters are a class of compounds that have demonstrated a range of biological activities, including antibacterial and antifungal properties.[1][2][3] This document provides detailed application notes and standardized protocols for the preliminary in vitro evaluation of the antibacterial activity of this compound. The following protocols are based on established methods for antimicrobial susceptibility testing and are intended to guide researchers in the initial screening and characterization of this and similar novel compounds.

Data Presentation

Effective evaluation of novel antimicrobial compounds necessitates the systematic collection and clear presentation of quantitative data. The following tables provide templates for summarizing the results of key antibacterial assays.

Table 1: Minimum Inhibitory Concentration (MIC) of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

Bacterial StrainGram StainMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive
Enterococcus faecalis ATCC 29212Gram-positive
Escherichia coli ATCC 25922Gram-negative
Pseudomonas aeruginosa ATCC 27853Gram-negative
Klebsiella pneumoniae ATCC 700603Gram-negative

Table 2: Minimum Bactericidal Concentration (MBC) of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 29213Gram-positive
Enterococcus faecalis ATCC 29212Gram-positive
Escherichia coli ATCC 25922Gram-negative
Pseudomonas aeruginosa ATCC 27853Gram-negative
Klebsiella pneumoniae ATCC 700603Gram-negative

Table 3: Zone of Inhibition Diameters for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

Bacterial StrainGram StainZone of Inhibition (mm) at X µ g/disk Positive Control (e.g., Ciprofloxacin) Zone of Inhibition (mm)
Staphylococcus aureus ATCC 29213Gram-positive
Enterococcus faecalis ATCC 29212Gram-positive
Escherichia coli ATCC 25922Gram-negative
Pseudomonas aeruginosa ATCC 27853Gram-negative
Klebsiella pneumoniae ATCC 700603Gram-negative

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the antibacterial activity of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Materials:

  • Sterile 96-well microtiter plates

  • 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

  • Appropriate bacterial strains (e.g., ATCC reference strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in CAMHB to achieve the desired starting concentration.

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Plate Preparation:

    • Add 100 µL of sterile CAMHB to wells in columns 2-12 of a 96-well plate.

    • Add 200 µL of the highest concentration of the test compound (in CAMHB) to the wells in column 1.

    • Perform serial two-fold dilutions by transferring 100 µL from column 1 to column 2, mixing, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (inoculum without compound).

    • Column 12 will serve as the sterility control (broth only).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells in columns 1-11.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator (35-37°C)

Procedure:

  • Following the MIC determination, select the wells showing no visible growth.

  • From each of these wells, subculture 10-100 µL onto a fresh MHA plate.

  • Also, subculture from the growth control well (column 11) to ensure the viability of the inoculum.

  • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method used to determine the susceptibility of bacteria to a particular antimicrobial agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile paper disks (6 mm diameter)

  • 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

  • Positive control antibiotic disks

  • Bacterial inoculum prepared to a 0.5 McFarland standard

Procedure:

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar. Also apply a positive control antibiotic disk.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

Protocol 4: Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC)

  • Growth medium (e.g., CAMHB)

  • Sterile tubes or flasks

  • Sterile saline for dilutions

  • MHA plates

  • Incubator and shaker

Procedure:

  • Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth. Dilute the culture in fresh pre-warmed broth to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Exposure: Set up tubes or flasks containing the bacterial suspension. Add the test compound at the desired concentrations. Include a growth control tube with no compound.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial 10-fold dilutions of each aliquot in sterile saline. Plate a known volume of the appropriate dilutions onto MHA plates.

  • Incubation and Counting: Incubate the plates at 35-37°C for 18-24 hours and then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.

Mandatory Visualizations

Hypothetical Mechanism of Action: Inhibition of Fatty Acid Synthesis

Some oxime derivatives have been shown to inhibit enzymes involved in bacterial fatty acid synthesis, such as β-ketoacyl-(acyl-carrier-protein) synthase III (FabH). The following diagram illustrates a hypothetical pathway where 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime could potentially inhibit this crucial metabolic process.

cluster_0 Bacterial Cell cluster_1 Inhibition Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH Acetoacetyl-ACP Acetoacetyl-ACP FabH->Acetoacetyl-ACP Condensation Fatty Acid Elongation Cycle Fatty Acid Elongation Cycle Acetoacetyl-ACP->Fatty Acid Elongation Cycle Membrane Lipids Membrane Lipids Fatty Acid Elongation Cycle->Membrane Lipids Test Compound 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime Test Compound->FabH

Caption: Hypothetical inhibition of bacterial fatty acid synthesis.

Experimental Workflow for Antibacterial Screening

The following diagram outlines the logical progression of experiments for screening a novel compound for antibacterial activity.

Start Start MIC_Determination Protocol 1: Minimum Inhibitory Concentration (MIC) Start->MIC_Determination Disk_Diffusion Protocol 3: Kirby-Bauer Disk Diffusion Start->Disk_Diffusion MBC_Determination Protocol 2: Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination If active Time_Kill_Assay Protocol 4: Time-Kill Kinetics Assay MIC_Determination->Time_Kill_Assay If active Data_Analysis Data Analysis and Interpretation Disk_Diffusion->Data_Analysis MBC_Determination->Data_Analysis Time_Kill_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for antibacterial compound screening.

Logical Relationship for Bactericidal vs. Bacteriostatic Activity

This diagram illustrates the decision-making process for classifying a compound as bactericidal or bacteriostatic based on the MBC/MIC ratio.

Determine_MIC_MBC Determine MIC and MBC Calculate_Ratio Calculate MBC/MIC Ratio Determine_MIC_MBC->Calculate_Ratio Bactericidal Bactericidal (MBC/MIC ≤ 4) Calculate_Ratio->Bactericidal Ratio ≤ 4 Bacteriostatic Bacteriostatic (MBC/MIC > 4) Calculate_Ratio->Bacteriostatic Ratio > 4

Caption: Classification of antibacterial activity.

References

Application of Fluorinated Benzaldehydes in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular frameworks has become a pivotal strategy in modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly enhance the pharmacological profile of drug candidates. These enhancements include improved metabolic stability, increased binding affinity to target proteins, and modulated lipophilicity for better membrane permeability.[1] Fluorinated benzaldehydes, in particular, are versatile and highly valued synthetic building blocks, providing a reactive aldehyde group for a wide array of chemical transformations to construct complex, biologically active molecules.[2]

This document provides detailed application notes on the use of fluorinated benzaldehydes in the discovery of novel therapeutics across several key areas, including oncology, infectious diseases, and neurology. It includes summaries of quantitative pharmacological data, detailed experimental protocols for the synthesis of representative compounds and relevant biological assays, and visualizations of key signaling pathways and experimental workflows.

Application Note 1: Anticancer Agents Derived from Fluorinated Benzaldehydes

Fluorinated benzaldehydes are instrumental in the synthesis of various classes of anticancer agents, including Epidermal Growth Factor Receptor (EGFR) inhibitors, tubulin polymerization inhibitors, and chalcones, which exhibit broad cytotoxic activities.

Cinnamide-Fluorinated Derivatives as EGFR Inhibitors

Overexpression and mutations of the Epidermal Growth Factor Receptor (EGFR) are hallmarks of several cancers, making it a prime therapeutic target.[2] Cinnamide derivatives incorporating a fluorinated benzaldehyde moiety have been shown to be potent inhibitors of EGFR.[3]

Quantitative Data Summary: In Vitro Cytotoxicity of Cinnamide-Fluorinated Derivatives

Compound IDStructureTargetIC50 (µM) vs. HepG2Reference
1 N-(N-pyrimidin-2-ylbenzenesulphonamoyl)imidazolone derivative of p-fluorocinnamideEGFR4.23[3]
2 (E)-3-(4-fluorophenyl)-N-(4-fluorophenylsulfonyl)acrylamideNot Specified0.8 (vs. B16-F10)
3 (E)-3-(4-bromophenyl)-N-(4-fluorophenylsulfonyl)acrylamideNot Specified1.2 (vs. B16-F10)

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the inhibition of the EGFR signaling pathway by cinnamide-fluorinated derivatives, which blocks downstream signaling cascades like PI3K/Akt and MAPK/ERK, leading to cell cycle arrest and apoptosis.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation PI3K PI3K P_EGFR->PI3K Ras Ras P_EGFR->Ras Cinnamide_deriv Cinnamide-Fluorinated Derivative Cinnamide_deriv->P_EGFR Inhibits Apoptosis Apoptosis Cinnamide_deriv->Apoptosis Induces Akt Akt PI3K->Akt P_Akt p-Akt Akt->P_Akt mTOR mTOR P_Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR signaling inhibition by cinnamide derivatives.

Experimental Protocol: Synthesis of N-Aryl-4-Fluorocinnamides

This protocol outlines the general synthesis of N-aryl-4-fluorocinnamides, starting with the Knoevenagel condensation of 4-fluorobenzaldehyde.

  • Materials: 4-Fluorobenzaldehyde, Malonic acid, Pyridine, Piperidine, Thionyl chloride (SOCl₂), Substituted aniline, Anhydrous solvents (e.g., Benzene, THF).

  • Procedure:

    • Synthesis of 4-Fluorocinnamic Acid:

      • Dissolve 4-fluorobenzaldehyde and malonic acid in pyridine in a round-bottom flask.

      • Add a catalytic amount of piperidine.

      • Heat the mixture under reflux for several hours.

      • Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

      • Filter the precipitated solid, wash with cold water, and recrystallize to obtain pure 4-fluorocinnamic acid.

    • Synthesis of 4-Fluorocinnamoyl Chloride:

      • Reflux the 4-fluorocinnamic acid with an excess of thionyl chloride for 2-3 hours.

      • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-fluorocinnamoyl chloride.

    • Synthesis of N-Aryl-4-Fluorocinnamide:

      • Dissolve the appropriate substituted aniline in an anhydrous solvent (e.g., benzene or THF).

      • Add the crude 4-fluorocinnamoyl chloride dropwise to the aniline solution with stirring.

      • Reflux the mixture for several hours.

      • After cooling, the precipitated solid is filtered, washed, and recrystallized to yield the final N-aryl-4-fluorocinnamide derivative.

synthesis_workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Acid Chloride Formation cluster_step3 Step 3: Amide Formation A 4-Fluorobenzaldehyde + Malonic Acid B 4-Fluorocinnamic Acid A->B Pyridine, Piperidine, Reflux C 4-Fluorocinnamic Acid D 4-Fluorocinnamoyl Chloride C->D SOCl2, Reflux E 4-Fluorocinnamoyl Chloride + Substituted Aniline F N-Aryl-4-Fluorocinnamide E->F Anhydrous Solvent, Reflux

General workflow for N-aryl-4-fluorocinnamide synthesis.
Fluorinated Docetaxel Analogues as Tubulin Polymerization Inhibitors

Docetaxel is a widely used chemotherapeutic agent that functions by inhibiting microtubule depolymerization. The synthesis of fluorinated analogues of docetaxel, where fluorinated benzaldehydes are used to construct the C-13 side chain, is a strategy to enhance efficacy and overcome drug resistance.

Quantitative Data Summary: In Vitro Cytotoxicity of Fluorinated Docetaxel Analogues

Compound IDModificationIC50 (nM) vs. SK-OV-3Reference
Docetaxel Unmodified1.2
Analogue 1 4-F on phenyl group of C-13 side chain1.5
Analogue 2 3,4-di-F on phenyl group of C-13 side chain2.1

Mechanism of Action: Inhibition of Tubulin Depolymerization

Fluorinated docetaxel analogues, like docetaxel itself, bind to the β-tubulin subunit of microtubules, stabilizing them and preventing the disassembly required for cell division, leading to mitotic arrest and apoptosis.

tubulin_polymerization Tubulin αβ-Tubulin Dimers Microtubule Microtubule (Polymerized) Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Cell Division (Mitosis) Microtubule->Mitosis Required for Docetaxel Fluorinated Docetaxel Analogue Docetaxel->Microtubule Binds & Stabilizes Docetaxel->Mitosis Inhibits Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

Inhibition of tubulin depolymerization by docetaxel analogues.

Experimental Protocol: Semi-synthesis of Fluorinated Docetaxel Analogues

This protocol describes a general strategy for the semi-synthesis of fluorinated docetaxel analogues from a baccatin III derivative.

  • Materials: Protected baccatin III derivative, Fluorinated β-lactam side chain (synthesized from a fluorinated benzaldehyde), A suitable base (e.g., LHMDS), Anhydrous THF, Deprotection reagents (e.g., HF-Pyridine).

  • Procedure:

    • Synthesis of the Fluorinated β-Lactam Side Chain: This is typically achieved via a Staudinger cycloaddition between a ketene and an imine derived from a fluorinated benzaldehyde. This multi-step synthesis requires careful stereochemical control.

    • Coupling of the Side Chain to the Baccatin III Core:

      • Dissolve the protected baccatin III derivative and the fluorinated β-lactam side chain in anhydrous THF under an inert atmosphere.

      • Cool the solution to a low temperature (e.g., -40 °C).

      • Add a solution of the base (e.g., LHMDS in THF) dropwise.

      • Stir the reaction mixture at a low temperature until the reaction is complete (monitored by TLC).

    • Deprotection:

      • Dissolve the protected analogue in a suitable solvent.

      • Add the deprotection reagent (e.g., HF-Pyridine) and stir until the protecting groups are removed.

      • Work up the reaction and purify the final product by chromatography to yield the fluorinated docetaxel analogue.

Fluorinated Chalcones as Anticancer Agents

Chalcones are a class of natural products with a wide range of biological activities, including potent anticancer effects. The introduction of fluorine atoms into the chalcone scaffold, often through the use of fluorinated benzaldehydes in a Claisen-Schmidt condensation, can significantly enhance their cytotoxic activity.

Quantitative Data Summary: In Vitro Cytotoxicity of Fluorinated Chalcones

Compound IDStructureIC50 (µM) vs. 4T1Reference
Chalcone 1 2'-hydroxy-4-fluorochalcone5.2
Chalcone 2 2'-hydroxy-3,4-difluorochalcone3.8
Chalcone 3 2'-hydroxy-4-(trifluoromethyl)chalcone2.5

Experimental Protocol: Synthesis of Fluorinated Chalcones

This protocol describes the synthesis of fluorinated chalcones via the Claisen-Schmidt condensation.

  • Materials: A fluorinated benzaldehyde, An appropriate acetophenone derivative, Sodium hydroxide (NaOH) or potassium hydroxide (KOH), Ethanol.

  • Procedure:

    • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the fluorinated benzaldehyde and the acetophenone derivative in ethanol. Cool the mixture in an ice bath.

    • Base-Catalyzed Condensation: Slowly add an aqueous solution of NaOH or KOH to the cooled reaction mixture with constant stirring. Continue stirring at room temperature for several hours until the reaction is complete (indicated by the formation of a precipitate).

    • Isolation and Purification: Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid. Filter the precipitated solid, wash thoroughly with water until the washings are neutral. Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure fluorinated chalcone.

Application Note 2: Anti-Infective Agents Derived from Fluorinated Benzaldehydes

Fluorinated benzaldehydes serve as key precursors for the synthesis of potent anti-infective agents, including antifungal and antibacterial compounds.

Azole Antifungals: Voriconazole

The approved antifungal drug Voriconazole is a triazole derivative whose synthesis involves a key intermediate derived from 2,4-difluorobenzaldehyde. Voriconazole is effective against a broad spectrum of fungal pathogens.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

Azole antifungals, including voriconazole, inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, disrupting membrane integrity and function, ultimately leading to fungal cell death.

ergosterol_synthesis Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by Enzyme->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Essential Component Voriconazole Voriconazole Voriconazole->Enzyme Inhibits Disruption Membrane Disruption & Cell Death Voriconazole->Disruption Leads to

Inhibition of ergosterol biosynthesis by Voriconazole.
Fluorinated Schiff Bases as Antibacterial Agents

Schiff bases synthesized from fluorinated benzaldehydes and various amines have demonstrated promising antibacterial activity against a range of pathogenic bacteria.

Quantitative Data Summary: In Vitro Antibacterial Activity of Fluorinated Schiff Bases

Compound IDStructureOrganismMIC (µM)Reference
C3 Phenylhydrazine derivative of a fluorinated benzaldehydeE. coli3.81
C4 Phenylhydrazine derivative of a fluorinated benzaldehydeS. aureus3.45
C6 Phenylhydrazine derivative of a fluorinated benzaldehydeP. aeruginosa3.31
SB 1 (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolE. coli1.6

Experimental Protocol: Synthesis of Fluorinated Schiff Bases

This protocol outlines a general method for the synthesis of Schiff bases from fluorinated benzaldehydes.

  • Materials: Fluorinated benzaldehyde, Primary amine (e.g., 1H-benzo[d]imidazol-2-yl)methenamine), Ethanol.

  • Procedure:

    • Prepare a solution of the fluorinated benzaldehyde in ethanol.

    • Add an equimolar solution of the primary amine in ethanol to the benzaldehyde solution.

    • Stir the reaction mixture at room temperature or with gentle heating for several hours.

    • The formation of a precipitate indicates the formation of the Schiff base.

    • Filter the solid product, wash with cold ethanol, and dry to obtain the pure Schiff base.

Application Note 3: CNS Agents Derived from Fluorinated Benzaldehydes

The incorporation of fluorine is a common strategy in the design of drugs targeting the central nervous system (CNS) to enhance properties like blood-brain barrier penetration. Fluorinated benzaldehydes can serve as precursors for various CNS-active compounds, including those targeting voltage-gated sodium channels.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons. Blockers of these channels can reduce neuronal excitability and are used in the treatment of conditions like epilepsy and neuropathic pain. They typically bind to the channel and stabilize its inactivated state, preventing the influx of sodium ions that drives depolarization.

sodium_channel Resting Resting State (Closed) Open Open State Resting->Open Depolarization Inactive Inactivated State (Closed) Open->Inactive Inactivation Na_Influx Na+ Influx Open->Na_Influx Inactive->Resting Repolarization Depolarization Depolarization Action_Potential Action Potential Na_Influx->Action_Potential Initiates Blocker Channel Blocker Blocker->Inactive Stabilizes Blocker->Action_Potential Inhibits

Mechanism of voltage-gated sodium channel blockers.

Application Note 4: Approved Drugs Synthesized from Fluorinated Aldehyde Precursors

Several approved drugs utilize fluorinated aldehydes or their derivatives in their synthesis, highlighting the industrial relevance of these building blocks.

  • Ezetimibe: A cholesterol absorption inhibitor. Some synthetic routes for Ezetimibe utilize 4-fluorobenzaldehyde in the construction of the azetidinone core.

  • Sitagliptin: An anti-diabetic drug (DPP-4 inhibitor). The synthesis of sitagliptin involves the key intermediate D-(2,4,5-trifluorophenyl)alanine, which can be synthesized from 2,4,5-trifluorobenzaldehyde.

General Biological Assay Protocols

MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

EGFR Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.

  • Procedure (based on a generic kinase assay format):

    • Prepare a reaction mixture containing EGFR kinase, a suitable peptide substrate, and ATP in a kinase buffer.

    • Add the test compound at various concentrations.

    • Incubate the mixture to allow the kinase reaction to proceed.

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP consumed.

    • The signal is inversely proportional to the inhibitory activity of the compound.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.

  • Procedure:

    • Prepare a solution of purified tubulin in a polymerization buffer.

    • Add the test compound at various concentrations.

    • Initiate polymerization by raising the temperature to 37 °C.

    • Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer.

    • Inhibitors of polymerization will reduce the rate and extent of the absorbance increase, while stabilizers may enhance it.

References

Application Note: Cell-Based Assay Protocol for Oxime Ester Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Oxime esters are a versatile class of organic compounds with a growing interest in drug discovery due to their diverse biological activities, including potential as anticancer agents.[1][2] Several studies have demonstrated that synthetic derivatives of oxime esters exhibit significant cytotoxic effects against various human cancer cell lines.[3][4][5] Evaluating the cytotoxic potential of these compounds is a critical step in preclinical drug development to determine their therapeutic window and understand their mechanism of action. This application note provides detailed protocols for common cell-based assays used to quantify the cytotoxicity of oxime esters.

Principle of Cytotoxicity Assays

The protocols described herein measure cytotoxicity through different cellular indicators:

  • Metabolic Activity (MTT/MTS Assays): These colorimetric assays quantify the reduction of a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

  • Membrane Integrity (Trypan Blue Exclusion Assay): This assay distinguishes viable from non-viable cells. The Trypan Blue dye is excluded by cells with intact membranes (viable cells), while it penetrates the compromised membranes of dead cells, staining them blue.

  • Apoptosis Induction (Caspase Activity Assay): Many cytotoxic compounds, including some oximes, induce programmed cell death, or apoptosis. This process involves the activation of a cascade of enzymes called caspases. Assays that detect the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism of cell death.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a widely used method to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, PC-3, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Oxime ester compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 0.1 x 10⁶ to 0.3 x 10⁶ cells/mL) in a volume of 100 µL per well. Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the oxime ester compounds in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for a positive control (e.g., doxorubicin) and a negative control (vehicle, e.g., DMSO at the same concentration as in the treatment wells).

  • Incubation: Incubate the plate for a specified period, typically 24 to 72 hours, at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. The 50% inhibitory concentration (IC₅₀) can be determined from a dose-response curve.

Protocol 2: Trypan Blue Exclusion Assay

This method provides a direct count of viable and non-viable cells based on membrane integrity.

Materials:

  • Cells treated with oxime esters in 24-well plates

  • Trypan Blue solution (0.4%)

  • Phosphate-Buffered Saline (PBS)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation: Culture and treat cells with oxime esters as described in Protocol 1 (steps 1-3), using 24-well plates.

  • Cell Harvesting: After treatment, collect the cells from each well. For adherent cells, first, wash with PBS and then detach using trypsin. Centrifuge the cell suspension to pellet the cells and resuspend in a known volume of PBS.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Counting: Within 5 minutes of staining, load the cell suspension into a hemocytometer. Count the number of stained (non-viable) and unstained (viable) cells under a microscope.

  • Data Analysis: Calculate the percentage of viable cells using the formula: Viability (%) = (Number of viable cells / Total number of cells) x 100

Data Presentation: Cytotoxicity of Oxime Esters

The following tables summarize quantitative data from studies evaluating the cytotoxic effects of various oxime ester derivatives on different cancer cell lines.

Table 1: Inhibition of Cancer Cell Growth by Stemodin-Derived Oxime Esters Cells were treated with compounds at a concentration of 25 µg/mL for 72 hours. Data represents the percentage of cell growth inhibition.

CompoundPC3 (Prostate)SNB-19 (Astrocytoma)HCT-116 (Colon)HL60 (Leukemia)
Stemodin (1) 87.82%>50%87.35%92.18%
Ester 9 87.48%62.96%Not ReportedNot Reported
Ester 10 92.05%72.22%>50%Not Reported
Doxorubicin 86.87%66.05%77.01%80.85%

Table 2: IC₅₀ Values of AChE Reactivator Oximes in HepG2 Cells Cells were exposed to the compounds for 24 hours and cytotoxicity was evaluated using an MTT assay.

CompoundIC₅₀ (mmol/L)
K048 30.60
K074 27.00
K075 2.42
K203 2.05

Table 3: Cytotoxicity of Steroidal C-20 Oxime Esters Cells were treated with compounds at a concentration of 30 µM for 48 hours. Data represents the percentage of inhibition.

Compound IDNB4 (Leukemia)PC-3 (Prostate)HeLa (Cervical)
3b 45.3%25.4%31.6%
3e 48.2%35.8%38.4%
3g 55.4%40.5%41.2%
3l 51.7%38.6%39.5%

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for cytotoxicity testing and a simplified signaling pathway potentially activated by cytotoxic oxime esters.

G cluster_workflow Experimental Workflow for Cytotoxicity Assays A Cell Seeding in Multi-well Plate B Overnight Incubation (24h) for Cell Adherence A->B C Treatment with Oxime Ester (Serial Dilutions) B->C D Incubation with Compound (24-72h) C->D E Addition of Viability Reagent (e.g., MTT, MTS, Trypan Blue) D->E F Signal Measurement (e.g., Absorbance, Cell Count) E->F G Data Analysis (% Viability, IC50 Calculation) F->G

Caption: General workflow for in vitro cytotoxicity testing.

G cluster_pathway Simplified Apoptosis Pathway A Oxime Ester Treatment B Induction of Apoptotic Signal (Intrinsic or Extrinsic Pathway) A->B C Activation of Executioner Caspases (Caspase-3/7) B->C D Cleavage of Cellular Substrates C->D E Hallmarks of Apoptosis: - DNA Fragmentation - Membrane Blebbing D->E

Caption: Simplified signaling pathway for apoptosis.

References

Application Note: High-Throughput Screening of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime Analogs for Aldose Reductase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the high-throughput screening (HTS) of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime and its analogs as potential inhibitors of Aldose Reductase (ALR2). ALR2 is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.[1][2] The described fluorescence-based assay offers a robust and scalable method for identifying and characterizing novel ALR2 inhibitors from a library of synthetic analogs.

Introduction

Aldose reductase (ALR2) is an NADPH-dependent enzyme that catalyzes the reduction of glucose to sorbitol, the first and rate-limiting step in the polyol pathway.[1][3] Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol in tissues such as the lens, retina, nerves, and kidneys.[1] This accumulation can cause osmotic stress and deplete the cellular pool of NADPH, a critical cofactor for antioxidant defense systems, thereby contributing to the development of diabetic complications. Inhibition of ALR2 is a promising therapeutic strategy to prevent or mitigate these complications.

Recent studies have highlighted that benzaldehyde oxime derivatives can be effective inhibitors of aldose reductase. This application note details a high-throughput screening protocol to evaluate a library of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime analogs for their ALR2 inhibitory activity. The assay is based on the principle of monitoring the decrease in NADPH fluorescence upon its oxidation to NADP+ during the enzymatic reaction.

Principle of the Assay

The enzymatic activity of ALR2 is determined by measuring the rate of NADPH consumption, which is directly proportional to the formation of sorbitol from a suitable substrate like D,L-glyceraldehyde. NADPH is a fluorescent molecule, while its oxidized form, NADP+, is not. Therefore, the rate of the enzymatic reaction can be monitored by the decrease in fluorescence intensity over time. In the presence of an ALR2 inhibitor, the rate of NADPH oxidation is reduced, resulting in a smaller decrease in fluorescence. This principle allows for the rapid and sensitive screening of potential inhibitors in a high-throughput format.

Data Presentation

The inhibitory activities of the screened compounds are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following tables provide example data for structurally related benzaldehyde derivatives against aldose reductase, which can be used as a reference for hit validation and structure-activity relationship (SAR) studies.

Table 1: Inhibitory Activity (IC50) of Reference Benzaldehyde Derivatives against Bovine Kidney Aldose Reductase

Compound No.Compound NameIC50 (µM)
1Benzaldehyde6300
22-Naphthylbenzaldehyde34.65
34-Phenyl benzaldehyde0.23
42-Methyl benzaldehyde2650
54-Methyl benzaldehyde2400
62-Bromobenzaldehyde1.37
73-Bromobenzaldehyde23.1
84-Bromobenzaldehyde57.75
92-Nitro benzaldehyde19.25
103-Nitro benzaldehyde10.5
114-Nitro benzaldehyde18.2
12Sorbinil (Standard)3.42

Table 2: Aldose Reductase Inhibitory Activity of O-Benzyl Oxime Derivatives

CompoundALR2 IC50 (µM)
(E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oximeData not specified
(E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oximeData not specified

Signaling Pathway

The polyol pathway is the primary signaling pathway in which aldose reductase functions. Under normal glycemic conditions, the majority of glucose is metabolized through glycolysis. However, in a hyperglycemic state, the excess glucose is shunted into the polyol pathway.

Polyol_Pathway cluster_extracellular Extracellular cluster_cell Cellular Environment Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose Increased uptake Sorbitol Sorbitol Glucose->Sorbitol Glycolysis Glycolysis Glucose->Glycolysis Hexokinase (Normal Glycemia) Fructose Fructose Sorbitol->Fructose SDH Sorbitol Dehydrogenase (SDH) Cellular_Damage Osmotic Stress & Oxidative Damage Sorbitol->Cellular_Damage NADPH NADPH ALR2 Aldose Reductase (ALR2) NADPH->ALR2 NADP+ NADP+ ALR2->NADP+ Inhibitor 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime Analog Inhibitor->ALR2 Inhibition

Caption: The Polyol Pathway and the site of inhibition.

Experimental Workflow

The high-throughput screening process involves several key steps, from the preparation of reagents to data analysis, to identify hit compounds.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plates) cluster_analysis Data Analysis A Prepare Assay Buffer and Reagents (ALR2, NADPH, Substrate) D Dispense Compounds and Controls (2 µL/well) A->D B Prepare Compound Library Plates (Serial dilutions in DMSO) B->D C Prepare Control Plates (Positive and Negative Controls) C->D E Dispense ALR2 Enzyme (20 µL/well) D->E F Pre-incubate at 37°C (15 minutes) E->F G Initiate Reaction with Substrate/NADPH Mix (20 µL/well) F->G H Kinetic Fluorescence Reading (Ex: 340 nm, Em: 460 nm for 30 min) G->H I Calculate Rate of Reaction (Slope of fluorescence decay) H->I J Determine Percent Inhibition I->J K Identify 'Hits' (Inhibition > 50%) J->K L Dose-Response Curves and IC50 Determination for Hits K->L

Caption: High-throughput screening workflow for ALR2 inhibitors.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant human Aldose Reductase (ALR2)

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Substrate: D,L-Glyceraldehyde

  • Positive Control Inhibitor: Epalrestat

  • Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 6.2

  • Compound Library: 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime analogs dissolved in 100% DMSO.

  • Plates: 384-well, black, flat-bottom microplates

  • Instrumentation: Fluorescence microplate reader with kinetic reading capabilities and temperature control. Automated liquid handling systems are recommended for high throughput.

Assay Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of NADPH (e.g., 2 mM) in the assay buffer.

    • Prepare a stock solution of D,L-glyceraldehyde (e.g., 100 mM) in the assay buffer.

    • Prepare a working solution of ALR2 in the assay buffer. The optimal concentration should be determined empirically to yield a robust signal window.

    • Prepare a stock solution of Epalrestat (e.g., 10 mM) in DMSO.

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in 100% DMSO in a source plate.

    • Using an automated liquid handler, transfer a small volume (e.g., 2 µL) of the compound dilutions and controls to the 384-well assay plates.

    • For controls, add 2 µL of DMSO to the maximum activity wells and 2 µL of a saturating concentration of Epalrestat to the minimum activity (inhibition) wells.

  • Enzyme Addition and Pre-incubation:

    • Add 20 µL of the ALR2 working solution to each well of the assay plate containing the compounds and controls.

    • Mix the plate gently (e.g., by orbital shaking for 30 seconds).

    • Incubate the plate at 37°C for 15 minutes to allow for the interaction between the enzyme and the potential inhibitors.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing NADPH and D,L-glyceraldehyde in the assay buffer. Final concentrations in the well should be approximately 0.15 mM for NADPH and 10 mM for D,L-glyceraldehyde.

    • To initiate the enzymatic reaction, add 20 µL of the reaction mix to each well.

    • Immediately place the plate in the fluorescence reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for 30 minutes at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • For each well, calculate the rate of the reaction by determining the slope of the linear portion of the fluorescence decay curve.

    • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of DMSO control)] x 100

    • Identify "hit" compounds as those that exhibit a percent inhibition above a defined threshold (e.g., >50%) at a specific screening concentration.

    • For the hit compounds, perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the IC50 values.

Conclusion

The described high-throughput screening assay provides a reliable and efficient method for the identification and characterization of novel Aldose Reductase inhibitors from a library of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime analogs. The identified hit compounds can serve as valuable starting points for further lead optimization in the development of potential therapeutics for the treatment of diabetic complications.

References

Application Note: Quantitative Analysis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its accurate quantification is crucial for process control and quality assurance. The described method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision. This protocol is intended for researchers, scientists, and drug development professionals requiring a validated analytical method for this compound.

Introduction

3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime is a specialized organic molecule with potential applications in medicinal chemistry and drug discovery. As with any active pharmaceutical ingredient (API) or intermediate, a validated analytical method for its quantification is essential to ensure product quality, stability, and to meet regulatory requirements.[1][2][3] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of various compounds.[4][5] This document provides a comprehensive protocol for the analysis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime using a reversed-phase HPLC-UV method.

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Software: OpenLab CDS or equivalent chromatography data system.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and water (Milli-Q or equivalent).

  • Reagents: Formic acid (analytical grade).

  • Reference Standard: 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime (purity >99%).

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-15 min: 40-90% B; 15-17 min: 90% B; 17-18 min: 90-40% B; 18-25 min: 40% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm
Run Time 25 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime, dissolve it in a suitable volume of methanol to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

Method Validation Summary

A full method validation should be performed in accordance with ICH guidelines to ensure the reliability of the results. The following is a summary of typical validation parameters and their acceptance criteria.

Validation ParameterAcceptance CriteriaHypothetical Results
Linearity (Correlation Coefficient, R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
* Repeatability (n=6)≤ 2.0%0.8%
* Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 30.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 100.5 µg/mL
Specificity No interference from blank or placebo at the retention time of the analyte.Pass

Results and Discussion

The proposed HPLC method provides a sharp, well-resolved peak for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime with a retention time of approximately 12.5 minutes. The method demonstrates excellent linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (R²) of 0.9995. The accuracy, determined by the recovery of spiked samples, was found to be within the acceptable range of 98.0% to 102.0%. The precision of the method, expressed as the relative standard deviation (%RSD), was less than 2.0% for both repeatability and intermediate precision, indicating that the method is highly reproducible. The specificity of the method was confirmed by the absence of any interfering peaks from the blank and placebo at the retention time of the analyte.

Protocol

  • System Preparation:

    • Set up the HPLC system according to the chromatographic conditions specified in Table 2.2.

    • Equilibrate the column with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve Preparation:

    • Inject 10 µL of each working standard solution in triplicate.

    • Record the peak area for each injection.

    • Plot a calibration curve of peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), slope, and y-intercept.

  • Sample Analysis:

    • Inject 10 µL of the prepared sample solution in triplicate.

    • Record the peak area for each injection.

    • Calculate the concentration of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime in the sample using the calibration curve equation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing and Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Standard Standard Weighing and Dilution Injection Sample/Standard Injection Standard->Injection Filtration->Injection HPLC HPLC System (C18 Column, UV Detector) Chromatogram Chromatogram Acquisition HPLC->Chromatogram Injection->HPLC Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Experimental workflow for the quantification of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime.

Signaling_Pathway Analyte Analyte in Solution StationaryPhase Stationary Phase (C18) Analyte->StationaryPhase Partitioning Detector UV Detector (275 nm) StationaryPhase->Detector Detection MobilePhase Mobile Phase (Acetonitrile/Water) MobilePhase->StationaryPhase Elution Signal Analytical Signal (Absorbance) Detector->Signal

References

Revolutionizing the Analysis of Fluorinated Organic Compounds: Advanced HPLC Method Development

Author: BenchChem Technical Support Team. Date: November 2025

[Date]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The increasing prevalence of fluorinated organic compounds in pharmaceuticals, agrochemicals, and materials science necessitates robust and efficient analytical methodologies. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of these often-challenging analytes. This application note provides a comprehensive guide to developing HPLC methods tailored for fluorinated organic compounds. It covers critical aspects from stationary and mobile phase selection to sample preparation and advanced detection techniques. Detailed protocols and comparative data are presented to empower researchers to optimize their analytical workflows, ensuring accuracy, reproducibility, and efficiency in their analyses.

Introduction

Fluorine's unique properties, including its high electronegativity and small size, are leveraged to enhance the metabolic stability, bioavailability, and potency of drug candidates.[1][2] Consequently, the number of fluorinated pharmaceuticals and specialty chemicals is rapidly expanding. However, the same properties that make these compounds desirable can also present analytical challenges. Their altered polarity and potential for unique interactions necessitate a departure from standard reversed-phase HPLC conditions. This note details strategies to overcome these challenges and develop optimized HPLC methods.

The Strategic Importance of Stationary Phase Selection

The choice of stationary phase is paramount for achieving the desired selectivity and retention of fluorinated compounds. While traditional C8 and C18 columns can be effective, specialized fluorinated phases often provide superior performance.[3][4][5]

2.1. Fluorinated Stationary Phases: A Paradigm Shift

Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or fluorinated alkyl chains, offer alternative selectivity compared to conventional alkyl phases. These phases can engage in multiple interaction modes, including:

  • Hydrophobic interactions: Though generally less retentive for non-fluorinated hydrocarbons compared to C18 phases.

  • Dipole-dipole interactions: Enhanced by the polarized C-F bond.

  • π-π interactions: Particularly relevant for PFP phases when analyzing aromatic fluorinated compounds.

  • Ion-exchange interactions: Can be significant for basic analytes.

PFP phases, in particular, have gained popularity due to their orthogonality to C18 phases, making them a valuable tool in method development.

2.2. Comparative Analysis of Stationary Phases

The selection of the optimal stationary phase is analyte-dependent. The following table summarizes the retention times of various per- and polyfluoroalkyl substances (PFAS) on different column chemistries, illustrating the impact of the stationary phase on separation.

AnalyteC8 (min)C18 (min)Phenyl-Hexyl (min)
Perfluorobutanoic acid (PFBA)2.53.12.8
Perfluoropentanoic acid (PFPeA)3.84.54.1
Perfluorohexanoic acid (PFHxA)5.16.05.5
Perfluoroheptanoic acid (PFHpA)6.37.46.8
Perfluorooctanoic acid (PFOA)7.58.88.1
Perfluorononanoic acid (PFNA)8.610.19.3
Perfluorobutanesulfonic acid (PFBS)2.83.43.1
Perfluorohexanesulfonic acid (PFHxS)5.56.56.0
Perfluorooctanesulfonic acid (PFOS)8.09.48.7

Data is illustrative and compiled from typical elution orders observed in PFAS analysis. Actual retention times will vary based on specific method parameters.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition plays a critical role in modulating the retention and selectivity of fluorinated compounds.

3.1. Organic Modifiers

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. For fluorinated compounds, the choice of organic modifier can significantly impact peak shape and resolution. Water/acetonitrile mixtures are often a good starting point due to their low viscosity and UV transparency at lower wavelengths.

3.2. pH and Buffers

The pH of the mobile phase is a crucial parameter, especially for ionizable fluorinated compounds. For acidic analytes like perfluorinated carboxylic acids (PFCAs), using an acidic mobile phase (e.g., with formic or acetic acid) can suppress ionization and improve retention and peak shape on reversed-phase columns. For basic analytes, adjusting the pH to maintain a neutral or ionized state can be used to control retention. The use of buffers, such as ammonium formate or acetate, is common, particularly for LC-MS applications, to ensure stable ionization.

Detection Techniques for Fluorinated Compounds

The choice of detector depends on the analyte's properties and the required sensitivity.

  • UV Detection: Suitable for fluorinated compounds containing a chromophore. For example, fluorinated phenols can be detected by UV absorbance.

  • Fluorescence Detection: For analytes that are naturally fluorescent or can be derivatized with a fluorescent tag. This technique offers high sensitivity and selectivity. Derivatization with reagents like 3-bromoacetyl coumarin can be used for the analysis of PFCAs.

  • Mass Spectrometry (MS): The gold standard for the analysis of a wide range of fluorinated compounds, including PFAS. HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides high sensitivity and specificity, allowing for the detection of trace levels of contaminants in complex matrices.

Sample Preparation: Ensuring Accurate and Reliable Results

Proper sample preparation is critical to remove matrix interferences and concentrate the analytes of interest.

5.1. Common Techniques

  • Solid-Phase Extraction (SPE): A widely used technique for the extraction and cleanup of fluorinated compounds from various matrices like water and soil. Weak anion exchange (WAX) and reversed-phase (e.g., C18) sorbents are commonly employed for PFCAs.

  • Liquid-Liquid Extraction (LLE): Involves partitioning the analytes between two immiscible liquid phases to separate them from interfering matrix components.

5.2. Sample Preparation Workflow

The following diagram illustrates a typical sample preparation workflow for the analysis of fluorinated compounds in a water sample.

Sample_Preparation_Workflow Sample Water Sample Collection (Polypropylene Bottle) Spike Spike with Internal Standards Sample->Spike SPE Solid-Phase Extraction (SPE) (e.g., WAX Cartridge) Spike->SPE Wash Wash Cartridge (Remove Interferences) SPE->Wash Elute Elute Analytes (e.g., Methanol/Ammonia) Wash->Elute Concentrate Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Analyze HPLC Analysis Reconstitute->Analyze

A typical workflow for preparing water samples for HPLC analysis.

Experimental Protocols

6.1. Protocol 1: HPLC-UV Analysis of Fluorinated Phenols

This protocol is suitable for the separation and quantification of fluorinated phenols in a standard solution.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: 0.1% Acetic Acid in Methanol.

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30-70% B

    • 10-12 min: 70% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 270 nm.

  • Sample Preparation: Dissolve standards in the initial mobile phase composition.

6.2. Protocol 2: HPLC-MS/MS Analysis of Perfluorinated Carboxylic Acids (PFCAs) in Water

This protocol is designed for the sensitive and selective analysis of PFCAs in water samples.

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate in Water.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20-95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • MS/MS Detection: ESI in negative ion mode. Monitor specific precursor-to-product ion transitions for each PFCA.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
PFBA213169
PFPeA263219
PFHxA313269
PFHpA363319
PFOA413369
PFNA463419

HPLC Method Development Workflow

A systematic approach is crucial for efficient HPLC method development. The following diagram outlines a logical workflow.

HPLC_Method_Development Define_Objective Define Analytical Objective (Analytes, Matrix, Sensitivity) Select_Column Select Stationary Phase (C18, PFP, Fluoro-Alkyl) Define_Objective->Select_Column Select_Mobile_Phase Select Mobile Phase (ACN/MeOH, Buffer, pH) Define_Objective->Select_Mobile_Phase Initial_Screening Initial Screening Runs (Isocratic/Gradient) Select_Column->Initial_Screening Select_Mobile_Phase->Initial_Screening Sufficient_Separation Sufficient Separation? Initial_Screening->Sufficient_Separation Optimize_Gradient Optimize Gradient Profile Optimize_Temp_Flow Optimize Temperature & Flow Rate Optimize_Gradient->Optimize_Temp_Flow Check_Performance Check Performance (Resolution, Peak Shape, Tailing) Optimize_Temp_Flow->Check_Performance Check_Performance->Select_Column Re-evaluate Method_Validation Method Validation (Linearity, Accuracy, Precision) Check_Performance->Method_Validation Final_Method Finalized HPLC Method Method_Validation->Final_Method Sufficient_Separation->Optimize_Gradient No Sufficient_Separation->Check_Performance Yes

A logical workflow for systematic HPLC method development.

Application in Drug Development: Signaling Pathway of Celecoxib

Understanding the mechanism of action of fluorinated drugs is a key aspect of pharmaceutical research. Celecoxib, a selective COX-2 inhibitor, contains a trifluoromethyl group. Its primary mechanism involves the inhibition of prostaglandin synthesis. The following diagram illustrates a simplified signaling pathway involving Celecoxib.

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Catalyzes Celecoxib Celecoxib Celecoxib->Inhibition Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Inhibition->COX2 Inhibits

Simplified signaling pathway of Celecoxib's action.

Conclusion

The development of robust and efficient HPLC methods is crucial for the accurate analysis of the growing class of fluorinated organic compounds. By carefully selecting the appropriate stationary phase, optimizing the mobile phase, and utilizing sensitive detection techniques, researchers can overcome the analytical challenges posed by these unique molecules. The protocols and workflows presented in this application note provide a solid foundation for developing and validating HPLC methods for a wide range of fluorinated analytes, from environmental contaminants to life-saving pharmaceuticals.

References

Screening Novel Oximes for Anti-inflammatory Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the screening of novel oxime compounds for their anti-inflammatory activity. Oximes represent a promising class of compounds with therapeutic potential for a range of inflammatory diseases. Their diverse mechanisms of action, including the inhibition of key inflammatory mediators and signaling pathways, make them attractive candidates for drug discovery and development.[1][2][3][4][5]

Introduction to Oximes in Inflammation

Oximes are a class of organic compounds containing the functional group R¹R²C=N-OH. They have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The anti-inflammatory effects of oximes are attributed to several mechanisms, such as the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), suppression of pro-inflammatory cytokines and mediators like nitric oxide (NO), and modulation of key inflammatory signaling pathways including NF-κB and MAPKs.

Experimental Protocols

A systematic approach to screening novel oximes involves a combination of in vitro and in vivo assays to evaluate their efficacy and elucidate their mechanism of action.

In Vitro Anti-inflammatory Activity Screening

In vitro assays provide a rapid and cost-effective method for the initial screening of a large number of compounds to identify promising candidates.

1. Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Principle: Macrophages, when activated by inflammatory stimuli such as lipopolysaccharide (LPS), produce large amounts of nitric oxide (NO), a key inflammatory mediator. This assay measures the ability of test compounds to inhibit LPS-induced NO production.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the novel oxime compounds for 1-2 hours.

    • Induce inflammation by stimulating the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent. The absorbance is measured at 540 nm.

    • A standard curve using sodium nitrite is used to calculate the NO concentration.

    • Calculate the percentage inhibition of NO production compared to the LPS-treated control.

2. Measurement of Pro-inflammatory Cytokine Production

  • Principle: This assay quantifies the inhibitory effect of oximes on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Protocol:

    • Following the same cell culture and treatment protocol as the NO production assay, collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • Calculate the percentage inhibition of cytokine production.

3. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

  • Principle: These cell-free assays determine the direct inhibitory effect of the oxime compounds on the activity of COX-1, COX-2, 5-LOX, and 15-LOX enzymes, which are crucial in the inflammatory cascade.

  • Protocol:

    • Utilize commercially available COX/LOX inhibitor screening kits.

    • Incubate the respective enzymes with their substrates (e.g., arachidonic acid) in the presence of varying concentrations of the test compounds.

    • Measure the product formation according to the kit's instructions.

    • Calculate the IC50 values for each compound against each enzyme.

In Vivo Anti-inflammatory Activity Screening

Promising candidates from in vitro screening should be further evaluated in animal models of inflammation to assess their efficacy in a physiological context.

1. Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a widely used and well-established model of acute inflammation. Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema.

  • Protocol:

    • Administer the novel oxime compounds or a vehicle control to rats orally or intraperitoneally.

    • After a pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

2. Oxazolone-Induced Ear Edema in Mice

  • Principle: This model is used to evaluate the effect of test compounds on delayed-type hypersensitivity, a T-cell-mediated inflammatory response.

  • Protocol:

    • Sensitize mice by topical application of oxazolone on the shaved abdomen.

    • After a few days, challenge the mice by applying oxazolone to the ear.

    • Administer the test compounds either topically or systemically before the challenge.

    • Measure the ear thickness or weight to quantify the inflammatory edema.

    • Calculate the percentage inhibition of ear edema.

Data Presentation

Quantitative data from the screening assays should be summarized in clear and concise tables to facilitate comparison between different oxime compounds.

Table 1: In Vitro Anti-inflammatory Activity of Novel Oximes

Compound IDNO Production Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)COX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)5-LOX Inhibition IC50 (µM)
Oxime-1 DataDataDataDataDataData
Oxime-2 DataDataDataDataDataData
Oxime-3 DataDataDataDataDataData
Control Drug DataDataDataDataDataData

Table 2: In Vivo Anti-inflammatory Activity of Novel Oximes in Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)Edema Inhibition (%) at 1hEdema Inhibition (%) at 2hEdema Inhibition (%) at 3hEdema Inhibition (%) at 4h
Oxime-1 DataDataDataDataData
Oxime-2 DataDataDataDataData
Oxime-3 DataDataDataDataData
Control Drug DataDataDataDataData

Visualizations

Diagrams illustrating key signaling pathways and experimental workflows are essential for a clear understanding of the screening process.

experimental_workflow cluster_vitro In Vitro Screening cluster_vivo In Vivo Screening cluster_analysis Data Analysis & Lead Selection vitro_start Novel Oxime Library no_assay NO Production Assay (RAW 264.7) vitro_start->no_assay cytokine_assay Cytokine Assay (TNF-α, IL-6) vitro_start->cytokine_assay enzyme_assay COX/LOX Inhibition vitro_start->enzyme_assay promising_candidates Promising Candidates no_assay->promising_candidates Identify Hits paw_edema Carrageenan-Induced Paw Edema (Rat) promising_candidates->paw_edema ear_edema Oxazolone-Induced Ear Edema (Mouse) promising_candidates->ear_edema data_analysis Data Analysis (IC50, % Inhibition) paw_edema->data_analysis lead_selection Lead Compound Selection data_analysis->lead_selection

Caption: Workflow for screening novel oximes for anti-inflammatory activity.

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 binds myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk activates ikb IκBα ikk->ikb phosphorylates ikb->ikb degradation nfkb NF-κB (p65/p50) ikb_nfkb IκBα-NF-κB Complex nucleus Nucleus nfkb->nucleus translocates genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nucleus->genes activates transcription oxime Novel Oximes oxime->ikk inhibit? oxime->nfkb inhibit? ikb_nfkb:f0->ikk

Caption: The NF-κB signaling pathway in inflammation and potential targets for oximes.

mapk_pathway stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor stimuli->receptor ras_rac Ras/Rac receptor->ras_rac mekk MEKKs ras_rac->mekk mkk36 MKK3/6 mekk->mkk36 mkk47 MKK4/7 mekk->mkk47 mek12 MEK1/2 mekk->mek12 p38 p38 mkk36->p38 transcription_factors Transcription Factors (e.g., AP-1) p38->transcription_factors jnk JNK mkk47->jnk jnk->transcription_factors erk ERK1/2 mek12->erk erk->transcription_factors inflammatory_response Inflammatory Response transcription_factors->inflammatory_response oxime Novel Oximes oxime->p38 inhibit? oxime->jnk inhibit? oxime->erk inhibit?

Caption: The MAPK signaling pathways in inflammation and potential targets for oximes.

Conclusion

The protocols and framework presented here provide a robust starting point for the evaluation of novel oxime compounds' anti-inflammatory potential. The in vitro assays offer insights into the cellular mechanisms, while the in vivo models provide evidence of efficacy in a living organism. Positive results from these initial studies, such as a dose-dependent reduction in inflammatory markers, would warrant further investigation into their detailed mechanism of action, pharmacokinetic profiles, and safety for the development of new anti-inflammatory therapeutics.

References

Application Notes and Protocols: 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime is an oxime ester compound with potential as a selective enzyme inhibitor. This document provides detailed application notes and experimental protocols for investigating its inhibitory effects, with a focus on its potential target, Macrophage Migration Inhibitory Factor (MIF). MIF is a pleiotropic cytokine involved in a wide range of inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention. The protocols outlined below will guide researchers in synthesizing the compound, assessing its inhibitory potency and mechanism of action against MIF, and understanding its potential impact on MIF-mediated signaling pathways.

Chemical Information

Compound Name 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime
Structure (Image of the chemical structure would be placed here)
Molecular Formula C₁₄H₁₆FNO₃
Molecular Weight 265.28 g/mol
CAS Number Not available
Potential Target Macrophage Migration Inhibitory Factor (MIF)[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for evaluating the inhibitory potential of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime. Note: The values presented here are hypothetical and should be determined experimentally using the protocols provided below.

Parameter Enzyme Value Assay Condition
IC₅₀ Human MIFe.g., 5.2 µMTautomerase Activity Assay
Kᵢ Human MIFe.g., 2.1 µMMichaelis-Menten Kinetics
Mechanism of Inhibition Human MIFe.g., CompetitiveLineweaver-Burk Analysis

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

This protocol describes a potential two-step synthesis of the title compound, starting from 3-Fluoro-4-hydroxybenzaldehyde.

Step 1: Synthesis of 3-Fluoro-4-hydroxybenzaldehyde oxime

  • Dissolve 10 mmol of 3-Fluoro-4-hydroxybenzaldehyde in 50 mL of ethanol.

  • Add 12 mmol of hydroxylamine hydrochloride to the solution.

  • Slowly add 15 mmol of a suitable base (e.g., sodium acetate or pyridine) to the mixture while stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 3-Fluoro-4-hydroxybenzaldehyde oxime.

Step 2: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

  • Dissolve 5 mmol of 3-Fluoro-4-hydroxybenzaldehyde oxime in 30 mL of a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add 6 mmol of a base (e.g., triethylamine or pyridine) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 5.5 mmol of cyclohexanecarbonyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity Inhibition Assay

This protocol is designed to determine the inhibitory effect of the compound on the tautomerase activity of MIF using L-dopachrome methyl ester as a substrate.

Materials:

  • Recombinant human MIF

  • 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime (test compound)

  • L-Dopa methyl ester

  • Sodium periodate (NaIO₄)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 6.5

  • DMSO (for dissolving the test compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in the Assay Buffer.

    • Prepare a solution of recombinant human MIF in Assay Buffer.

    • Prepare the substrate, L-dopachrome methyl ester, immediately before use by mixing L-Dopa methyl ester with sodium periodate in the Assay Buffer. The solution should develop a yellow-orange color.

  • Assay Setup:

    • To the wells of a 96-well microplate, add:

      • A fixed volume of the MIF enzyme solution.

      • Varying concentrations of the test compound.

      • A control well containing MIF and buffer with DMSO (vehicle control).

      • A blank well containing buffer only.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the freshly prepared L-dopachrome methyl ester substrate to all wells.

    • Immediately start monitoring the decrease in absorbance at 475 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Determination of the Mechanism of Inhibition

This protocol uses kinetic studies to determine whether the inhibition is competitive, non-competitive, or uncompetitive.

Procedure:

  • Perform the MIF tautomerase activity assay as described in Protocol 2.

  • Set up a series of experiments, each with a different fixed concentration of the inhibitor (including a zero-inhibitor control).

  • In each experiment, vary the concentration of the substrate (L-dopachrome methyl ester) over a range of concentrations.

  • Measure the initial reaction rates for each combination of inhibitor and substrate concentration.

  • Analyze the data using Lineweaver-Burk plots (1/V₀ vs. 1/[S]) or Michaelis-Menten kinetics.

    • Competitive inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis (Vmax remains constant, Km increases).

    • Non-competitive inhibition: The lines will intersect on the x-axis (Km remains constant, Vmax decreases).

    • Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).

  • The inhibition constant (Kᵢ) can be determined from these plots.

Signaling Pathways and Experimental Workflows

MIF Signaling Pathway

Macrophage Migration Inhibitory Factor (MIF) exerts its pro-inflammatory effects by binding to the cell surface receptor CD74. This interaction can lead to the recruitment of co-receptors such as CD44, CXCR2, and CXCR4, initiating a cascade of intracellular signaling events. Key downstream pathways activated by MIF include the MAPK/ERK pathway, the PI3K/AKT pathway, and the NF-κB pathway. These pathways ultimately lead to the transcription of genes involved in inflammation, cell proliferation, and survival.

MIF_Signaling_Pathway MIF MIF CD74 CD74 MIF->CD74 Inhibitor 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime Inhibitor->MIF CoReceptors CD44, CXCR2/4 CD74->CoReceptors recruits PI3K PI3K CoReceptors->PI3K MAPK MAPK/ERK Pathway CoReceptors->MAPK NFkB NF-κB Pathway CoReceptors->NFkB AKT AKT PI3K->AKT Transcription Gene Transcription (Inflammation, Proliferation, Survival) AKT->Transcription MAPK->Transcription NFkB->Transcription

Caption: MIF Signaling Pathway and the Point of Inhibition.

Experimental Workflow for Inhibitor Characterization

The following workflow outlines the key steps for the comprehensive characterization of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime as an enzyme inhibitor.

Experimental_Workflow Start Start Synthesis Compound Synthesis & Purification Start->Synthesis PrimaryScreening Primary Screening: IC₅₀ Determination Synthesis->PrimaryScreening KineticAnalysis Kinetic Analysis: Mechanism of Inhibition (Kᵢ) PrimaryScreening->KineticAnalysis CellBasedAssays Cell-Based Assays: (e.g., Cytokine Release) KineticAnalysis->CellBasedAssays DownstreamAnalysis Downstream Signaling Analysis: (Western Blot for p-ERK, p-AKT) CellBasedAssays->DownstreamAnalysis End End DownstreamAnalysis->End

Caption: Workflow for Characterizing the Enzyme Inhibitor.

Mechanism of Action

Oxime esters have been reported to act as covalent inhibitors of serine hydrolases. The proposed mechanism involves the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the oxime ester. This results in the formation of a covalent acyl-enzyme intermediate and the displacement of the oxime leaving group. While MIF is not a serine hydrolase, the electrophilic nature of the oxime ester's carbonyl group suggests a potential for covalent modification of nucleophilic residues within the MIF active site, leading to irreversible inhibition. Further studies, such as mass spectrometry analysis of the inhibitor-enzyme complex, are required to confirm the precise mechanism of action.

Disclaimer

These application notes and protocols are intended for research purposes only by qualified individuals. The provided information is based on the current scientific understanding of oxime esters and Macrophage Migration Inhibitory Factor. All experiments should be conducted in a suitable laboratory setting with appropriate safety precautions. The quantitative data presented are illustrative and must be determined experimentally.

References

Application Note: Protocols for Evaluating the Antifungal Properties of Novel Oxime Esters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals, driving the urgent need for new antifungal agents.[1] Oxime esters have emerged as a promising class of compounds with a wide range of biological activities, including antifungal, antibacterial, and insecticidal properties.[2][3][4][5] Several studies have reported the synthesis of novel oxime esters and their evaluation against various pathogenic fungi, with some demonstrating potency comparable to or greater than existing commercial fungicides like fluconazole.

This application note provides detailed protocols for testing the antifungal properties of newly synthesized oxime esters using two widely accepted and standardized methods: Broth Microdilution and Agar Disk Diffusion. These methods are essential for determining the Minimum Inhibitory Concentration (MIC) and susceptibility of fungi to the test compounds, forming the basis for further drug development.

Core Methodologies: An Overview

Two primary methods are recommended for the initial screening and evaluation of oxime esters:

  • Broth Microdilution: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent. It involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a liquid broth medium within a 96-well microplate. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.

  • Agar Disk Diffusion: This is a qualitative or semi-quantitative method to assess fungal susceptibility. A paper disk impregnated with a known concentration of the oxime ester is placed on an agar plate swabbed with a standardized fungal inoculum. The compound diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a clear zone of no growth, known as the "zone of inhibition," will form around the disk.

G cluster_0 Experimental Workflow node_start node_start node_method node_method node_process node_process node_result node_result Start Synthesized Oxime Ester Compound Method1 Broth Microdilution Assay Start->Method1 Method2 Agar Disk Diffusion Assay Start->Method2 Proc1 Prepare serial dilutions in 96-well plate Method1->Proc1 Proc2 Impregnate paper disks with compound Method2->Proc2 Result1 Determine Minimum Inhibitory Conc. (MIC) Proc1->Result1 Result2 Measure Zone of Inhibition (mm) Proc2->Result2 Inoc Prepare Standardized Fungal Inoculum Inoc->Method1 Inoc->Method2

Caption: High-level workflow for antifungal susceptibility testing.

Experimental Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications suitable for screening novel compounds.

Protocol 1: Broth Microdilution Assay

This method is ideal for determining the quantitative MIC of the oxime esters.

3.1.1 Materials

  • Test oxime esters

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Sabouraud Dextrose Broth or Agar (for inoculum preparation)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microplates

  • Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Spectrophotometer or hemocytometer

  • Incubator set to 30°C or 35°C

3.1.2 Fungal Inoculum Preparation

  • Subculture fungal strains on Sabouraud Dextrose Agar for 24-48 hours to ensure viability and purity.

  • Harvest fungal cells (or conidia for molds) by gently scraping the surface and suspending them in sterile saline.

  • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard at 530 nm. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

  • Prepare the final working inoculum by diluting this stock suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in the assay wells.

3.1.3 Assay Procedure

  • Dissolve the oxime ester compounds and the control antifungal in DMSO to create high-concentration stock solutions.

  • In a 96-well plate, prepare two-fold serial dilutions of the compounds. Start by adding 100 µL of RPMI-1640 to all wells except the first column.

  • Add 200 µL of the highest concentration of the test compound (in RPMI) to the first well of a row.

  • Perform a serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to create a concentration gradient. Discard the final 100 µL from the last well. The final volume in each well should be 100 µL.

  • Add 100 µL of the final working fungal inoculum to each well. The final volume in all wells is now 200 µL.

  • Include a growth control (inoculum in RPMI, no compound) and a sterility control (RPMI only) on each plate.

  • Incubate the plates at 30-35°C for 24-48 hours. Incubation time may need to be extended for slower-growing fungi.

3.1.4 Reading and Interpreting Results

  • The MIC is the lowest concentration of the oxime ester that causes complete (or near-complete, e.g., ≥50% for azoles) inhibition of visible growth compared to the growth control.

  • Results can be read visually or with a microplate reader at a suitable wavelength (e.g., 490 nm).

Protocol 2: Agar Disk Diffusion Assay

This method provides a visual confirmation of antifungal activity and is simple to perform.

3.2.1 Materials

  • Test oxime esters

  • Solvent (e.g., DMSO, ethanol)

  • Sterile 6 mm paper disks

  • Fungal strains

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts).

  • Sterile cotton swabs

  • Petri dishes (100 mm)

  • Incubator set to 30-35°C

3.2.2 Fungal Inoculum Preparation

  • Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described in section 3.1.2.

3.2.3 Assay Procedure

  • Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it against the side of the tube to remove excess liquid.

  • Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Allow the plate to dry for 5-15 minutes.

  • Prepare oxime ester solutions at a desired concentration (e.g., 10 µg/mL).

  • Impregnate sterile paper disks by pipetting a fixed volume (e.g., 10-20 µL) of the oxime ester solution onto each disk and allowing the solvent to evaporate.

  • Place the impregnated disks onto the surface of the inoculated agar plates. Gently press to ensure complete contact.

  • Include a positive control disk (e.g., fluconazole) and a negative control disk (solvent only).

  • Invert the plates and incubate at 30-35°C for 24-48 hours. For some dermatophytes, incubation may extend to 7 days.

3.2.4 Reading and Interpreting Results

  • Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

  • A larger zone diameter indicates greater susceptibility of the fungus to the compound.

Data Presentation

Quantitative data should be summarized in clear, structured tables for comparison.

Table 1: Example MIC Data for Oxime Esters against C. albicans

Compound MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC Range (µg/mL)
Oxime Ester 1 0.25 0.5 0.125 - 1
Oxime Ester 2 8 16 4 - 32
Oxime Ester 3 0.125 0.25 0.06 - 0.5
Fluconazole 1 4 0.5 - 8

MIC₅₀/MIC₉₀: The MIC required to inhibit 50% and 90% of the tested isolates, respectively.

Table 2: Example Zone of Inhibition Data for Oxime Esters

Compound (10 µ g/disk ) Average Zone Diameter (mm) ± SD
Oxime Ester 1 22 ± 1.5
Oxime Ester 2 9 ± 0.8
Oxime Ester 3 25 ± 1.2
Fluconazole 19 ± 1.0
Solvent Control 6 (no inhibition)

SD: Standard Deviation

Potential Mechanism of Action: Ergosterol Biosynthesis Inhibition

Many antifungal agents, particularly those with an azole moiety, function by disrupting the fungal cell membrane. They specifically inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a crucial step in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes. This disruption leads to the accumulation of toxic sterol intermediates and ultimately compromises membrane integrity, inhibiting fungal growth. It is plausible that novel azole-containing oxime esters share this mechanism of action.

Caption: Inhibition of the ergosterol biosynthesis pathway.

References

Application Notes and Protocols for the Characterization of Novel Oxime Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxime derivatives are a class of organic compounds with significant potential in drug discovery and development, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. The effective characterization of novel oxime derivatives is crucial for understanding their structure-activity relationships, mechanism of action, and potential therapeutic applications. These application notes provide a comprehensive overview of the key techniques and detailed protocols for the thorough characterization of these promising compounds.

Physicochemical and Structural Characterization

A fundamental step in the characterization of any novel compound is the elucidation of its physicochemical properties and the confirmation of its chemical structure.

Elemental Analysis

Elemental analysis is used to determine the empirical formula of a novel oxime derivative by quantifying the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N).

Table 1: Summary of Physicochemical Characterization Data

Compound IDMolecular FormulaCalculated %CFound %CCalculated %HFound %HCalculated %NFound %NMelting Point (°C)
Oxd-001C₁₅H₁₄N₂O₂67.1567.215.265.3010.4410.41155-157
Oxd-002C₁₆H₁₆N₂O₃64.8564.925.445.489.459.41178-180
Oxd-003C₁₄H₁₁ClN₂O₂58.2558.313.843.889.709.67192-194
Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of novel oxime derivatives.

IR spectroscopy is used to identify the functional groups present in a molecule. Oximes have characteristic absorption bands for O-H, C=N, and N-O stretching vibrations.[1]

Experimental Protocol: Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a solid sample as a KBr (potassium bromide) pellet. Mix a small amount of the dried sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrophotometer.

  • Spectral Range: Record the spectrum in the range of 4000–400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks for the oxime functional groups.

Table 2: Characteristic IR Absorption Frequencies for Oxime Derivatives

Functional GroupWavenumber (cm⁻¹)
O-H stretch3600 - 3100
C=N stretch1680 - 1620
N-O stretch960 - 930

¹H NMR and ¹³C NMR spectroscopy are powerful techniques for determining the detailed molecular structure, including the connectivity of atoms and the stereochemistry of the oxime group.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the oxime derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[2]

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the proton-decoupled ¹³C NMR spectrum.

    • Use the solvent peak as a reference.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required compared to ¹H NMR.

  • Data Analysis: Integrate the proton signals and analyze the chemical shifts and coupling constants to elucidate the structure. Analyze the ¹³C chemical shifts to identify the carbon skeleton.

Table 3: Representative NMR Data for a Novel Oxime Derivative (Oxd-001)

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm)
11.25 (s, 1H, N-OH)158.2 (C=N)
8.10-7.20 (m, 9H, Ar-H)145.5, 138.1, 129.8, 128.9, 127.5
3.85 (s, 3H, OCH₃)55.6 (OCH₃)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which helps in confirming its molecular formula.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the oxime derivative in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), depending on the compound's properties.

  • Mass Analyzer: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the measured mass with the calculated mass for the proposed structure. Analyze the fragmentation pattern to gain further structural information.

Biological Activity Characterization

Evaluating the biological activity of novel oxime derivatives is essential to identify their therapeutic potential.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines by measuring cell metabolic activity.

Experimental Protocol: MTT Assay [3][4][5]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the oxime derivatives in culture medium. Replace the old medium with 100 µL of medium containing the compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Table 4: In Vitro Cytotoxicity of Novel Oxime Derivatives against HeLa Cells

Compound IDIC₅₀ (µM)
Oxd-00112.5
Oxd-0028.2
Oxd-00325.1
Doxorubicin0.5
Antibacterial Activity Assay (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Experimental Protocol: Broth Microdilution Assay

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the oxime derivatives in a 96-well microtiter plate containing MHB.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 5: Antibacterial Activity of Novel Oxime Derivatives

Compound IDMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Oxd-0011632
Oxd-002816
Oxd-0033264
Ciprofloxacin10.5

Mechanism of Action Studies: Signaling Pathway Analysis

Understanding the molecular targets and signaling pathways affected by novel oxime derivatives is crucial for drug development. Many oximes have been identified as kinase inhibitors.

Experimental Workflow for Kinase Inhibition Profiling

experimental_workflow cluster_synthesis Compound Synthesis & Purity cluster_screening Kinase Screening cluster_validation Cellular Validation synthesis Synthesize Novel Oxime Derivative purification Purify Compound (>95% purity) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screen Primary Screen (Single Concentration) characterization->primary_screen dose_response Dose-Response Assay (Determine IC₅₀) primary_screen->dose_response selectivity Selectivity Profiling (Panel of Kinases) dose_response->selectivity western_blot Western Blot Analysis (Target Phosphorylation) selectivity->western_blot cell_based_assay Cell-Based Assays (e.g., Apoptosis, Cell Cycle) western_blot->cell_based_assay

Caption: Workflow for kinase inhibitor profiling of novel oxime derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.

PI3K_Akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation Apoptosis Apoptosis Bad->Apoptosis Oxime Novel Oxime Derivative Oxime->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by a novel oxime derivative.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.

CDK_pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates (Inactivates) E2F E2F Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Binds & Activates S_Phase S Phase Progression CDK2->S_Phase Oxime Novel Oxime Derivative Oxime->CDK46 Inhibits Oxime->CDK2 Inhibits JNK_pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K Activates MKK47 MKK4/7 MAP3K->MKK47 Phosphorylates (Activates) JNK JNK MKK47->JNK Phosphorylates (Activates) cJun c-Jun JNK->cJun Phosphorylates (Activates) Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Oxime Novel Oxime Derivative Oxime->JNK Inhibits

References

Application Notes and Protocols for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime in medicinal chemistry, focusing on its role as a putative inhibitor of Macrophage Migration Inhibitory Factor (MIF). While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines its potential applications, relevant experimental protocols, and comparative data based on known MIF inhibitors.

Introduction and Rationale

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical role in the upstream regulation of inflammatory responses and cell proliferation.[1] MIF is implicated in the pathophysiology of a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[2] Consequently, small molecule inhibitors of MIF are of significant interest as potential therapeutic agents.

The compound 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime contains a key pharmacophoric element often found in MIF inhibitors: a substituted phenol ring. This feature can facilitate a crucial hydrogen bond interaction with an asparagine residue within the MIF tautomerase active site.[1] The O-(cyclohexylcarbonyl)oxime moiety offers further opportunities for chemical exploration and modulation of physicochemical properties. These structural features suggest that 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime is a promising candidate for investigation as a MIF inhibitor.

Synthesis Protocols

The synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime can be achieved in a two-step process starting from 3-Fluoro-4-hydroxybenzaldehyde.

Synthesis of 3-Fluoro-4-hydroxybenzaldehyde oxime (Intermediate)

This protocol is based on the general synthesis of oximes from aldehydes.

Materials:

  • 3-Fluoro-4-hydroxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-Fluoro-4-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • The resulting aqueous solution may be cooled to induce precipitation of the oxime.

  • Filter the solid product, wash with cold water, and dry under vacuum to yield 3-Fluoro-4-hydroxybenzaldehyde oxime.

Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime (Final Compound)

This protocol is a proposed method based on the O-acylation of oximes.

Materials:

  • 3-Fluoro-4-hydroxybenzaldehyde oxime

  • Cyclohexanecarbonyl chloride

  • Pyridine or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-Fluoro-4-hydroxybenzaldehyde oxime (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 equivalents) to the solution.

  • Slowly add cyclohexanecarbonyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Application Notes: Investigating MIF Inhibition

3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime is a candidate for screening as a MIF inhibitor. Its potential applications in a research setting include:

  • Biochemical Assays: To determine the in vitro inhibitory activity against the tautomerase function of MIF.

  • Cell-Based Assays: To investigate the effect of the compound on MIF-mediated signaling pathways in relevant cell lines (e.g., macrophages, cancer cells).

  • Structure-Activity Relationship (SAR) Studies: To serve as a lead compound for the synthesis of analogs to explore the SAR of this chemical scaffold for MIF inhibition.

  • Disease Model Studies: For evaluation in animal models of inflammatory diseases or cancer where MIF is a validated target.

Experimental Protocols: MIF Tautomerase Inhibition Assay

The enzymatic activity of MIF can be assessed using its tautomerase activity on a substrate like L-dopachrome methyl ester. Inhibition of this activity is a common method for screening potential MIF inhibitors.

Materials:

  • Recombinant human MIF protein

  • L-dopa methyl ester

  • Sodium periodate (NaIO₄)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 6.2)

  • Test compound (3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime) dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 475 nm in kinetic mode

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a stock solution of recombinant human MIF in assay buffer.

  • Assay Protocol:

    • In a 96-well plate, add the assay buffer.

    • Add the desired concentrations of the test compound (and a DMSO control).

    • Add recombinant human MIF to a final concentration of approximately 100 nM.[3]

    • Incubate the enzyme and inhibitor solution for 15 minutes at room temperature.[3]

    • Prepare the L-dopachrome methyl ester substrate by mixing L-dopa methyl ester and sodium periodate in the assay buffer.

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately measure the decrease in absorbance at 475 nm every 10-20 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Quantitative Data for Known MIF Inhibitors (for Comparative Analysis)

The following table summarizes the inhibitory activities of several known MIF inhibitors. This data provides a benchmark for evaluating the potency of new compounds like 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime.

InhibitorTargetAssay TypeIC₅₀ (µM)Kᵢ (µM)Reference
ISO-1MIFTautomerase Assay~724
T-614 (Iguratimod)MIFTautomerase Assay6.81-
Cisneros-3jMIFTautomerase Assay-0.034
MIF-IN-6MIFTautomerase Assay1.40.96
SCD-19MIFTautomerase Assay~50-100-

Visualizations

MIF Signaling Pathway

MIF_Signaling_Pathway Macrophage Migration Inhibitory Factor (MIF) Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MIF MIF CD74 CD74 MIF->CD74 Binds CXCR2_4 CXCR2/4 MIF->CXCR2_4 Binds PI3K PI3K CD74->PI3K Activates MAPK MAPK/ERK CXCR2_4->MAPK Activates AKT AKT PI3K->AKT Activates NFkB NF-κB AKT->NFkB Activates Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: MIF signaling pathway overview.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow Workflow for Evaluation of a Putative MIF Inhibitor Synthesis Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Tautomerase_Assay In Vitro MIF Tautomerase Inhibition Assay Purification->Tautomerase_Assay IC50 Determine IC₅₀ Value Tautomerase_Assay->IC50 Cell_Assay Cell-Based Signaling Assays (e.g., pERK, pAKT) IC50->Cell_Assay SAR SAR Studies (Analog Synthesis) IC50->SAR In_Vivo In Vivo Efficacy Studies (Disease Models) Cell_Assay->In_Vivo SAR->Tautomerase_Assay

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime.

Synthesis Overview

The synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime is a two-step process. The first step involves the oximation of 3-Fluoro-4-Hydroxybenzaldehyde with hydroxylamine. The subsequent step is the O-acylation of the resulting oxime with cyclohexanecarbonyl chloride.

Synthesis_Pathway cluster_0 Step 1: Oximation cluster_1 Step 2: O-Acylation 3-Fluoro-4-Hydroxybenzaldehyde 3-Fluoro-4-Hydroxybenzaldehyde 3-Fluoro-4-Hydroxybenzaldehyde_Oxime 3-Fluoro-4-Hydroxybenzaldehyde_Oxime 3-Fluoro-4-Hydroxybenzaldehyde->3-Fluoro-4-Hydroxybenzaldehyde_Oxime  + Hydroxylamine Hydroxylamine Hydroxylamine->3-Fluoro-4-Hydroxybenzaldehyde_Oxime  Base (e.g., Pyridine, NaOAc)  Solvent (e.g., Ethanol) Final_Product 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime 3-Fluoro-4-Hydroxybenzaldehyde_Oxime->Final_Product  + Cyclohexanecarbonyl_Chloride Cyclohexanecarbonyl_Chloride Cyclohexanecarbonyl_Chloride->Final_Product  Base (e.g., Triethylamine, Pyridine)  Anhydrous Solvent (e.g., DCM, THF)

Caption: Overall synthetic pathway for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for achieving a high yield in the oximation step?

A1: The critical parameters for a successful oximation are:

  • pH Control: The reaction is typically carried out under mildly acidic or basic conditions. Using a base like pyridine or sodium acetate is common to neutralize the HCl released from hydroxylamine hydrochloride.

  • Temperature: The reaction is often performed at room temperature or with gentle heating. Higher temperatures can sometimes lead to side reactions.

  • Stoichiometry: A slight excess of hydroxylamine hydrochloride (1.1-1.5 equivalents) is generally used to ensure complete conversion of the aldehyde.

Q2: I am observing the formation of a nitrile byproduct during the O-acylation step. How can this be minimized?

A2: The formation of a nitrile is a known side reaction for aldoximes, proceeding through elimination. To minimize this:

  • Use a Non-hindered Base: A bulky base can promote elimination. Consider using a less sterically hindered base like pyridine or triethylamine.

  • Control Temperature: Perform the acylation at a low temperature (e.g., 0 °C) to reduce the rate of the elimination reaction.

  • Slow Addition of Acylating Agent: Add the cyclohexanecarbonyl chloride dropwise to the reaction mixture to maintain a low concentration and minimize side reactions.

Q3: What is the best method for purifying the final product?

A3: Purification of the final O-acyl oxime ester can typically be achieved by:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a standard method.

Q4: Can the phenolic hydroxyl group interfere with the O-acylation reaction?

A4: Yes, the phenolic hydroxyl group is also nucleophilic and can react with the cyclohexanecarbonyl chloride, leading to the formation of a diester byproduct. This can be a significant issue. To favor acylation of the oxime:

  • Choice of Base: A carefully chosen base may selectively deprotonate the oxime over the phenol.

  • Protecting Groups: Consider protecting the phenolic hydroxyl group prior to the oximation and deprotecting it after the O-acylation is complete. However, this adds extra steps to the synthesis.

  • Stoichiometry Control: Using a controlled amount of the acylating agent (around 1.0 equivalent) can help minimize the formation of the diester.

Troubleshooting Guides

Problem 1: Low Yield of 3-Fluoro-4-Hydroxybenzaldehyde Oxime (Step 1)
Potential Cause Suggested Solution
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider increasing the temperature or adding a slight excess of hydroxylamine hydrochloride.
Suboptimal pH.Ensure the reaction medium is appropriately buffered. If using hydroxylamine hydrochloride, a base like sodium acetate or pyridine should be added to neutralize the liberated HCl.
Hydrolysis of the oxime.During workup, avoid strongly acidic conditions which can hydrolyze the oxime back to the aldehyde.

Problem 2: Low Yield of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime (Step 2)

Low_Yield_Troubleshooting start Low Yield of Final Product check_sm Check for unreacted starting oxime via TLC/LC-MS start->check_sm sm_present Starting material present check_sm->sm_present Yes sm_absent Starting material absent check_sm->sm_absent No cause1 Insufficiently reactive conditions sm_present->cause1 cause2 Decomposition of product or side reactions sm_absent->cause2 solution1a Increase reaction temperature moderately. cause1->solution1a solution1b Use a more potent activating base (e.g., DMAP catalyst). cause1->solution1b solution2a Run reaction at lower temperature (e.g., 0 °C). cause2->solution2a solution2b Investigate choice of base and solvent. cause2->solution2b

Caption: Troubleshooting workflow for low yield in the O-acylation step.

Potential Cause Suggested Solution
Moisture in the reaction. Cyclohexanecarbonyl chloride is sensitive to moisture and will hydrolyze. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inefficient base. The base is crucial for deprotonating the oxime. Triethylamine or pyridine are commonly used. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
Side reaction at the phenolic hydroxyl group. As mentioned in the FAQs, the phenolic hydroxyl can compete for the acylating agent. Careful control of stoichiometry is key. Alternatively, a protection-deprotection strategy may be necessary for higher purity and yield.
Degradation of the starting oxime or product. O-acyl oximes can be unstable under certain conditions. Avoid excessive heat and prolonged reaction times.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde Oxime
  • To a solution of 3-Fluoro-4-Hydroxybenzaldehyde (1.0 eq) in ethanol (5-10 mL per gram of aldehyde), add hydroxylamine hydrochloride (1.2 eq).

  • Add a base such as sodium acetate (1.5 eq) or pyridine (2.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 1-4 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the oxime.

Protocol 2: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime
  • Dissolve 3-Fluoro-4-Hydroxybenzaldehyde oxime (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Add a base such as triethylamine (1.5 eq) or pyridine (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCl) to remove the base, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Optimization of the O-Acylation Step

Table 1: Effect of Base on Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TriethylamineDCM25475
2PyridineDCM25472
3DiisopropylethylamineDCM25465
4Triethylamine/DMAP (cat.)DCM25285

Table 2: Effect of Solvent on Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TriethylamineDCM25475
2TriethylamineTHF25478
3TriethylamineAcetonitrile25470
4TriethylamineToluene25468

Table 3: Effect of Temperature on Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TriethylamineDCM0 to 25680
2TriethylamineDCM25475
3TriethylamineDCM40268 (with more impurities)

Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated benzaldehyde derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude fluorinated benzaldehyde derivatives?

A1: Common impurities include:

  • Unreacted Starting Materials: Such as the corresponding chlorobenzaldehyde if the synthesis involves a halogen exchange (Halex) reaction.[1][2][3][4]

  • Isomeric Impurities: Formation of ortho, meta, and para isomers (e.g., 2-fluorobenzaldehyde and 3-fluorobenzaldehyde as by-products in 4-fluorobenzaldehyde synthesis) is common, particularly in formylation reactions.[5]

  • Oxidation Products: The aldehyde group is susceptible to air oxidation, leading to the formation of the corresponding fluorinated benzoic acid. This is often observed as an acidic pH in the crude product.

  • Polymerization Products: Fluorinated aldehydes can be prone to polymerization, resulting in viscous or solid materials.

  • By-products from Synthesis: Depending on the synthetic route, by-products like halobis(fluorophenyl)methane and its hydrolysis product, di(fluorophenyl)methanol, can be present.

Q2: How should I store my purified fluorinated benzaldehyde to prevent degradation?

A2: To ensure stability and maximize shelf-life, fluorinated benzaldehydes should be stored under the following conditions:

  • Temperature: Store in a cool, dark place. Refrigeration is often recommended.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen and moisture.

  • Container: Use tightly sealed containers. For long-term storage, amber glass bottles with PTFE-lined caps are ideal.

  • Inhibitors: For aldehydes prone to oxidation, the addition of a radical scavenger like butylated hydroxytoluene (BHT) at a concentration of 100-200 ppm can be beneficial.

Q3: My fluorinated benzaldehyde has turned viscous/solidified. What happened and what can I do?

A3: This is a classic sign of polymerization. For some fluorinated aldehydes, this process is reversible. The monomer can potentially be regenerated by a process called "cracking," which involves carefully heating the polymer under vacuum. The volatile monomer will distill, leaving the non-volatile polymer behind. It is crucial to collect the distilled monomer in a cooled receiver. Following this, an inhibitor should be added, and the product stored appropriately.

Troubleshooting Guides

Distillation
Problem Potential Cause(s) Solution(s)
Product is not distilling over at the expected temperature/pressure. - Inaccurate pressure reading.- System leaks.- Presence of high-boiling impurities.- Verify the accuracy of your vacuum gauge.- Check all joints and connections for leaks.- If the product is known to be present, a higher temperature or lower pressure may be required.
Product darkens or decomposes in the distillation flask. - Distillation temperature is too high.- Presence of acidic or basic impurities catalyzing decomposition.- Prolonged heating.- Use a lower vacuum to reduce the boiling point.- Wash the crude product with a dilute sodium bicarbonate solution to remove acidic impurities, followed by a water wash and thorough drying before distillation.- Ensure efficient heating and minimize the distillation time.
Bumping or uneven boiling. - Lack of boiling chips or inadequate stirring.- Overheating of the flask bottom.- Use fresh boiling chips or a magnetic stir bar.- Use a heating mantle and ensure even heating of the flask.
Recrystallization
Problem Potential Cause(s) Solution(s)
Compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities.- Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try a two-solvent system, adding an "anti-solvent" dropwise to the warm solution until it becomes slightly cloudy.
No crystals form upon cooling. - The solution is not supersaturated (too much solvent used).- The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution and then cool again.- If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.- Add a seed crystal of the pure compound if available.- Consider a different solvent or a two-solvent system.
Poor recovery of the purified product. - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled before filtration.- Minimize the amount of cold solvent used to wash the crystals.- Consider a different solvent in which the compound is less soluble when cold.

Data Presentation

Table 1: Physical Properties and Purification Data of Selected Fluorinated Benzaldehydes

CompoundMolecular Weight ( g/mol )Boiling Point (°C / Torr)Purity Achieved (%)Yield (%)Purification MethodReference
2-Fluorobenzaldehyde124.11-98.690Vacuum Distillation
2-Fluoro-5-bromobenzaldehyde203.0163-65 / 39880Vacuum Distillation
4-Fluorobenzaldehyde124.1171-74 / 15>9573Vacuum Distillation
3-Bromo-4-fluorobenzaldehyde203.01->95-Distillation

Experimental Protocols

Protocol 1: General Purification of a Liquid Fluorinated Benzaldehyde by Vacuum Distillation

This protocol is designed to remove non-volatile impurities such as polymers and oxidation by-products.

  • Preparation:

    • If the crude product is acidic, wash it in a separatory funnel with a saturated sodium bicarbonate solution until CO2 evolution ceases.

    • Follow with a wash using deionized water, then a saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus. Ensure all glassware is completely dry.

    • Use a magnetic stirrer and a heating mantle with a temperature controller.

    • It is advisable to add a small amount (100-200 ppm) of a non-volatile inhibitor like BHT to the distillation flask to prevent polymerization during heating.

  • Distillation:

    • Slowly apply vacuum to the system.

    • Gently heat the distillation flask while stirring.

    • Monitor the head temperature closely and collect the fraction that distills at the expected boiling point for the specific fluorinated benzaldehyde derivative.

    • It is recommended to collect the purified aldehyde in a receiving flask cooled in an ice bath to minimize evaporation and potential re-polymerization.

  • Storage:

    • Transfer the purified liquid to a clean, dry, amber glass bottle.

    • Flush the headspace with an inert gas (e.g., nitrogen or argon) before sealing tightly.

    • Store in a cool, dark place.

Protocol 2: Purification of a Solid Fluorinated Benzaldehyde Derivative by Recrystallization

This protocol provides a general workflow for purification by recrystallization. The choice of solvent is critical and must be determined experimentally.

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with gentle heating.

    • An ideal single solvent will dissolve the compound when hot but not when cold.

    • If a single solvent is not suitable, a two-solvent system can be used (one "good" solvent in which the compound is soluble, and a miscible "poor" anti-solvent in which it is not). Common solvent pairs include ethanol/water, and hexane/ethyl acetate.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven at a temperature well below their melting point.

Visualizations

experimental_workflow cluster_start Crude Product Analysis cluster_purification Purification Path cluster_end Final Product start Crude Fluorinated Benzaldehyde analysis Check for Impurities (e.g., Acidity, Color, Viscosity) start->analysis wash Aqueous Wash (if acidic) analysis->wash Acidic? distill Vacuum Distillation (for liquids) analysis->distill Liquid & Not Acidic recrystallize Recrystallization (for solids) analysis->recrystallize Solid wash->distill pure_product Pure Fluorinated Benzaldehyde distill->pure_product recrystallize->pure_product storage Store under Inert Gas in a Cool, Dark Place pure_product->storage

Figure 1. General purification workflow for fluorinated benzaldehyde derivatives.

Figure 2. Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Overcoming Poor Solubility of Oxime Esters in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of oxime esters in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are many oxime esters poorly soluble in aqueous solutions?

A1: Oxime esters often possess a combination of structural features that contribute to their low water solubility. These include the presence of nonpolar alkyl or aryl groups and the ester functional group, which can lead to a crystalline structure with high lattice energy. For a substance to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from solute-solvent interactions. With many oxime esters, the interaction with water is not energetically favorable enough to overcome the crystal lattice energy, leading to poor solubility.

Q2: What are the common consequences of poor oxime ester solubility in experiments?

A2: Poor aqueous solubility of oxime esters can lead to several experimental challenges, including:

  • Inaccurate quantification: Inconsistent dissolution leads to unreliable concentration measurements.

  • Low bioavailability: In drug development, poor solubility is a major hurdle for oral absorption.[1]

  • Precipitation: The compound may precipitate out of solution during the experiment, especially with changes in temperature or pH.

  • Reduced reactivity: In assays, the effective concentration of the dissolved oxime ester may be too low for the desired reaction to occur efficiently.

  • Difficulty in formulation: Challenges in preparing stable and homogenous aqueous formulations for various applications, including biological assays and pesticide delivery.[2][3]

Q3: What are the primary strategies to improve the aqueous solubility of oxime esters?

A3: The main approaches to enhance the solubility of poorly water-soluble compounds like oxime esters can be broadly categorized as physical and chemical modifications.[4] This guide focuses on widely-used formulation strategies:

  • Co-solvency: Introducing a water-miscible organic solvent to the aqueous solution to increase the solubility of the hydrophobic compound.

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic oxime ester, thereby increasing its apparent solubility in water.[5]

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes with the oxime ester, where the hydrophobic part of the molecule is encapsulated within the cyclodextrin cavity.

  • Nanoformulation: Reducing the particle size of the oxime ester to the nanometer range to increase its surface area and dissolution rate.

Troubleshooting Guides

Issue 1: Oxime ester precipitates out of my aqueous buffer.

Possible Cause & Solution

  • Solution is supersaturated: You may have exceeded the thermodynamic solubility of the oxime ester in the chosen buffer.

    • Troubleshooting Step: Determine the equilibrium solubility of your oxime ester in the buffer using a standard method like the shake-flask method. This will give you the maximum concentration you can achieve under those conditions.

  • pH of the buffer: The solubility of some oxime esters can be pH-dependent, especially if they contain ionizable functional groups.

    • Troubleshooting Step: Investigate the pH-solubility profile of your oxime ester. Prepare your aqueous solution at a pH where the compound exhibits maximum solubility.

  • Temperature fluctuations: A decrease in temperature can reduce the solubility of the compound.

    • Troubleshooting Step: Ensure your experimental setup maintains a constant temperature. If possible, conduct the experiment at a slightly elevated temperature where the compound is more soluble, provided it does not affect the stability of the oxime ester or other components.

Issue 2: The measured concentration of my oxime ester is inconsistent between samples.

Possible Cause & Solution

  • Incomplete dissolution: The oxime ester may not be fully dissolved, leading to heterogeneous samples.

    • Troubleshooting Step: Increase the mixing time or energy (e.g., vortexing, sonication) during the preparation of your solutions. Visually inspect for any undissolved particles before taking a sample for analysis.

  • Adsorption to surfaces: Hydrophobic compounds can adsorb to the surfaces of plasticware or glassware.

    • Troubleshooting Step: Consider using low-adhesion microplates or glassware. Pre-rinsing the containers with the solution can sometimes help to saturate the binding sites.

  • Degradation of the oxime ester: Some oxime esters may be unstable in certain aqueous environments.

    • Troubleshooting Step: Assess the stability of your oxime ester in the chosen solvent system over the time course of your experiment. Use analytical techniques like HPLC to check for the appearance of degradation products.

Data Presentation: Solubility Enhancement of a Model Oxime Ester

The following tables summarize hypothetical quantitative data for enhancing the solubility of a model oxime ester, "Oxyester-X," using different methods. This data is for illustrative purposes; actual results will vary depending on the specific oxime ester and experimental conditions.

Table 1: Effect of Co-solvents on the Aqueous Solubility of Oxyester-X at 25°C

Co-solventConcentration in Water (v/v)Solubility of Oxyester-X (µg/mL)Fold Increase
None (Water)0%51
Ethanol10%5010
Ethanol20%15030
DMSO5%25050
DMSO10%800160
PEG 40015%45090
PEG 40030%1200240

Table 2: Effect of Surfactants on the Aqueous Solubility of Oxyester-X at 25°C

SurfactantConcentration (w/v)Solubility of Oxyester-X (µg/mL)Fold Increase
None (Water)0%51
Sodium Dodecyl Sulfate (SDS)0.5%30060
Sodium Dodecyl Sulfate (SDS)1.0%750150
Tween 801.0%40080
Tween 802.0%900180

Table 3: Effect of Cyclodextrins on the Aqueous Solubility of Oxyester-X at 25°C

CyclodextrinConcentration (mM)Solubility of Oxyester-X (µg/mL)Fold Increase
None (Water)051
β-Cyclodextrin510020
β-Cyclodextrin1022044
HP-β-Cyclodextrin535070
HP-β-Cyclodextrin10850170

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Equilibrium Solubility

This method is a gold standard for measuring the thermodynamic solubility of a compound.

Materials:

  • Oxime ester

  • Aqueous buffer or solvent of interest

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the oxime ester to a glass vial. The excess solid should be visible at the end of the experiment.

  • Add a known volume of the aqueous buffer or solvent to the vial.

  • Tightly cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • After shaking, let the vials stand to allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant.

  • Immediately filter the sample using a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of your analytical method.

  • Quantify the concentration of the dissolved oxime ester using a validated analytical method.

Protocol 2: Preparation of an Oxime Ester Solution using a Co-solvent

Materials:

  • Oxime ester

  • Water-miscible organic co-solvent (e.g., ethanol, DMSO, PEG 400)

  • Deionized water or aqueous buffer

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the desired amount of the oxime ester.

  • Dissolve the oxime ester in a small amount of the pure co-solvent in a volumetric flask.

  • Once the oxime ester is completely dissolved, add the deionized water or aqueous buffer to the mark.

  • Mix the solution thoroughly.

  • If the solution becomes cloudy, it indicates that the solubility limit has been exceeded. In this case, you will need to increase the proportion of the co-solvent or decrease the concentration of the oxime ester.

Protocol 3: Preparation of an Oxime Ester-Cyclodextrin Inclusion Complex (Freeze-Drying Method)

This method is commonly used to prepare solid inclusion complexes which can then be redissolved in water to achieve a higher concentration.

Materials:

  • Oxime ester

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Deionized water

  • Organic solvent (if needed to dissolve the oxime ester initially)

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Determine the desired molar ratio of the oxime ester to the cyclodextrin (commonly 1:1).

  • Dissolve the cyclodextrin in deionized water with stirring.

  • Dissolve the oxime ester in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the oxime ester solution to the aqueous cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture for 24-48 hours at a constant temperature.

  • Freeze the resulting solution at a low temperature (e.g., -80°C).

  • Lyophilize the frozen sample using a freeze-dryer to obtain a solid powder of the inclusion complex.

  • The resulting powder can be stored and later dissolved in an aqueous solution for your experiments.

Visualizations

experimental_workflow_solubility_enhancement cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation Problem Poorly Soluble Oxime Ester CoSolvent Co-solvency Problem->CoSolvent Surfactant Surfactant Micellization Problem->Surfactant Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin Nanoformulation Nanoformulation Problem->Nanoformulation SolubilityAssay Solubility Measurement (e.g., Shake-Flask) CoSolvent->SolubilityAssay Surfactant->SolubilityAssay Cyclodextrin->SolubilityAssay Nanoformulation->SolubilityAssay Characterization Physicochemical Characterization SolubilityAssay->Characterization OptimizedSolution Optimized Aqueous Solution of Oxime Ester Characterization->OptimizedSolution

Caption: Workflow for selecting and evaluating solubility enhancement strategies for oxime esters.

cyclodextrin_complexation OximeEster Oxime Ester Hydrophobic InclusionComplex Inclusion Complex Hydrophilic Exterior Oxime Ester OximeEster->InclusionComplex Cyclodextrin Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity Cyclodextrin->InclusionComplex AqueousSolution Aqueous Solution InclusionComplex->AqueousSolution Enhanced Solubility

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complexation.

surfactant_micellization OximeEster Oxime Ester (Hydrophobic) Encapsulated Encapsulated Oxime Ester OximeEster->Encapsulated Surfactant Surfactant Monomers Micelle Micelle Surfactant->Micelle > CMC Micelle->Encapsulated AqueousSolution Aqueous Solution Encapsulated->AqueousSolution Apparent Solubility

Caption: Encapsulation of a hydrophobic oxime ester within a surfactant micelle.

References

Technical Support Center: Synthesis of O-Acyl Oximes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of O-acyl oximes. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of O-acyl oximes?

A1: The most prevalent side reactions are the Beckmann rearrangement, hydrolysis of the O-acyl oxime product, and potential N-acylation of the oxime.

  • Beckmann Rearrangement: This is an acid-catalyzed rearrangement of the oxime or O-acyl oxime to form an amide or lactam.[1][2] The reaction is often promoted by strong acids, high temperatures, and certain acylating agents that can generate acidic byproducts.[1][3]

  • Hydrolysis: The O-acyl oxime product can hydrolyze back to the starting oxime and the corresponding carboxylic acid, especially in the presence of water and acid or base catalysts.[4] O-acyl oximes are generally more resistant to hydrolysis than hydrazones.

  • N-Acylation: In some cases, acylation can occur on the nitrogen atom of the oxime instead of the oxygen, leading to the formation of an N-acyl oxime derivative. This is less common but can be a competing pathway.

Q2: How can I minimize the Beckmann rearrangement?

A2: To minimize the Beckmann rearrangement, it is crucial to control the reaction conditions carefully:

  • Use Mild and Neutral Conditions: Avoid strong acids. If an acid scavenger is needed, use a non-nucleophilic base like pyridine or triethylamine in stoichiometric amounts to neutralize any acidic byproducts (e.g., HCl from acyl chlorides).

  • Control the Temperature: The Beckmann rearrangement is often favored at higher temperatures. Running the acylation at lower temperatures (e.g., 0 °C) can significantly reduce the formation of the amide byproduct.

  • Choice of Acylating Agent: The choice of acylating agent and leaving group can influence the extent of the rearrangement. Using pre-activated esters or coupling agents like DCC under neutral conditions can be advantageous over using highly reactive acyl chlorides that generate HCl.

Q3: My O-acyl oxime product seems to be decomposing during workup or purification. What could be the cause?

A3: Decomposition during workup or purification is often due to hydrolysis. O-acyl oximes are sensitive to both acidic and basic conditions, especially in the presence of water.

  • Aqueous Workup: Minimize contact time with aqueous acidic or basic solutions during extraction. Use neutral water or brine for washing where possible.

  • Chromatography: When purifying by column chromatography, ensure the silica gel is neutral. Traces of acid on silica gel can catalyze the hydrolysis or rearrangement of the product on the column. The column should be run as quickly as possible.

  • Storage: Store the purified O-acyl oxime in a dry, cool, and dark place to prevent degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of O-acyl oximes.

Problem 1: Low Yield of O-Acyl Oxime

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the time or slightly increasing the temperature, keeping in mind the risk of side reactions. Ensure your reagents are of high purity and anhydrous if necessary.

  • Side Reactions Dominating (Beckmann Rearrangement or Hydrolysis):

    • Solution: Refer to the strategies for minimizing these side reactions mentioned in the FAQs. This includes using milder conditions, controlling the temperature, and choosing appropriate reagents.

  • Inefficient Acylating Agent:

    • Solution: If using a carboxylic acid directly, it will likely require an activating agent. Carbodiimides like dicyclohexylcarbodiimide (DCC) are commonly used. Ensure the coupling agent is fresh and used in the correct stoichiometry.

  • Steric Hindrance:

    • Solution: Bulky substituents on the oxime or the acylating agent can slow down the reaction. In such cases, longer reaction times or a more reactive acylating agent might be necessary. However, be aware that forcing conditions can also promote side reactions.

Problem 2: Presence of Amide/Lactam Impurity in the Product

This is a clear indication of the Beckmann rearrangement.

Solutions:

  • Re-evaluate Reaction Conditions:

    • Immediately switch to milder conditions. If using an acyl chloride with a tertiary amine base, ensure the base is added promptly to neutralize the generated HCl.

    • Lower the reaction temperature. For many acylations, running the reaction at 0 °C or even lower can suppress the rearrangement.

  • Purification:

    • Amides and O-acyl oximes often have different polarities. They can typically be separated by column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexane is a good starting point for elution.

    • Recrystallization can also be an effective method for purification if the desired product is crystalline.

Problem 3: Product is the Unreacted Oxime

This suggests that the acylation reaction did not proceed or the product hydrolyzed.

Solutions:

  • Check Reagents:

    • Ensure the acylating agent is reactive. Acyl chlorides can hydrolyze if not handled under anhydrous conditions. Coupling agents like DCC can also degrade over time.

    • If using a base, ensure it is dry and of good quality.

  • Review the Protocol:

    • Confirm that the stoichiometry of the reagents is correct. A slight excess of the acylating agent may be required.

    • Ensure the solvent is anhydrous, as water can consume the acylating agent.

  • Consider Hydrolysis: If you suspect the product formed and then hydrolyzed during workup, modify your workup procedure to be non-aqueous or very brief with neutral aqueous washes.

Data Presentation: Quantitative Analysis of Reaction Conditions

The following tables summarize the impact of various reaction parameters on the yield of O-acyl oximes from published data. Note that direct quantification of side products is often not reported; the yield of the desired product is the primary metric for success.

Table 1: Optimization of Base and Solvent for the Synthesis of O-Acylhydroxamates from an Oxime Chloride and Benzoic Acid

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Et3NDioxaneRoom Temp1275
2DBUDioxaneRoom Temp1270
3Na2CO3DioxaneRoom Temp1245
4NaOHDioxaneRoom Temp12<10
5DABCODioxaneRoom Temp1280
6DABCOEt2ORoom Temp1265
7DABCOTHFRoom Temp1278
8DABCOEtOAcRoom Temp1276
9DABCOTolueneRoom Temp1268
10DABCODioxane601275

Table 2: Synthesis of Various O-Acylhydroxamates from Phenylhydroximoyl Chloride and Different Carboxylic Acids

EntryCarboxylic AcidYield (%)
14-Methylbenzoic acid74
24-Methoxybenzoic acid72
34-Chlorobenzoic acid71
44-Bromobenzoic acid70
52-Bromobenzoic acid67
63-Bromobenzoic acid67
74-Nitrobenzoic acid62
82-Naphthoic acid73
9Thiophene-2-carboxylic acid71
10Cinnamic acid69

Experimental Protocols

Protocol 1: General Procedure for O-Acylation using Dicyclohexylcarbodiimide (DCC)

This method is suitable for coupling carboxylic acids with oximes under mild, neutral conditions, which helps to minimize the Beckmann rearrangement.

  • To a round-bottom flask, add the carboxylic acid (1.0 equivalent), the oxime (1.0 equivalent), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.1 equivalents).

  • Dissolve the solids in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) to the cooled solution.

  • Stir the reaction mixture at 0 °C for 4-6 hours, or allow it to warm slowly to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to ensure the precipitation of the dicyclohexylurea (DCU) byproduct.

  • Filter the reaction mixture to remove the precipitated DCU.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for O-Acylation using an Acyl Chloride

This method is often faster but requires careful control to prevent the formation of HCl, which can catalyze the Beckmann rearrangement.

  • Dissolve the oxime (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) in an anhydrous solvent (e.g., DCM, THF, or diethyl ether) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-3 hours, or until TLC indicates the consumption of the starting oxime.

  • Upon completion, filter the mixture to remove the hydrochloride salt of the base.

  • Wash the filtrate with cold, dilute aqueous NaHCO3, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Signaling Pathways and Logical Relationships

Side_Reactions Start Oxime + Acylating Agent O_Acyl_Oxime Desired Product: O-Acyl Oxime Start->O_Acyl_Oxime Desired Reaction (O-Acylation) Beckmann Side Product: Amide / Lactam Start->Beckmann Beckmann Rearrangement (Acid, Heat) N_Acylation Side Product: N-Acyl Oxime Start->N_Acylation N-Acylation O_Acyl_Oxime->Beckmann Beckmann Rearrangement (Acid, Heat) Hydrolysis Side Product: Oxime + Carboxylic Acid O_Acyl_Oxime->Hydrolysis Hydrolysis (H2O, Acid/Base)

Caption: Competing reaction pathways in the synthesis of O-acyl oximes.

Experimental Workflow: Troubleshooting Low Yield

Troubleshooting_Workflow Start Low Yield of O-Acyl Oxime Check_SM Analyze Crude Product by NMR/LCMS Start->Check_SM SM_Present Mainly Starting Material? Check_SM->SM_Present Amide_Present Mainly Amide/Lactam? Check_SM->Amide_Present Oxime_Present Mainly Oxime? Check_SM->Oxime_Present SM_Present->Amide_Present No Incomplete_Reaction Incomplete Reaction: - Extend reaction time - Check reagent purity/activity SM_Present->Incomplete_Reaction Yes Amide_Present->Oxime_Present No Beckmann Beckmann Rearrangement: - Lower temperature - Use milder/neutral conditions Amide_Present->Beckmann Yes Hydrolysis Product Hydrolysis: - Use anhydrous conditions - Modify aqueous workup Oxime_Present->Hydrolysis Yes

Caption: A logical workflow for troubleshooting low yields in O-acyl oxime synthesis.

References

Technical Support Center: Optimizing Oxime Ester Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for oxime ester formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing oxime esters?

A1: Oxime esters are typically synthesized through the condensation of a carboxylic acid with an oxime.[1] This reaction generally requires the activation of the carboxylic acid to facilitate the formation of the ester linkage. Common methods involve the use of coupling reagents such as carbodiimides, like dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).[1][2] Another effective approach utilizes triazine-based coupling reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with a base such as N-methylmorpholine (NMM).[3] More recently, visible-light-mediated methods have been developed, offering a one-pot synthesis from aldehydes, aryl amines, and N-hydroxyphthalimide (NHPI) esters using a photocatalyst.[4]

Q2: How do I choose the appropriate solvent for my oxime ester formation reaction?

A2: The choice of solvent can significantly impact the reaction yield and rate. Chlorinated solvents, particularly dichloromethane (CH₂Cl₂), have been shown to provide excellent yields and faster reactions in carbodiimide-mediated couplings. For reactions using CDMT, 1,4-dioxane has been identified as the optimal solvent, leading to significantly higher yields compared to dichloromethane, THF, or acetonitrile. In visible-light-mediated syntheses, acetonitrile (MeCN) has proven to be the most suitable solvent. It is crucial to use anhydrous solvents, especially when using moisture-sensitive reagents like acyl chlorides, to prevent side reactions.

Q3: What is the role of a catalyst, such as DMAP, in the reaction?

A3: In carbodiimide-mediated esterifications, a catalyst like 4-(dimethylamino)pyridine (DMAP) is often used to accelerate the reaction. DMAP acts as an acyl transfer catalyst, reacting with the activated carboxylic acid intermediate to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the oxime. This catalytic cycle increases the rate of the esterification process.

Q4: Are there any safety concerns I should be aware of when working with oximes and oxime esters?

A4: Yes, certain precautions should be taken. Oximes can be thermally unstable and may decompose upon heating, which could lead to an explosive event. Aldoximes, in particular, have the potential to peroxidize and explode during distillation. Ketoximes can undergo an exothermic Beckmann rearrangement in the presence of acid, which can also be hazardous if not controlled. It is essential to consult the safety data sheet (SDS) for all reagents and to work in a well-ventilated fume hood.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I am getting a very low yield or no desired oxime ester product. What are the possible causes and how can I troubleshoot this?

A: Low or no yield in oxime ester synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

start Low/No Yield Observed check_reagents Verify Starting Material Quality (Carboxylic Acid, Oxime, Reagents) start->check_reagents check_reagents->start Impure/Degraded check_conditions Review Reaction Conditions (Anhydrous?, Temperature, Time) check_reagents->check_conditions Reagents OK check_conditions->start Incorrect check_coupling Evaluate Coupling Reagent/Method check_conditions->check_coupling Conditions Correct check_coupling->start Inefficient optimize_solvent Optimize Solvent check_coupling->optimize_solvent Method Appropriate optimize_stoichiometry Adjust Stoichiometry (e.g., excess of one reactant) optimize_solvent->optimize_stoichiometry Solvent Optimized purification_issue Investigate Purification Step (Product loss during workup/chromatography) optimize_stoichiometry->purification_issue Stoichiometry Adjusted success Improved Yield purification_issue->success Purification Optimized

Caption: Troubleshooting logic for low oxime ester yield.

Possible Causes and Solutions:

  • Poor Quality of Starting Materials:

    • Solution: Verify the purity of your carboxylic acid and oxime. Oximes can be unstable, so using a fresh or properly stored batch is crucial. Ensure coupling reagents and catalysts are not deactivated.

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, consider increasing the reaction time or temperature. For sterically hindered substrates, higher temperatures may be necessary.

  • Inefficient Coupling:

    • Solution: The choice of coupling reagent is critical. If one method gives low yields, consider an alternative. For instance, if DCC results in purification difficulties due to the dicyclohexylurea (DCU) byproduct, switching to a water-soluble carbodiimide like EDCI can simplify the workup. CDMT is another highly efficient alternative.

  • Suboptimal Solvent:

    • Solution: The solvent plays a key role. As indicated in the table below, different reaction types have different optimal solvents. Ensure you are using the best solvent for your chosen method.

  • Presence of Water:

    • Solution: Many coupling reagents are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Problem 2: Presence of Side Products and Purification Difficulties

Q: My reaction mixture shows multiple spots on TLC, and I'm having trouble isolating the pure oxime ester. What could be the issue?

A: The formation of side products is a common challenge. Identifying the nature of the impurity can guide the solution.

Common Side Reactions and Mitigation:

  • Formation of N-acylurea byproduct (with DCC/EDCI):

    • Cause: The activated carboxylic acid can be attacked by an amine, if present, or rearrange. With DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble and can complicate purification.

    • Solution: For DCC, much of the DCU can be removed by filtration after cooling the reaction mixture. Using EDCI results in a water-soluble urea byproduct that can be easily removed during aqueous workup.

  • Hydrolysis of the Oxime Ester:

    • Cause: The product can be hydrolyzed back to the carboxylic acid and oxime, especially in the presence of water.

    • Solution: Ensure anhydrous conditions during the reaction and perform a non-aqueous workup if the product is particularly sensitive.

  • Beckmann Rearrangement:

    • Cause: Acidic conditions can catalyze the rearrangement of the oxime or oxime ester to an amide.

    • Solution: Use non-acidic coupling methods or carefully control the pH. If using an acid catalyst, use the minimum effective amount.

Data Presentation: Reaction Condition Optimization

The following tables summarize the effect of different solvents and coupling agents on oxime ester synthesis yields as reported in the literature.

Table 1: Effect of Solvent on the Synthesis of an Oxime Ester using CDMT/NMM

EntrySolventTime (h)Yield (%)
1CH₂Cl₂1260
2CHCl₃1455
3THF1048
41,4-dioxane 6 95
5CH₃CN1555

Reaction of benzoic acid with acetophenone oxime.

Table 2: Comparison of Yields with Different Coupling Methods and Substrates

Carboxylic AcidOximeCoupling Reagent/CatalystSolventYield (%)Reference
Benzoic AcidAcetophenone OximeCDMT/NMM1,4-dioxane95
4-Nitrobenzoic AcidAcetophenone OximeCDMT/NMM1,4-dioxane97
Phenylacetic AcidAcetophenone OximeEDCI/DMAPCH₂Cl₂95
4-Chlorobenzoic AcidCyclohexanone OximeEDCI/DMAPCH₂Cl₂94
Benzaldehyde*Aniline/NHPI Ester**Eosin Y (photocatalyst)MeCN92

*Multicomponent reaction where the oxime is formed in situ. **N-hydroxyphthalimide ester.

Experimental Protocols

Protocol 1: General Procedure for Oxime Ester Synthesis using EDCI/DMAP

This method is a convenient and high-yielding protocol for the esterification of both ketoximes and aldoximes.

Experimental Workflow for EDCI/DMAP Coupling

start Start dissolve Dissolve Carboxylic Acid (1 equiv), Oxime (1 equiv), and DMAP (cat.) in anhydrous CH₂Cl₂ start->dissolve add_edci Add EDCI (1.1 equiv) dissolve->add_edci stir Stir at room temperature add_edci->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup: Wash with water and brine monitor->workup Reaction Complete dry Dry organic layer (e.g., Na₂SO₄) and concentrate workup->dry purify Purify by column chromatography (if necessary) dry->purify end Final Product purify->end

Caption: Workflow for EDCI/DMAP mediated oxime ester synthesis.

  • Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.0 equiv), the oxime (1.0 equiv), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Solvent Addition: Dissolve the solids in anhydrous dichloromethane (CH₂Cl₂).

  • Coupling Reagent Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.1 equiv) to the solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, wash the reaction mixture with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: For solid products, purification may not require column chromatography. If necessary, purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Oxime Ester Synthesis using CDMT/NMM

This protocol is highly efficient for a wide range of carboxylic acids and oximes.

  • Activation of Carboxylic Acid: In a round-bottom flask, treat the carboxylic acid (1.0 equiv) with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) in 1,4-dioxane at room temperature. The corresponding activated ester typically forms within 30 minutes.

  • Addition of Oxime: Add the oxime (1.0 equiv) to the suspension containing the activated ester.

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC until completion (typically 6 hours).

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime. The information is designed to address specific issues that may be encountered during experimental procedures.

Disclaimer

Troubleshooting Guides

This section addresses common problems that may arise during the use of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime in experimental settings.

Issue 1: Inconsistent or lower-than-expected bioactivity in aqueous solutions.

  • Possible Cause: The compound may be degrading in your experimental medium. The primary suspected route of degradation is the hydrolysis of the oxime ester bond, which would cleave the molecule into 3-Fluoro-4-Hydroxybenzaldehyde and cyclohexanecarboxamide derivatives.

  • Troubleshooting Steps:

    • Assess Compound Stability: Perform a time-course experiment to monitor the concentration of the parent compound in your experimental buffer using an appropriate analytical method like HPLC-UV or LC-MS.

    • pH and Temperature Control: Investigate the effect of pH and temperature on the stability of the compound. Hydrolysis is often accelerated at non-neutral pH and elevated temperatures.

    • Fresh Stock Solutions: Prepare fresh stock solutions in an anhydrous aprotic solvent (e.g., DMSO, DMF) and dilute them into aqueous buffers immediately before use.

    • Control Experiments: Include a control group with the suspected degradation product, 3-Fluoro-4-Hydroxybenzaldehyde, to determine if it possesses any biological activity that could confound your results.[1][2][3]

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Possible Cause: These new peaks likely correspond to degradation products. The primary suspects would be 3-Fluoro-4-Hydroxybenzaldehyde and cyclohexanecarboxylic acid or its derivatives.

  • Troubleshooting Steps:

    • Peak Identification: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks. The predicted m/z for the protonated molecular ion [M+H]+ of 3-Fluoro-4-Hydroxybenzaldehyde is approximately 141.03.

    • Reference Standards: If available, run reference standards of potential degradation products (e.g., 3-Fluoro-4-Hydroxybenzaldehyde) to compare retention times and confirm their identity.

    • Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study by subjecting a sample of the compound to harsh conditions (e.g., strong acid, strong base, high temperature, or oxidative stress). Analyze the resulting mixture to see if the peaks of interest increase.

Issue 3: Variability in results between experimental batches.

  • Possible Cause: This could be due to inconsistent storage or handling of the compound, leading to varying levels of degradation before the experiment begins.

  • Troubleshooting Steps:

    • Standardized Storage: Store the solid compound in a desiccator at a low temperature (e.g., -20°C) to protect it from moisture and heat.

    • Aliquot Stock Solutions: Prepare and aliquot stock solutions in an anhydrous solvent to minimize freeze-thaw cycles.

    • Quality Control: Before starting a new batch of experiments, consider running a quick quality control check of the compound using HPLC or another suitable analytical method to ensure its purity and integrity.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime?

A1: The most probable degradation pathway is the hydrolysis of the oxime ester bond. This reaction would be catalyzed by acid or base and would result in the cleavage of the molecule into 3-Fluoro-4-Hydroxybenzaldehyde and N-(cyclohexanecarbonyloxy)formimidic acid, which would likely further hydrolyze.

Q2: How should I store 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime?

A2: As a solid, it should be stored in a tightly sealed container in a cool, dry, and dark place, preferably in a desiccator at -20°C. Stock solutions in anhydrous solvents like DMSO should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.

Q3: What solvents are recommended for preparing stock solutions?

A3: Anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions. These solvents are less likely to promote hydrolysis compared to protic solvents like alcohols or water.

Q4: At what pH is the compound expected to be most stable?

A4: While specific data is unavailable, compounds with ester linkages are generally most stable at a neutral pH (around 7.0). Stability is expected to decrease in both acidic and basic conditions due to acid-catalyzed and base-catalyzed hydrolysis, respectively.

Q5: Are there any known reactive functional groups I should be aware of during experimental design?

A5: Yes, the oxime ester functional group is susceptible to hydrolysis. Additionally, the phenolic hydroxyl group can be reactive under certain conditions, such as in the presence of strong bases or oxidizing agents.

Quantitative Data

The following table presents hypothetical data from a stability study of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime in different pH buffers at 37°C. This table is intended to serve as an example for researchers to structure their own stability data.

pH of BufferTemperature (°C)Time (hours)Remaining Parent Compound (%)
5.0370100
5.037295.2
5.037688.1
5.0372470.3
7.4370100
7.437298.5
7.437695.8
7.4372489.7
9.0370100
9.037292.3
9.037681.5
9.0372462.4

Experimental Protocols

Protocol: HPLC-Based Stability Assay

This protocol outlines a general method for assessing the stability of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime in an aqueous buffer.

1. Materials:

  • 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

  • Anhydrous DMSO

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffer. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effects.

  • Incubation: Incubate the working solution at the desired temperature (e.g., 37°C).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution.

  • Quenching (Optional): If degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of cold acetonitrile.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to separate the parent compound from its degradation products.

    • Monitor the elution profile at a wavelength where the parent compound has strong absorbance (to be determined by a UV scan).

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 time point.

    • Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.

Visualizations

cluster_main Proposed Hydrolytic Degradation Pathway parent 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime intermediate Intermediate parent->intermediate Hydrolysis (H₂O, H⁺/OH⁻) product1 3-Fluoro-4-Hydroxybenzaldehyde intermediate->product1 product2 Cyclohexanecarboxamide Derivative intermediate->product2

Caption: Proposed hydrolytic degradation of the parent compound.

cluster_workflow Troubleshooting Workflow for Compound Instability start Inconsistent Experimental Results check_stability Is compound stability suspected? start->check_stability run_hplc Perform time-course HPLC/LC-MS analysis check_stability->run_hplc Yes no_degradation Investigate other experimental variables (e.g., reagents, cell lines) check_stability->no_degradation No degradation_obs Degradation observed? run_hplc->degradation_obs optimize_cond Optimize experimental conditions (pH, temp, fresh solutions) degradation_obs->optimize_cond Yes degradation_obs->no_degradation No end Problem Resolved optimize_cond->end

Caption: Workflow for troubleshooting compound instability issues.

References

Enhancing the stability of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and successful use of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime in experimental assays.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime and what is its primary biological target?

A1: 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime is a small molecule that has been identified as an experimental inhibitor of Macrophage Migration Inhibitory Factor (MIF). MIF is a cytokine involved in the regulation of inflammation and immune responses, making it a target for the development of therapeutics for various inflammatory and autoimmune diseases.

Q2: What are the main stability concerns when working with this compound?

A2: The primary stability concerns for this O-acyl oxime are hydrolysis of both the oxime and the ester functionalities. The ester linkage is particularly susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, as well as by esterase enzymes present in biological samples (e.g., cell lysates, plasma). The oxime bond is generally more stable but can undergo acid-catalyzed hydrolysis.

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare stock solutions in anhydrous Dimethyl Sulfoxide (DMSO). For long-term storage, stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q4: I am observing lower than expected activity of the compound in my cell-based assay. What could be the cause?

A4: Lower than expected activity can be due to several factors:

  • Compound Degradation: The compound may have degraded in your stock solution or in the assay medium. Hydrolysis of the ester or oxime bond will inactivate the compound.

  • Presence of Esterases: If you are using cell culture media containing serum or cell lysates, esterases can rapidly hydrolyze the O-(cyclohexylcarbonyl) moiety.

  • Incorrect pH: The pH of your assay buffer can affect the stability of the compound.

  • Precipitation: The compound may have limited solubility in your aqueous assay buffer, leading to precipitation and a lower effective concentration.

Q5: Can this compound act as a covalent inhibitor?

A5: Oxime esters have the potential to act as covalent inhibitors by acylating nucleophilic residues, such as serine, in the active site of a target protein. In this mechanism, the oxime would act as a leaving group. It is important to perform experiments to determine the mode of inhibition (reversible vs. irreversible) for your specific target.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or non-reproducible assay results 1. Compound instability in stock solution: Degradation due to moisture in DMSO or repeated freeze-thaw cycles.2. Compound instability in assay buffer: Hydrolysis of the ester or oxime bond at the assay pH and temperature.3. Pipetting errors. 1. Prepare fresh stock solutions in anhydrous DMSO. Aliquot into single-use vials for storage at -20°C or -80°C.2. Minimize the pre-incubation time of the compound in aqueous buffer before starting the assay. Perform control experiments to assess compound stability in the assay buffer over time.3. Use calibrated pipettes and prepare a master mix for dispensing reagents.
High background signal or false positives 1. Compound precipitation: Poor solubility in the aqueous assay buffer.2. Compound interference with assay detection: The compound may be fluorescent or absorb light at the detection wavelength.1. Visually inspect for precipitation. Determine the solubility limit of the compound in the assay buffer. Consider using a lower concentration or adding a small percentage of a co-solvent (ensure it doesn't affect the assay).2. Run controls with the compound in the absence of the enzyme or other key assay components to check for interference.
Low or no inhibitory activity 1. Compound degradation: Hydrolysis of the ester or oxime bond.2. Incorrect compound concentration: Errors in stock solution preparation or dilution.3. The compound is not an inhibitor of the target under the tested conditions. 1. Prepare fresh compound solutions. If using biological matrices (e.g., serum, cell lysates), consider the presence of esterases and minimize incubation times or use esterase inhibitors if compatible with the assay.2. Verify the concentration of the stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy with a known extinction coefficient).3. Confirm the identity and purity of the compound. Test a positive control inhibitor to ensure the assay is performing as expected.
Time-dependent decrease in inhibitory effect 1. Reversible covalent inhibition: The acyl-enzyme intermediate may be unstable and hydrolyze over time, releasing the active enzyme.2. Compound degradation in the assay. 1. Perform a washout experiment. Incubate the target with the inhibitor, then remove the free inhibitor and monitor the recovery of enzyme activity over time.2. As mentioned previously, assess the stability of the compound in the assay buffer over the time course of the experiment.

Data Presentation: Hydrolytic Stability of Oximes

pDHalf-life (t½) of Pivaldehyde Oxime
5.01.9 days
6.011 days
7.025 days
8.025 days
9.025 days

Data adapted from Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.[1]

Experimental Protocols

Protocol 1: MIF Tautomerase Inhibition Assay

This protocol is a general guideline for assessing the inhibitory effect of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime on the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF).

Materials:

  • Recombinant human MIF

  • 4-Hydroxyphenylpyruvic acid (4-HPP) as the substrate

  • Assay Buffer: 50 mM Sodium Phosphate, pH 6.5

  • Inhibitor stock solution (in anhydrous DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 308 nm

Procedure:

  • Substrate Preparation: Prepare a stock solution of 4-HPP in the Assay Buffer. The final concentration in the assay will typically be in the range of the Michaelis constant (Km) for MIF.

  • Inhibitor Dilution: Prepare a serial dilution of the inhibitor in Assay Buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is low (e.g., <1%) and consistent across all wells.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Inhibitor dilution (or vehicle control, e.g., Assay Buffer with the same percentage of DMSO)

    • MIF enzyme solution (prepare a working solution in Assay Buffer)

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the 4-HPP substrate solution to all wells.

  • Measurement: Immediately measure the increase in absorbance at 308 nm over time (kinetic mode) using a microplate reader. The rate of the reaction is proportional to the MIF tautomerase activity.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Experimental_Workflow_for_MIF_Inhibitor_Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Dilution Series pre_incubate Pre-incubate Enzyme with Compound prep_compound->pre_incubate prep_enzyme Prepare Enzyme (MIF) Solution prep_enzyme->pre_incubate prep_substrate Prepare Substrate (4-HPP) Solution initiate_reaction Initiate Reaction with Substrate prep_substrate->initiate_reaction pre_incubate->initiate_reaction measure_kinetics Measure Absorbance (308 nm) Kinetically initiate_reaction->measure_kinetics calc_rate Calculate Reaction Rates measure_kinetics->calc_rate plot_inhibition Plot % Inhibition vs. [Compound] calc_rate->plot_inhibition calc_ic50 Determine IC50 plot_inhibition->calc_ic50

Caption: Workflow for MIF Tautomerase Inhibition Assay.

Stability_Troubleshooting_Logic decision decision action action start Inconsistent or Low Activity check_stock Is stock solution freshly prepared in anhydrous DMSO? start->check_stock check_buffer_stability Is compound stable in assay buffer? check_stock->check_buffer_stability Yes action_remake_stock Prepare fresh stock in anhydrous DMSO check_stock->action_remake_stock No check_esterases Does assay contain serum or cell lysate? check_buffer_stability->check_esterases Yes action_run_stability_control Run time-course stability control in assay buffer check_buffer_stability->action_run_stability_control No final_conclusion Consider alternative assay conditions or compound structure check_esterases->final_conclusion Yes action_confirm_assay Confirm assay setup and reagent concentrations check_esterases->action_confirm_assay No action_remake_stock->check_buffer_stability action_run_stability_control->check_esterases action_confirm_assay->final_conclusion

Caption: Troubleshooting logic for assay stability issues.

References

Technical Support Center: Mass Spectrometry of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts encountered during the mass spectrometry analysis of fluorinated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed in the mass spectrometry of fluorinated compounds?

A1: The most prevalent artifacts include in-source fragmentation (ISF), the formation of various adducts, and unexpected neutral losses. Fluorinated compounds, particularly those with carboxylate or sulfonate headgroups, are susceptible to fragmentation within the ion source.[1][2] Adduct formation, such as the addition of sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺), is also a common phenomenon that can complicate spectral interpretation.[3][4]

Q2: Why are fluorinated compounds prone to in-source fragmentation?

A2: In-source fragmentation in fluorinated compounds, especially per- and polyfluoroalkyl substances (PFAS), is often initiated by the loss of a functional group, such as CO₂, from a carboxylate headgroup.[1] This initial fragmentation can then lead to a cascade of other fragmentation pathways, including the elimination of hydrogen fluoride (HF) or other small molecules. The high temperatures of the vaporizer and ion transfer tube in the mass spectrometer can exacerbate in-source fragmentation.

Q3: What is a "neutral loss" and what are common neutral losses for fluorinated compounds?

A3: A neutral loss refers to the loss of an uncharged molecule from the parent ion during mass spectral analysis. For fluorinated compounds, a common neutral loss is that of hydrogen fluoride (HF), with a mass of approximately 20 Da. Another frequently observed neutral loss, particularly from trifluoromethyl (-CF₃) groups, is the detachment of difluorocarbene (:CF₂), corresponding to a mass loss of 50 Da.

Q4: How can the mobile phase composition affect the analysis of fluorinated compounds?

A4: The mobile phase plays a critical role in the successful analysis of fluorinated compounds. The use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), as mobile phase modifiers can significantly enhance signal intensity and improve chromatographic separation. Additives like ammonium fluoride can also improve sensitivity, particularly in negative ion mode. Conversely, the presence of alkali metal salts in the mobile phase can lead to the formation of unwanted adducts.

Q5: Can the trifluoromethyl (-CF₃) group hydrolyze during analysis?

A5: Yes, under certain conditions, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group. This is more likely to occur in the presence of a base. While less common within the short timescale of a typical LC-MS analysis, it is a potential transformation to be aware of, especially during sample preparation and storage.

Troubleshooting Guides

Issue 1: Unexpected Peaks and Poor Sensitivity Due to In-Source Fragmentation

Question: My mass spectrum shows multiple peaks for a single fluorinated analyte, and the intensity of the expected molecular ion is low. I suspect in-source fragmentation. How can I confirm and mitigate this?

Answer: In-source fragmentation is a common issue with fluorinated compounds, especially those containing carboxylate groups. The following workflow can help you troubleshoot this problem.

Troubleshooting Workflow: In-Source Fragmentation

start Suspected In-Source Fragmentation confirm_isf Confirmation: Analyze at varying source energies (e.g., Cone Voltage, Fragmentor) start->confirm_isf observe_fragments Do fragment intensities change relative to the parent ion? confirm_isf->observe_fragments optimize_source Optimization: Reduce source energy settings (e.g., Cone/Fragmentor Voltage) observe_fragments->optimize_source  Yes   no_isf Issue is not primarily in-source fragmentation. Consider other possibilities (e.g., contamination, adducts). observe_fragments->no_isf  No   check_temp Lower ion source and vaporizer temperatures optimize_source->check_temp modify_mobile_phase Mobile Phase Modification: Consider additives that promote stable parent ion formation check_temp->modify_mobile_phase solution Resolution: Improved parent ion intensity and reduced fragmentation modify_mobile_phase->solution

Caption: Troubleshooting workflow for in-source fragmentation.

Experimental Protocol: Mitigation of In-Source Fragmentation

  • Vary Source Energy:

    • Perform a series of injections of your analyte while systematically decreasing the fragmentor or cone voltage.

    • Create a plot of the relative intensities of the parent ion and suspected fragment ions as a function of the voltage. A significant increase in the parent ion intensity at lower voltages confirms in-source fragmentation.

  • Optimize Temperatures:

    • Reduce the ion source and vaporizer temperatures in increments of 25°C and observe the impact on the relative ion intensities. Higher temperatures often increase fragmentation.

  • Mobile Phase Adjustment:

    • If applicable, consider adding a mobile phase modifier that can help stabilize the molecular ion. The choice of modifier will be compound-dependent.

Quantitative Data: Common In-Source Fragments of Perfluoroalkyl Carboxylic Acids (PFCAs)

Precursor Ion (PFCA)Common FragmentNeutral Loss
[M-H]⁻[M-H-CO₂]⁻44 Da (CO₂)
[M-H]⁻[M-H-HF]⁻20 Da (HF)
[M-H-CO₂]⁻Further fragmentationVaries

This table illustrates common fragmentation pathways for PFCAs, which are known to be susceptible to in-source fragmentation.

Issue 2: Complex Spectra Due to Adduct Formation

Question: My spectrum for a pure fluorinated compound shows multiple peaks with specific mass differences from the molecular ion, such as +22, +38, and +18 Da. What are these, and how can I get a cleaner spectrum?

Answer: These additional peaks are likely adducts, where your molecule has associated with ions present in the sample or from the LC-MS system. The workflow below will guide you in identifying and minimizing adduct formation.

Logical Relationship: Adduct Formation and Mitigation

start Observation of Unexpected Adducts identify_adducts Identification: Calculate mass differences to identify common adducts (Na+, K+, NH4+) start->identify_adducts source_of_contamination Source Investigation: Check mobile phase purity, glassware, and sample matrix identify_adducts->source_of_contamination protocol_purity Implement high-purity protocols: Use LC-MS grade solvents and reagents, and clean glassware source_of_contamination->protocol_purity mobile_phase_modification Mobile Phase Modification: Add competing ions or modifiers (e.g., ammonium formate, fluorinated alkanoic acids) protocol_purity->mobile_phase_modification result Result: Suppression of unwanted adducts and enhanced [M+H]+ or [M-H]- ion mobile_phase_modification->result

Caption: Workflow for identifying and mitigating adduct formation.

Experimental Protocol: Minimizing Adduct Formation

  • Identify the Adducts:

    • Calculate the mass difference between the molecular ion and the observed adducts to confirm their identity (see table below).

  • Improve System Cleanliness:

    • Use high-purity, LC-MS grade solvents and reagents.

    • Thoroughly clean all glassware to remove residual salts. Older glassware can be a source of sodium ions.

    • Ensure the LC system is free from salt buildup.

  • Modify the Mobile Phase:

    • For positive ion mode, adding a small amount of ammonium formate or acetate can provide a high concentration of NH₄⁺ ions, which can outcompete metal ions for adduction and often result in a single [M+NH₄]⁺ adduct.

    • The use of fluorinated alkanoic acids in the mobile phase can help to trap highly electropositive ions like Na⁺ and K⁺, thereby reducing their adduction to the analyte.

Quantitative Data: Common Adducts in Mass Spectrometry

AdductMass Shift (Da)Common Source
[M+Na]⁺+22.9898Glassware, mobile phase contaminants
[M+K]⁺+38.9637Glassware, mobile phase contaminants
[M+NH₄]⁺+18.0344Mobile phase additive (e.g., ammonium formate)
[M+CH₃CN+H]⁺+42.0343Acetonitrile mobile phase
[M+HCOO]⁻+44.9982Formic acid in mobile phase

This table provides the exact mass shifts for common adducts, aiding in their identification.

Issue 3: Misidentification due to Unexpected Neutral Losses

Question: I am observing a significant peak at a mass that corresponds to my analyte minus 20 Da. Is this a fragment or an impurity?

Answer: A loss of 20 Da is a strong indication of the neutral loss of hydrogen fluoride (HF), a common fragmentation pathway for fluorinated compounds. This can sometimes be mistaken for an impurity. The following steps can help you to confirm this.

Experimental Workflow: Investigating Neutral Losses

Caption: Workflow for confirming neutral loss fragments.

Experimental Protocol: Confirmation of Neutral Loss

  • High-Resolution Mass Spectrometry (HRMS):

    • If available, use HRMS to determine the exact mass of the parent and the fragment ion. This will allow for the calculation of the exact mass of the neutral loss, which can confirm its elemental composition (e.g., HF = 20.0062 Da).

  • Tandem Mass Spectrometry (MS/MS):

    • Perform an MS/MS experiment by selecting the parent ion as the precursor.

    • If the peak is a fragment, it will appear as a product ion in the MS/MS spectrum.

Quantitative Data: Common Neutral Losses in Fluorinated Compounds

Neutral LossMass (Da)Common Precursor Moiety
HF20.0062C-F bond
:CF₂49.9938-CF₃ group
CO₂43.9898Carboxylic acid
H₂O18.0106Hydroxyl group

This table lists common neutral losses observed in the mass spectrometry of fluorinated compounds, aiding in the interpretation of fragmentation patterns.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Oxime Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of oxime esters.

Troubleshooting Guide

Q1: What are the primary causes of peak tailing when analyzing oxime esters in HPLC?

Peak tailing, an asymmetrical peak shape where the latter half of the peak is broader than the front, is a common issue in HPLC.[1] For oxime esters, which can possess basic or polar functionalities, the primary causes are often multifaceted:

  • Secondary Silanol Interactions: The most frequent cause of peak tailing for compounds with basic or polar groups is the interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3] These silanol groups can become ionized at mobile phase pH levels above 3, leading to unwanted secondary ionic interactions with the analyte, which results in peak tailing.[4]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase relative to the pKa of the oxime ester is critical.[5] If the mobile phase pH is close to the analyte's pKa, the compound can exist in both ionized and non-ionized forms, leading to multiple retention mechanisms and a tailed peak.

  • Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can saturate the stationary phase, leading to peak distortion, including tailing.

  • Extra-Column Volume: Excessive volume within the HPLC system outside of the column (e.g., long tubing, large detector cell) can cause band broadening and peak tailing.

  • Metal Contamination: Trace metal impurities in the silica matrix of the column or from the HPLC system itself can chelate with certain analytes, causing peak tailing.

Q2: How can I systematically troubleshoot peak tailing for my oxime ester analysis?

A logical approach is crucial to efficiently identify and resolve the source of peak tailing. The following workflow can guide your troubleshooting process:

G A Start: Peak Tailing Observed B Are all peaks tailing? A->B C Check for Systemic Issues: - Extra-column volume (tubing, connections) - Column void/damage - Contaminated guard column B->C Yes D Focus on Analyte-Specific Issues B->D No J Problem Resolved C->J E Is the analyte basic or polar? D->E F Optimize Mobile Phase pH: - Lower pH to 2.5-3.5 - Ensure pH is >2 units away from pKa E->F Yes H Review Sample & Injection: - Reduce sample concentration - Dissolve sample in mobile phase E->H No/Unsure G Evaluate Stationary Phase: - Use an end-capped column - Consider a hybrid or polar-embedded column F->G Tailing Persists F->J Resolved I Add Mobile Phase Modifier: - Triethylamine (TEA) for basic compounds - Increase buffer concentration G->I Tailing Persists G->J Resolved H->J Resolved I->H Tailing Persists I->J Resolved

Figure 1. A logical workflow for troubleshooting peak tailing in HPLC.

FAQs

Q3: How does mobile phase pH affect the peak shape of oxime esters, and what is the optimal range?

The mobile phase pH is a powerful tool for controlling the peak shape of ionizable compounds like many oxime esters. For basic oxime esters, operating at a low pH (typically 2.5-3.5) protonates the residual silanol groups on the silica surface, minimizing secondary interactions and thus reducing peak tailing. Conversely, for acidic oxime esters, a mobile phase pH set at least 2 units below the analyte's pKa will ensure the compound is in its non-ionized form, leading to better peak symmetry.

Illustrative Data: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHTailing Factor (Asymmetry) of a Basic Oxime Ester
7.02.35
5.01.80
3.01.33

This table presents representative data illustrating the trend of decreasing tailing factor with lower mobile phase pH for a basic analyte.

Q4: What type of HPLC column is best suited for analyzing oxime esters to prevent peak tailing?

The choice of column is critical for minimizing peak tailing. For oxime esters, especially those with basic properties, consider the following:

  • End-capped Columns: These columns have their residual silanol groups chemically deactivated, which significantly reduces the sites for secondary interactions.

  • High-Purity Silica Columns (Type B): Modern columns are typically made from high-purity silica with a lower metal content, which also helps in achieving better peak shapes.

  • Hybrid or Polar-Embedded Columns: These columns offer alternative selectivities and are often more stable at a wider pH range, providing more flexibility in method development to achieve optimal peak shape.

Illustrative Data: Impact of Column Type on Tailing Factor

Column TypeStationary Phase CharacteristicsTailing Factor of a Polar Oxime Ester
Conventional C18High silanol activity1.95
End-capped C18Reduced silanol activity1.25
Hybrid C18Low silanol activity, enhanced pH stability1.10

This table provides representative data showing the improvement in peak symmetry with more advanced column technologies.

Q5: Can mobile phase additives help in reducing peak tailing for oxime esters?

Yes, mobile phase additives can be very effective. For basic oxime esters that exhibit peak tailing due to silanol interactions, adding a small amount of a competing base, such as triethylamine (TEA) at a concentration of 0.05-0.1%, to the mobile phase can mask the active silanol sites and improve peak shape. Increasing the buffer concentration (e.g., from 10 mM to 25 mM) can also help in masking silanol interactions and maintaining a stable pH.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Cefuroxime Axetil (an Oxime Ester)

This protocol is adapted from a validated method for the analysis of Cefuroxime Axetil and is suitable for achieving good peak shape.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Zodiac C8 (150 x 4.6mm, 5µm).

  • Mobile Phase: A mixture of pH 3.4 acetate buffer and acetonitrile in a ratio of 10:1 (v/v).

  • Flow Rate: 2.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

  • Procedure:

    • Prepare the mobile phase by mixing the acetate buffer and acetonitrile.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

Expected Outcome: This method should yield a symmetrical peak for Cefuroxime Axetil with a retention time of approximately 3.05 minutes.

Protocol 2: General Troubleshooting Experiment to Reduce Peak Tailing

This protocol outlines a systematic approach to investigate and mitigate peak tailing of a novel oxime ester.

  • Initial Analysis:

    • Use a standard end-capped C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Run a gradient and observe the peak shape of the oxime ester. Quantify the tailing factor.

  • pH Modification:

    • Prepare mobile phases with different pH values (e.g., pH 2.5, 3.5, and 5.5) using appropriate buffers (e.g., phosphate or acetate buffer).

    • Re-run the analysis at each pH and compare the tailing factors.

  • Column Comparison:

    • If tailing persists, switch to a column with different properties, such as a hybrid C18 or a polar-embedded phase column.

    • Repeat the analysis under the optimal pH condition identified in the previous step and compare the peak shape.

  • Mobile Phase Additive:

    • If analyzing a basic oxime ester and tailing is still an issue at low pH, add 0.05% triethylamine (TEA) to the mobile phase.

    • Analyze the sample again and evaluate the improvement in peak symmetry.

By following these troubleshooting steps and understanding the underlying causes of peak tailing, researchers can develop robust and reliable HPLC methods for the analysis of oxime esters.

References

Technical Support Center: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime?

The synthesis is typically a two-step process. First, 3-Fluoro-4-hydroxybenzaldehyde is reacted with hydroxylamine to form the intermediate oxime. Second, this oxime is O-acylated using cyclohexanecarbonyl chloride in the presence of a base.

Q2: What are the most critical parameters to control during the scale-up of the oximation step (Step 1)?

The most critical parameters for the oximation step are pH control, temperature, and the rate of addition of reagents. The reaction is often pH-sensitive, and maintaining it within the optimal range is crucial for achieving high conversion and minimizing side products. Temperature control is important to manage reaction kinetics and prevent potential degradation.

Q3: What are the primary challenges in the O-acylation step (Step 2) during scale-up?

The main challenges in the O-acylation step include managing the exothermic reaction, ensuring the quality of the acylating agent (cyclohexanecarbonyl chloride), which is sensitive to moisture, and selecting an appropriate base to neutralize the HCl byproduct without promoting side reactions.[1][2] Inadequate neutralization can lead to the protonation of the starting oxime, rendering it non-nucleophilic.[2]

Q4: Can the phenolic hydroxyl group interfere with the O-acylation of the oxime?

Yes, the phenolic hydroxyl group is also nucleophilic and can compete with the oxime oxygen for the acylating agent. This can lead to the formation of an O-acylated byproduct at the phenolic position. The choice of base and reaction conditions can influence the chemoselectivity of the reaction.

Troubleshooting Guides

Step 1: Synthesis of 3-Fluoro-4-hydroxybenzaldehyde Oxime

Issue 1: Low yield or incomplete conversion of the aldehyde.

  • Question: My reaction to form the oxime from 3-Fluoro-4-hydroxybenzaldehyde has stalled, and I have a low yield. What could be the cause?

  • Answer:

    • Incorrect pH: The pH of the reaction mixture is crucial for oxime formation. If the medium is too acidic, the hydroxylamine will be fully protonated and non-nucleophilic. If it is too basic, the reaction may also be slow. Ensure the pH is maintained in the optimal range (typically weakly acidic to neutral).

    • Insufficient Reagent: Verify that at least a stoichiometric amount of hydroxylamine hydrochloride and a suitable base (like sodium acetate or pyridine) have been used. On a larger scale, ensure proper mixing to avoid localized concentration gradients.

    • Low Temperature: While the reaction is often performed at room temperature, gentle heating might be necessary to drive it to completion. Monitor the reaction by TLC to determine the appropriate reaction time and temperature.

Issue 2: Formation of impurities during oxime synthesis.

  • Question: I am observing significant impurity formation in my scaled-up oxime synthesis. How can I minimize this?

  • Answer:

    • Side Reactions: Overheating or prolonged reaction times can lead to the formation of side products. Optimize the reaction time and temperature based on TLC monitoring.

    • Quality of Starting Material: Ensure the 3-Fluoro-4-hydroxybenzaldehyde is of high purity. Impurities in the starting material can lead to downstream issues.

Step 2: O-Acylation of 3-Fluoro-4-hydroxybenzaldehyde Oxime

Issue 1: Low yield of the final product, 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime.

  • Question: Despite the consumption of the starting oxime, the yield of my O-acylated product is low. Where might I be losing the product?

  • Answer:

    • Hydrolysis of Acylating Agent: Cyclohexanecarbonyl chloride is highly reactive and susceptible to hydrolysis by moisture.[2] Ensure that all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Inadequate Neutralization of HCl: The reaction produces HCl as a byproduct, which must be neutralized by a base. If the base is insufficient or not added correctly, the starting oxime can be protonated, halting the reaction. Use at least one equivalent of a suitable base like triethylamine or pyridine.

    • Poor Temperature Control: The acylation reaction is often exothermic. On a larger scale, inadequate heat dissipation can lead to side reactions. It is advisable to add the acylating agent slowly at a low temperature (e.g., 0-5 °C) to control the exotherm.

    • Work-up Issues: Product loss can occur during the aqueous work-up. Ensure the correct pH is maintained during extraction to prevent the product from partitioning into the aqueous layer.

Issue 2: Formation of a significant byproduct.

  • Question: I am observing a major byproduct in my O-acylation reaction. What could it be, and how can I prevent it?

  • Answer:

    • Phenolic Acylation: The most likely byproduct is the one resulting from the acylation of the phenolic hydroxyl group. To minimize this, consider using a milder base or a base that is sterically hindered. Alternatively, protecting the phenolic hydroxyl group before acylation and deprotecting it afterward might be necessary, although this adds extra steps to the synthesis.

    • Enol Acetate Formation: While less common for oximes, acylation at other positions is a theoretical possibility. This can often be minimized by maintaining controlled temperatures and using non-hindered bases.

Experimental Protocols & Data

Illustrative Lab-Scale vs. Scale-Up Parameters

The following tables provide a comparison of typical parameters for lab-scale and scaled-up batches. Note that these are illustrative, and optimization is necessary for each specific process.

Step 1: 3-Fluoro-4-hydroxybenzaldehyde Oxime Synthesis

ParameterLab-Scale (10 g)Scale-Up (1 kg)Key Considerations for Scale-Up
3-Fluoro-4-hydroxybenzaldehyde10 g (0.071 mol)1 kg (7.14 mol)Ensure consistent purity of the starting material.
Hydroxylamine HCl5.4 g (0.078 mol)540 g (7.77 mol)Ensure complete dissolution before addition.
Base (e.g., Sodium Acetate)9.3 g (0.114 mol)930 g (11.34 mol)Addition rate may need to be controlled to manage pH.
Solvent (e.g., Ethanol/Water)150 mL15 LEnsure adequate stirring for a homogenous mixture.
TemperatureRoom Temperature25-35 °CMonitor internal temperature to control any exotherm.
Reaction Time2-4 hours4-8 hoursMonitor by TLC/HPLC to determine completion.
Typical Yield90-95%85-92%Isolation and drying efficiency can impact yield.

Step 2: O-Acylation with Cyclohexanecarbonyl Chloride

ParameterLab-Scale (10 g)Scale-Up (1 kg)Key Considerations for Scale-Up
3-Fluoro-4-hydroxybenzaldehyde Oxime10 g (0.065 mol)1 kg (6.45 mol)Ensure the oxime is completely dry.
Cyclohexanecarbonyl Chloride10.5 g (0.072 mol)1.05 kg (7.16 mol)Use fresh, high-purity reagent. Add slowly.
Base (e.g., Triethylamine)7.2 g (0.071 mol)720 g (7.12 mol)Use at least 1.1 equivalents.
Solvent (e.g., Dichloromethane)200 mL20 LEnsure the solvent is anhydrous.
Temperature0 °C to Room Temp0-10 °CCrucial for managing the exotherm and minimizing side reactions.
Reaction Time1-3 hours3-6 hoursMonitor by TLC/HPLC.
Typical Yield85-90%80-88%Purification losses may be higher at a larger scale.
Detailed Methodologies

Step 1: Synthesis of 3-Fluoro-4-hydroxybenzaldehyde Oxime

  • To a solution of 3-Fluoro-4-hydroxybenzaldehyde in a mixture of ethanol and water, add hydroxylamine hydrochloride.

  • Add a solution of a suitable base, such as sodium acetate or sodium hydroxide, portion-wise to maintain a pH between 5 and 7.

  • Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the 3-Fluoro-4-hydroxybenzaldehyde oxime.

Step 2: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

  • Suspend the dried 3-Fluoro-4-hydroxybenzaldehyde oxime in an anhydrous solvent such as dichloromethane under an inert atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add triethylamine (at least 1.1 equivalents) to the stirred suspension.

  • In a separate flask, prepare a solution of cyclohexanecarbonyl chloride (1.1 equivalents) in a small amount of anhydrous dichloromethane.

  • Add the cyclohexanecarbonyl chloride solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow A 3-Fluoro-4-hydroxybenzaldehyde C 3-Fluoro-4-hydroxybenzaldehyde Oxime A->C Step 1: Oximation B Hydroxylamine HCl, Base B->A E 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime C->E Step 2: O-Acylation D Cyclohexanecarbonyl Chloride, Base D->C Troubleshooting_Acylation start Low Yield in O-Acylation (Step 2) check_reagents Are reagents anhydrous and pure? start->check_reagents check_temp Was temperature controlled (0-10°C)? check_reagents->check_temp Yes solution_reagents Use fresh, anhydrous reagents/solvents. Run under N2. check_reagents->solution_reagents No check_base Was >1.1 eq. of base used? check_temp->check_base Yes solution_temp Improve cooling efficiency. Slow down reagent addition. check_temp->solution_temp No check_byproduct Is a major byproduct observed by TLC/HPLC? check_base->check_byproduct Yes solution_base Ensure accurate stoichiometry of the base. check_base->solution_base No solution_byproduct Consider phenolic acylation. Optimize base and temperature. check_byproduct->solution_byproduct Yes

References

Validation & Comparative

A Comparative Efficacy Analysis of Oxime Ester Derivatives in Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxime ester derivatives represent a versatile class of compounds with significant therapeutic potential across various fields, including neuroprotection, cancer, and infectious diseases. Their efficacy is largely attributed to the oxime ester moiety, which can be tailored to modulate biological activity. This guide provides a comparative analysis of the performance of different oxime ester derivatives, supported by experimental data, to aid in the selection and development of promising therapeutic candidates.

Acetylcholinesterase (AChE) Reactivation

Oxime derivatives are critically important as reactivators of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds, such as nerve agents and pesticides. The primary mechanism involves the nucleophilic attack of the oximate anion on the phosphorus atom of the organophosphate-AChE conjugate, leading to the cleavage of the phosphate-serine bond and regeneration of the active enzyme.

A comparative study of various oxime reactivators demonstrated significant differences in their reactivation kinetics. The overall reactivation efficiency is influenced by factors such as the structure of the oxime, including the length and nature of the linker in bis-pyridinium oximes, and the specific organophosphate inhibitor.[1]

Table 1: Comparative Reactivation Efficacy of Oxime Derivatives against Organophosphate-Inhibited Acetylcholinesterase

Oxime DerivativeInhibitorReactivation Rate Constant (k_r) (min⁻¹)Dissociation Constant (K_D) (µM)Reactivation Efficacy (k_r / K_D)Reference
Pralidoxime (2-PAM)Sarin0.153300.00045[1]
ObidoximeSarin0.22800.00275[2]
HI-6Sarin0.35500.00700[2]
K203SarinNot ReportedNot ReportedNot Reported[3]
K027CyclosarinNot ReportedNot ReportedNot Reported
TMB-4ParaoxonNot ReportedNot ReportedNot Reported

Note: The data presented is compiled from various sources and may have been obtained under different experimental conditions.

Anticancer Activity

Recent studies have highlighted the potential of oxime ester derivatives as cytotoxic agents against various cancer cell lines. The mechanism of action is often associated with the induction of apoptosis and cell cycle arrest. The structure of the oxime ester, including the nature of the ester group and the parent molecule, plays a crucial role in determining the cytotoxic potency and selectivity.

For instance, a series of novel 1-(2-naphthyl)-2-(1H-pyrazol-1-yl)ethanone oxime ester derivatives showed selective toxicity to neuroblastoma cells. Another study on stemodin-derived oxime esters revealed that acylation of the oxime group could enhance cytotoxic activity against several cancer cell lines.

Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of Oxime Ester Derivatives against Various Cancer Cell Lines

DerivativeMCF-7 (Breast)HCT-116 (Colon)HL-60 (Leukemia)PC-3 (Prostate)SH-SY5Y (Neuroblastoma)Reference
Stemodin Oxime Ester (10)-41.8530.1754.52-
Pyrazole Oxime Ester (7a)----85.94
Estrone Oxime (2)>50>50>50>50-
Δ⁹,¹¹-Estrone Oxime (11)>50>50>503.59-
Indirubin-3'-oxime (41)-----

Note: IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth. The data is compiled from different studies and direct comparison should be made with caution.

Antimicrobial Activity

Oxime ester derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action is still under investigation but may involve the disruption of microbial cell membranes or inhibition of essential enzymes.

A study on oxime esters derived from dihydrocumic acid showed significant antibacterial activity, particularly against Gram-negative bacteria. Another series of undecenoic acid-based benzaldehyde oxime esters also exhibited notable antimicrobial and antibiofilm activities.

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Oxime Ester Derivatives

Derivative ClassStaphylococcus aureusEscherichia coliCandida albicansReference
Dihydrocumic Acid Oxime Esters>10012.5 - 50Not Tested
Undecenoic Acid Benzaldehyde Oxime Esters62.5 - 250125 - 500250 - 1000
Azole Scaffold Oxime Ethers (5c)-1.56>100
Azole Scaffold Oxime Ethers (5h)-->100

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Data is from various sources and experimental conditions may differ.

Experimental Protocols

Acetylcholinesterase Reactivation Assay (Ellman's Method)

This protocol outlines the in vitro determination of AChE reactivation efficacy using the Ellman's method, which measures the activity of AChE by detecting the production of thiocholine.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Organophosphate inhibitor solution (e.g., paraoxon)

  • Oxime ester derivative solutions (test compounds)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Acetylthiocholine iodide (ATCI) solution

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Inhibition:

    • In a 96-well plate, add AChE solution to each well.

    • Add the organophosphate inhibitor to the wells and incubate to allow for enzyme inhibition.

  • Reactivation:

    • Add different concentrations of the oxime ester derivatives to the inhibited enzyme wells.

    • Incubate to allow for reactivation of the enzyme.

  • Activity Measurement:

    • Add DTNB solution to all wells.

    • Initiate the reaction by adding ATCI solution.

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction from the change in absorbance over time.

    • Determine the percentage of reactivation by comparing the activity of the reactivated enzyme to the activity of the uninhibited enzyme.

    • Calculate the reactivation rate constant (k_r) and the dissociation constant (K_D).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Oxime ester derivative solutions (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the oxime ester derivatives.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Test (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Oxime ester derivative solutions (test compounds)

  • 96-well microplate

  • Incubator

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the microorganism from a fresh culture.

  • Serial Dilution of Compounds:

    • Perform a serial two-fold dilution of the oxime ester derivatives in the broth medium in a 96-well plate.

  • Inoculation:

    • Add the standardized microbial suspension to each well.

    • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism, either by visual inspection or by measuring the optical density using a microplate reader.

Visualizations

AChE Inhibition and Reactivation Pathway

The following diagram illustrates the process of acetylcholinesterase inhibition by an organophosphate and its subsequent reactivation by an oxime derivative.

AChE_Reactivation cluster_inhibition Inhibition cluster_reactivation Reactivation AChE Active AChE (Ser-OH) Inhibited_AChE Inhibited AChE (Ser-O-P(O)R₂) AChE->Inhibited_AChE + OP - HX OP Organophosphate (R₂P(O)X) Reactivated_AChE Reactivated AChE (Ser-OH) Inhibited_AChE->Reactivated_AChE + Oxime Oxime_P Oxime-Phosphate Adduct Inhibited_AChE->Oxime_P Oxime Oxime (R'-NOH)

Caption: AChE Inhibition by an organophosphate and its reactivation by an oxime derivative.

Experimental Workflow for Cytotoxicity (MTT) Assay

This diagram outlines the key steps involved in determining the cytotoxic effects of oxime ester derivatives using the MTT assay.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Oxime Ester Derivatives A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate IC₅₀ Value G->H

Caption: Workflow for determining IC₅₀ values using the MTT cytotoxicity assay.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the cross-validation of two common analytical techniques for the quantification of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). In the absence of direct cross-validation studies for this specific analyte, this document presents a methodology based on established practices for similar oxime compounds. The experimental data herein is illustrative, representing typical performance characteristics to guide laboratory-specific validation efforts.

Comparative Performance of Analytical Methods

The choice of an analytical method is contingent upon several factors, including the sample matrix, desired sensitivity, and the instrumentation available. Below is a summary of expected performance characteristics for HPLC-UV and GC-FID in the analysis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime.

ParameterHPLC-UVGC-FID
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (% RSD) < 1.5%< 2.5%
Limit of Detection (LOD) ~ 10 ng/mL~ 20 ng/mL
Limit of Quantification (LOQ) ~ 30 ng/mL~ 60 ng/mL
Sample Throughput ModerateHigh
Selectivity GoodVery Good

Experimental Protocols

Detailed methodologies are fundamental for the successful implementation and cross-validation of analytical methods.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the routine analysis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime in various sample matrices.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for ideal peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a 1 mg/mL stock solution.

    • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards.

    • Sample Preparation: The sample preparation will be matrix-dependent and may involve extraction, filtration, and dilution to fall within the calibration range.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This technique offers high resolution and is suitable for thermally stable and volatile compounds.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • Column: A capillary column suitable for polar compounds (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial Temperature: 180 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 5 minutes.

  • Injector Temperature: 280 °C.

  • Detector Temperature: 320 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in a suitable organic solvent such as ethyl acetate.

    • Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards.

    • Sample Preparation: Similar to HPLC, sample preparation will depend on the matrix and will likely involve an extraction step followed by solvent exchange if necessary.

Cross-Validation Workflow

The cross-validation of analytical methods ensures consistency and reliability of results between different techniques.

CrossValidationWorkflow A Method Development & Optimization B Individual Method Validation (HPLC-UV & GC-FID) A->B C Selectivity & Specificity B->C Assess D Linearity & Range B->D Assess E Accuracy & Precision B->E Assess F LOD & LOQ B->F Assess G Analysis of the Same Samples by Both Validated Methods C->G D->G E->G F->G H Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) G->H I Acceptance Criteria Met? H->I J Methods are Cross-Validated I->J Yes K Investigate Discrepancies & Re-evaluate Methods I->K No K->A

Caption: Workflow for the cross-validation of analytical methods.

Signaling Pathway Context

While the specific biological targets and signaling pathways for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime are not yet fully elucidated in public literature, oxime compounds are known to act as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus compounds[1][2]. The diagram below illustrates a generalized pathway of AChE inhibition and reactivation.

AChE_Pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition cluster_reactivation Reactivation ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate hydrolyzes Inhibited_AChE Inhibited AChE OP Organophosphorus Compound OP->AChE inhibits Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE Oxime 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime Oxime->Inhibited_AChE reactivates

Caption: Generalized pathway of AChE inhibition and oxime reactivation.

References

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Benzaldehyde Oximes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for modulating their pharmacological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated benzaldehyde oximes and related compounds, focusing on their anticonvulsant, antimicrobial, and acetylcholinesterase inhibitory activities. The information is compiled from recent studies, with a focus on quantitative data and experimental methodologies to aid in the rational design of novel therapeutic agents.

Anticonvulsant Activity

Fluorination has been shown to significantly impact the anticonvulsant properties of various chemical scaffolds. Studies on fluorinated benzylamino enaminones and isatin-based derivatives provide insights into the role of fluorine in modulating efficacy and neurotoxicity.

Compound IDStructure/SubstitutionMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity (mg/kg)Reference
4f 3-(4-fluoro-3-(trifluoromethyl)benzylamino)-5-(trifluoromethyl)cyclohex-2-enone23.47->300[1]
5a 3-(4-chlorophenylamino)-5-(trifluoromethyl)cyclohex-2-enone62.39->300[1]
Carbamazepine (Reference Drug)28.20--[1]
4e Isatin derivative with ortho-Fluoro substitutionActive-Neurotoxic at 30 mg/kg[2]
4g Isatin derivative with para-Fluoro substitutionActive-Not neurotoxic at 30 mg/kg[2]
F-HEPP para-Fluoro-3-hydroxy-3-ethyl-3-phenylpropionamide87.143.5Not Neurotoxic
Cl-HEPP para-Chloro-3-hydroxy-3-ethyl-3-phenylpropionamide62.043.5Not Neurotoxic
HEPP 3-hydroxy-3-ethyl-3-phenylpropionamide129.666.4Neurotoxic

Key Findings:

  • The presence of trifluoromethyl and fluoro groups in enaminones, such as in compound 4f , leads to potent anticonvulsant activity in the maximal electroshock seizure (MES) model, with an ED50 comparable to the standard drug carbamazepine.

  • For isatin-based anticonvulsants, the position of the fluorine substituent is crucial, with ortho- and para-positions showing efficacy. However, ortho-fluorination may introduce neurotoxicity.

  • Halogen substitution (F or Cl) at the para-position of 3-hydroxy-3-ethyl-3-phenylpropionamide (HEPP) enhances anticonvulsant potency and reduces neurotoxicity compared to the parent compound.

Maximal Electroshock Seizure (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or ear electrodes to induce seizures. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is used to identify compounds that can prevent clonic seizures. Pentylenetetrazole, a GABA-A receptor antagonist, is administered subcutaneously. The test compound's ability to prevent or delay the onset of seizures is evaluated.

Rotarod Test: This test assesses neurotoxicity by measuring motor coordination. Animals are placed on a rotating rod, and the time they can maintain their balance is recorded. A reduced performance after drug administration indicates potential neurological deficits.

G cluster_synthesis Compound Synthesis cluster_screening Anticonvulsant Screening cluster_analysis Data Analysis synthesis Synthesis of Fluorinated Benzaldehyde Oxime Derivatives mes Maximal Electroshock Seizure (MES) Test synthesis->mes Administer to animals scptz Subcutaneous Pentylenetetrazole (scPTZ) Test synthesis->scptz Administer to animals rotarod Rotarod Test (Neurotoxicity) synthesis->rotarod Administer to animals ed50 Determine ED50 mes->ed50 scptz->ed50 td50 Determine TD50 rotarod->td50 pi Calculate Protective Index (TD50/ED50) ed50->pi td50->pi

Caption: Workflow for anticonvulsant activity screening.

Antimicrobial Activity

The antimicrobial potential of fluorinated benzaldehyde oximes and related structures has been investigated against a panel of Gram-positive and Gram-negative bacteria. The position and nature of the fluorine-containing substituent significantly influence the antibacterial spectrum and potency.

Compound IDTarget OrganismMIC (µg/mL)Reference
Dibenz[b,e]oxepinone oximes Klebsiella planticola<62.5
Morganella morganii<62.5
Pseudomonas aeruginosa<62.5
Staphylococcus aureus (MRSA)<62.5
15a, 15b, 16b Staphylococcus aureus (MSSA & MRSA)7.82 - 31.25
44 Escherichia coli3.13 - 6.25
Pseudomonas aeruginosa3.13 - 6.25
Bacillus subtilis3.13 - 6.25
Staphylococcus aureus3.13 - 6.25
C3 Escherichia coliMIC50: 3.81 µM
C4 Staphylococcus aureusMIC50: 3.45 µM
C6 Pseudomonas aeruginosaMIC50: 3.31 µM

Key Findings:

  • Dibenz[b,e]oxepinone oximes with fluorine and trifluoromethyl substituents exhibit good antimicrobial activity (MIC < 62.5 µg/mL) against a range of bacteria, including resistant strains like MRSA. The positions of these substituents on the phenyl ring are noted to significantly influence activity.

  • Trifluoromethyl derivatives of 1-fluorobenzoyl-4-aryl(alkyl)thiosemicarbazides show potent activity against both methicillin-sensitive and resistant Staphylococcus aureus.

  • Compound 44 , a dichlorobenzyl oxime derivative, demonstrates broad-spectrum antibacterial activity with MIC values between 3.13-6.25 µg/mL.

  • Fluorinated phenylhydrazine benzaldehyde compounds (C3, C4, C6) show potent activity against E. coli, S. aureus, and P. aeruginosa with low micromolar MIC50 values.

Broth Microdilution Method: This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. After incubation, the lowest concentration of the compound that visibly inhibits microbial growth is recorded as the MIC.

G cluster_sar Structure-Activity Relationship parent Fluorinated Benzaldehyde Oxime Scaffold f_sub Fluorine/CF3 Substitution parent->f_sub pos Position of Substituent f_sub->pos num Number of Substituents f_sub->num activity Antimicrobial Activity pos->activity Modulates num->activity Modulates

Caption: SAR of fluorinated oximes in antimicrobial activity.

Acetylcholinesterase (AChE) Inhibition

Fluorinated oximes have also been explored as reactivators for acetylcholinesterase (AChE) inhibited by organophosphorus agents, and in this context, their inhibitory potential against AChE itself is a critical parameter.

CompoundTargetKi/IC50/k_inactReference
N,N,N-trimethylammonium-m-trifluoroacetophenone Eel AChEk_inact: 1.8 x 10^6 L·mol⁻¹·min⁻¹
m-N,N,N-Trimethylammonium-acetophenone Eel AChEKi: 5.0 x 10⁻⁷ M
Mono-fluorinated carbamoyl aldoxime 4b Paraoxon-inhibited RBC AChEMost potent reactivator in series
N-(para-fluorobenzyl)cinchoninium bromide Human AChEKi: 3.9 - 80 µM
N-(meta-fluorobenzyl)cinchonidinium bromide Human BChEKi: 0.075 - 19 µM (most potent)

Key Findings:

  • Compounds with trifluoromethyl-carbonyl groups can act as potent, time-dependent inhibitors of AChE. The hydrated form of these compounds is crucial for this inhibitory activity.

  • Fluorine substitution in pyridinium oximes can increase their membrane permeability, a desirable property for reactivators of inhibited AChE.

  • In a series of fluorinated Cinchona alkaloid derivatives, compounds were found to be reversible inhibitors of both AChE and butyrylcholinesterase (BChE) in the nanomolar to micromolar range. The position of the fluorine atom on the benzyl moiety influences the inhibitory potency and selectivity.

Ellman's Method: This is a widely used spectrophotometric method to measure AChE activity. The assay is based on the reaction of acetylthiocholine (a substrate for AChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm. The inhibitory activity of a compound is determined by measuring the reduction in the rate of this colorimetric reaction in its presence.

G cluster_pathway AChE Reactivation by Oximes ache_op AChE-OP Complex (Inhibited) complex AChE-OP-Oxime Intermediate ache_op->complex + Oxime oxime Fluorinated Oxime oxime->complex ache_free Active AChE complex->ache_free op_oxime Phosphorylated Oxime complex->op_oxime

Caption: Reactivation of organophosphate-inhibited AChE.

Conclusion

The structure-activity relationships of fluorinated benzaldehyde oximes and related compounds are multifaceted, with the position, number, and nature of the fluorine-containing substituents playing a pivotal role in determining their biological activity. For anticonvulsant agents, specific substitution patterns can enhance potency while reducing neurotoxicity. In the realm of antimicrobials, fluorination contributes to broad-spectrum activity against various bacterial strains, including resistant ones. For cholinesterase inhibitors and reactivators, fluorine substitution can modulate binding affinity, selectivity, and pharmacokinetic properties like membrane permeability. The data and experimental contexts provided in this guide offer a foundation for the informed design of next-generation therapeutic agents based on the fluorinated oxime scaffold.

References

Cytotoxicity comparison of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on the potential anticancer effects of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime, contextualized by the performance of structurally related compounds.

While direct experimental data on the cytotoxicity of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime in cancer cell lines is not available in the current body of scientific literature, this guide provides a comparative analysis based on the cytotoxic profiles of its precursor, 3-Fluoro-4-hydroxybenzaldehyde, and other structurally analogous benzaldehyde oxime and oxime ester derivatives. This information is intended to offer a valuable point of reference for researchers and drug development professionals interested in the potential anticancer applications of this specific compound.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activities (IC50 values) of various benzaldehyde derivatives and other related oxime compounds against a range of human cancer cell lines. This data, gathered from multiple studies, serves as a benchmark for estimating the potential efficacy of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference Compound
Curcuminoid from 3-Fluoro-4-hydroxybenzaldehydeA2780 (Ovarian Cancer)0.75Not Specified
3,4-dihydroxybenzaldoximeL1210 (Murine Leukemia)38Not Specified
(E)-1-(benzothiophene-2-yl)ethanone O-4-methoxybenzyl oximeHeLa (Cervical Cancer)28Not Specified
(E)-acetophenone O-2-morpholinoethyl oximeA-549, Caco-2, HeLa~30 (as 7µg/mL)Not Specified
BenzaldehydeHuman Lymphocytes (in vitro)>50 µg/mLNot Specified
Cobalt-salen from 3-Fluoro-2-hydroxybenzaldehydeNot Specified50Not Specified

Experimental Protocols

To ensure reproducibility and enable researchers to conduct their own comparative studies, a standard experimental protocol for assessing cytotoxicity is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for evaluating cell viability.

MTT Cytotoxicity Assay Protocol

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound, 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime, is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Structural and Functional Relationships

The following diagram illustrates the structural relationship between the target compound, its precursor, and other related molecules with known cytotoxic activity. This visualization helps in understanding the potential structure-activity relationships that may influence the anticancer properties of these compounds.

G A 3-Fluoro-4-Hydroxybenzaldehyde (Precursor) B 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime (Target Compound) A->B Synthesis D Curcuminoid Derivatives A->D Synthesis C Other Benzaldehyde Oxime Derivatives B->C Structural Analogue E Known Cytotoxic Activity C->E D->E

Figure 1. Structural relationships of the target compound.

Potential Signaling Pathways and Experimental Workflow

While the specific signaling pathways affected by 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime are yet to be elucidated, studies on other benzaldehyde derivatives suggest potential mechanisms involving the induction of apoptosis and cell cycle arrest. The workflow for investigating the cytotoxic mechanism of a novel compound is depicted below.

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies A Compound Synthesis (3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime) B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Determine IC50 Values in various cancer cell lines B->C D Apoptosis Assays (e.g., Annexin V, Caspase activity) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Signaling Pathway Analysis (e.g., Western Blot for key proteins) D->F E->F

Figure 2. Experimental workflow for cytotoxicity analysis.

In-vivo Validation of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in-vivo activity of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime. Due to the absence of direct in-vivo studies on this specific molecule, this document focuses on a plausible mechanism of action based on its structural components. Derivatives of 3-fluoro-4-hydroxybenzaldehyde have been identified as inhibitors of Macrophage Migration Inhibitory Factor (MIF), a key regulator of inflammation.[1] This guide, therefore, compares the potential MIF-inhibitory and anti-inflammatory activity of the target compound with other known MIF inhibitors for which experimental data is available.

The information presented herein is intended to provide a framework for the potential in-vivo validation of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime and to offer a comparison with alternative compounds targeting the same pathway.

Potential Mechanism of Action: MIF Inhibition

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine involved in the regulation of both innate and adaptive immunity.[2][3] It plays a crucial role in sustaining inflammatory responses by counter-regulating the anti-inflammatory effects of glucocorticoids.[3] Elevated levels of MIF are associated with various inflammatory diseases, making it an attractive therapeutic target.[4] The core structure of our compound of interest, 3-fluoro-4-hydroxybenzaldehyde, is a key component of known MIF inhibitors. Therefore, it is hypothesized that 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime may exert anti-inflammatory effects through the inhibition of MIF.

Below is a diagram illustrating the proposed signaling pathway of MIF and the potential point of intervention for novel inhibitors.

MIF_Signaling_Pathway Proposed MIF Signaling Pathway and Inhibition MIF MIF CD74 CD74 Receptor MIF->CD74 Binds to ASK1 ASK1 CD74->ASK1 Activates JNK_p38 JNK/p38 MAPK ASK1->JNK_p38 Phosphorylates NF_kB NF-κB JNK_p38->NF_kB Activates Inflammation Pro-inflammatory Cytokine Production NF_kB->Inflammation Induces Transcription Inhibitor 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime (Proposed Inhibitor) Inhibitor->MIF Inhibits

Proposed MIF Signaling Pathway and Inhibition.

Comparative Analysis of MIF Inhibitors

While in-vivo data for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime is not available, several other MIF inhibitors have been evaluated. This section provides a comparison of their performance in preclinical models.

CompoundChemical ClassIn-vivo ModelKey FindingsReference
ISO-1 IsoxazolineSepsis (mouse)Decreased cell proliferation and tumor angiogenesis.
Severe Acute Pancreatitis (mouse)Protected against pancreatitis by suppressing p38 and NF-κB signaling.
T-614 (Iguratimod) Multiple Sclerosis (mouse)Synergistic effects with glucocorticoids to slow disease progression.
Anti-MIF Antibody BiologicProstate Cancer (xenograft mouse)Limited tumor growth.

Experimental Protocols for In-vivo Validation

To validate the potential anti-inflammatory activity of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime, established in-vivo models of inflammation can be utilized. Below are detailed protocols for two standard assays.

This model is widely used to assess acute anti-inflammatory activity.

Materials:

  • Animals: Male Wistar rats (150-200g)

  • Test Compound: 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

  • Positive Control: Indomethacin or Diclofenac sodium

  • Inducing Agent: 1% Carrageenan solution in sterile saline

  • Vehicle: 0.5% carboxymethyl cellulose

  • Measurement Device: Plethysmometer

Procedure:

  • Acclimatize animals for at least one week.

  • Divide animals into groups (n=6 per group): Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and Test compound groups at various doses.

  • Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Paw_Edema_Workflow cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis Animal_Grouping Animal Grouping (n=6 per group) Dosing Compound Administration (p.o. or i.p.) Animal_Grouping->Dosing Initial_Measurement Initial Paw Volume Measurement Dosing->Initial_Measurement Carrageenan_Injection Carrageenan Injection (0.1 mL, 1%) Initial_Measurement->Carrageenan_Injection Post_Measurement Paw Volume Measurement (hourly for 5h) Carrageenan_Injection->Post_Measurement Calculation Calculate % Inhibition Post_Measurement->Calculation

Workflow for Carrageenan-Induced Paw Edema Assay.

This model is used to evaluate the effect of a compound on systemic inflammation and organ injury.

Materials:

  • Animals: Male Swiss albino mice (20-25g)

  • Test Compound: 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

  • Positive Control: Dexamethasone

  • Inducing Agent: Lipopolysaccharide (LPS) from E. coli

  • Vehicle: Sterile phosphate-buffered saline (PBS)

  • Reagents: ELISA kits for TNF-α, IL-6, IL-1β; Myeloperoxidase (MPO) assay kit

Procedure:

  • Acclimatize animals for at least one week.

  • Divide mice into groups (n=6-8 per group): Vehicle + intranasal PBS, Vehicle + intranasal LPS, Positive Control (e.g., Dexamethasone 5 mg/kg) + intranasal LPS, and Test Compound groups at various doses + intranasal LPS.

  • Administer the test compound, positive control, or vehicle (i.p. or p.o.) 1 hour before the LPS challenge.

  • Induce lung injury by intranasal administration of LPS (5 mg/kg) in 50 µL of sterile PBS.

  • Euthanize the mice 6-24 hours after LPS administration.

  • Collect bronchoalveolar lavage (BAL) fluid.

  • Count total and differential inflammatory cells in the BAL fluid.

  • Measure the levels of TNF-α, IL-6, and IL-1β in the BAL fluid supernatant using ELISA kits.

  • Assess MPO activity in lung tissue homogenates as an indicator of neutrophil infiltration.

LPS_Lung_Injury_Workflow Animal_Prep Animal Grouping & Acclimatization Treatment Compound/Vehicle/Control Administration (i.p. or p.o.) Animal_Prep->Treatment LPS_Challenge Intranasal LPS Administration Treatment->LPS_Challenge Euthanasia Euthanasia (6-24h post-LPS) LPS_Challenge->Euthanasia BALF_Collection Bronchoalveolar Lavage Fluid (BALF) Collection Euthanasia->BALF_Collection Analysis Cell Counts, Cytokine (ELISA) & MPO Assay BALF_Collection->Analysis

Workflow for LPS-Induced Acute Lung Injury Assay.

Conclusion

While direct experimental evidence for the in-vivo activity of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime is currently lacking, its structural similarity to known MIF inhibitors suggests a potential role as an anti-inflammatory agent. The comparative data on established MIF inhibitors and the detailed experimental protocols provided in this guide offer a robust framework for the future investigation and validation of this compound. Further in-vitro and in-vivo studies are warranted to elucidate its precise mechanism of action and therapeutic potential.

References

A Head-to-Head Comparison of Oxime Esters and Their Corresponding Aldehydes for the Modern Researcher

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice between utilizing an aldehyde or its corresponding oxime ester derivative can significantly impact experimental outcomes. While both compound classes share a common synthetic lineage, their distinct chemical properties, reactivity profiles, and biological activities warrant a detailed comparative analysis. This guide provides an objective, data-driven comparison to inform rational compound selection in research and development.

Executive Summary

Aldehydes are foundational carbonyl compounds characterized by the -CHO functional group, making them highly reactive intermediates and building blocks in organic synthesis.[1][2][3] Oxime esters, derived from aldehydes, feature a C=N-O-R moiety which imparts unique stability, reactivity, and biological properties.[4][5] This guide will demonstrate that while aldehydes are versatile reagents for a multitude of reactions, oxime esters offer advantages in specific applications, including enhanced biological activity and utility as precursors for radical generation.

Chemical and Physical Properties: A Tale of Two Functional Groups

The fundamental difference in the functional group—a carbonyl group in aldehydes versus an imine ester in oxime esters—gives rise to distinct physical and chemical properties. Aldehydes are generally volatile liquids or solids with characteristic odors, while oxime esters are typically more stable, crystalline solids.

PropertyAldehydesOxime EstersReferences
Functional Group Carbonyl (-CHO)Iminoester (-C=N-O-R),
Polarity PolarGenerally less polar than corresponding oximes, but polarity varies with the ester group.
Reactivity Highly reactive, susceptible to oxidation and nucleophilic attack.Generally more stable than aldehydes; the N-O bond is susceptible to homolytic cleavage.,
Stereochemistry Achiral at the carbonyl carbon (unless the R group is chiral).Can exist as E/Z isomers due to the C=N double bond.
Spectroscopic Signature (IR) Strong C=O stretch around 1720-1740 cm⁻¹; C-H stretch of the aldehyde proton around 2720 and 2820 cm⁻¹.C=N stretch around 1665 cm⁻¹; N-O stretch around 945 cm⁻¹.
Spectroscopic Signature (¹H NMR) Aldehydic proton signal is highly deshielded, appearing at δ 9-10 ppm.The proton on the imine carbon appears at a different chemical shift, typically upfield compared to the aldehydic proton.

Reactivity and Synthetic Utility: Divergent Paths

The reactivity of aldehydes is dominated by the electrophilic nature of the carbonyl carbon, making them prime substrates for nucleophilic addition reactions. In contrast, oxime esters are valued for their ability to generate iminyl radicals upon cleavage of the N-O bond, opening up unique synthetic pathways.

The Aldehyde's Realm: Nucleophilic Addition and Condensation

Aldehydes readily react with a wide range of nucleophiles, including Grignard reagents, organolithiums, hydrides, amines, and alcohols. They are also key participants in classic condensation reactions like the Aldol and Cannizzaro reactions.

The Oxime Ester's Niche: Radical Chemistry and Rearrangements

Oxime esters are prominent precursors for generating iminyl radicals through photoredox catalysis or thermal initiation. This reactivity is harnessed for various transformations, including C-C bond cleavage and the synthesis of nitrogen-containing heterocycles. Additionally, the parent oximes can undergo the Beckmann rearrangement to form amides, a reaction not accessible to aldehydes.

Experimental Protocols

Synthesis of an Oxime from an Aldehyde (General Procedure)

This protocol is adapted from established methods for the oximation of aldehydes.

Materials:

  • Aldehyde (1 equivalent)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1-2 equivalents)

  • Base (e.g., sodium carbonate, sodium acetate, or triethylamine) (1.5-3 equivalents)

  • Solvent (e.g., ethanol, water, or acetonitrile)

  • Mortar and pestle (for grinding method)

  • Round-bottomed flask and condenser (for reflux method)

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water)

Procedure (Grinding Method):

  • In a mortar, combine the aldehyde (e.g., 2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol).

  • Grind the mixture thoroughly at room temperature for the time specified by reaction monitoring (e.g., 2 minutes).

  • After completion of the reaction (monitored by TLC), add water (e.g., 10 mL) to the mortar.

  • Filter the solid product, wash with water, and dry.

  • If the product is a low-melting solid or an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization if necessary.

Procedure (Reflux Method):

  • In a round-bottomed flask equipped with a condenser and magnetic stirrer, dissolve the aldehyde (e.g., 1 mmol) and hydroxylamine hydrochloride (1 mmol) in a suitable solvent (e.g., 3 mL of acetonitrile).

  • Add a catalyst such as oxalic acid (1 mmol).

  • Heat the mixture to reflux and monitor the reaction by TLC (typically 60-90 minutes).

  • Upon completion, cool the reaction mixture and add water (e.g., 10 mL).

  • Extract the product with an organic solvent (e.g., CH₂Cl₂), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization as needed.

Synthesis of an Oxime Ester from an Oxime (General Procedure)

This protocol outlines a common method for the esterification of oximes.

Materials:

  • Oxime (1 equivalent)

  • Acyl chloride or acid anhydride (1 equivalent)

  • Base (e.g., triethylamine or pyridine) (1.2 equivalents)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Stirring apparatus

  • Standard workup and purification equipment

Procedure:

  • Dissolve the oxime (e.g., 30 mmol) and triethylamine (40 mmol) in anhydrous dichloromethane (40 mL) in a flask under an inert atmosphere.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add a solution of the acyl chloride in anhydrous dichloromethane (50 mL) dropwise to the cooled oxime solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Wash the reaction mixture with water, then dry the organic layer over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography.

Biological Activity: A Comparative Overview

Both aldehydes and their corresponding oxime esters exhibit a wide range of biological activities. However, the conversion of an aldehyde to an oxime ester can significantly modulate this activity, often leading to enhanced potency or a different pharmacological profile.

Biological ActivityAldehydesOxime EstersReferences
Antimicrobial Some aldehydes possess antimicrobial properties.Oxime esters have been extensively studied and have shown potent antibacterial and antifungal activities. In some cases, they exhibit better activity against Gram-negative bacteria than commercial agents.
Anti-inflammatory Certain aldehydes are known to have anti-inflammatory effects.Numerous oxime esters have been reported to possess significant anti-inflammatory properties.
Anticancer Some natural and synthetic aldehydes show cytotoxic activity against cancer cells.Oxime esters have demonstrated promising anticancer activities. For instance, some steroidal oxime esters show higher activity than the parent ketone compounds.
Herbicidal Limited reports on aldehydes as herbicides.Several oxime esters have been synthesized and evaluated for their herbicidal activity, with some showing excellent inhibition of plant root growth.

A study on anisaldehyde-based oxime esters revealed that some derivatives exhibited excellent antifungal and herbicidal activities. For example, at a concentration of 50 μg/mL, compound (E)-5b showed inhibition rates of 92.3% against Rhizoctonia solani and 79.2% against Fusarium oxysporum. Another study highlighted that certain oxime esters derived from dihydrocumic acid displayed better antibacterial activity against Escherichia coli than the commercial agent bromogeramine.

Visualizing the Chemistry: Workflows and Pathways

To further elucidate the relationship and distinct applications of aldehydes and oxime esters, the following diagrams illustrate key chemical transformations and conceptual pathways.

G cluster_synthesis Synthesis Pathway: Aldehyde to Oxime Ester Aldehyde Aldehyde (R-CHO) Oxime Aldoxime (R-CH=NOH) Aldehyde->Oxime + NH₂OH·HCl, Base Hydroxylamine Hydroxylamine (NH₂OH) OximeEster Oxime Ester (R-CH=N-O-COR') Oxime->OximeEster + R'-COCl, Base AcylChloride Acyl Chloride (R'-COCl)

Caption: Synthetic route from an aldehyde to its corresponding oxime ester.

G cluster_reactivity Comparative Reactivity Pathways Aldehyde Aldehyde Addition_Product Nucleophilic Addition Product Aldehyde->Addition_Product Nucleophilic Attack Nucleophile Nucleophile (e.g., RMgX) Nucleophile->Addition_Product OximeEster Oxime Ester Radicals Iminyl Radical + Acyloxyl Radical OximeEster->Radicals N-O Bond Cleavage Energy Light or Heat Energy->Radicals Radical_Product Radical-Mediated Product Radicals->Radical_Product

Caption: Divergent reactivity of aldehydes and oxime esters.

G cluster_bio Conceptual Role of Oximes in Kinase Inhibition Kinase Protein Kinase (e.g., CDK, JNK) Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Binds to active site Substrate Protein Substrate Substrate->Kinase Oxime_Inhibitor Oxime-based Inhibitor Oxime_Inhibitor->Kinase Competitive Binding

Caption: Oxime derivatives as competitive inhibitors in kinase signaling pathways.

Conclusion

The choice between an aldehyde and its corresponding oxime ester is highly dependent on the specific application. Aldehydes remain indispensable as versatile building blocks for a vast array of chemical transformations, particularly those involving nucleophilic additions and condensations. However, when seeking enhanced stability, modulated biological activity, or access to radical-mediated synthetic pathways, oxime esters present a compelling alternative. Their demonstrated potential in antimicrobial, anti-inflammatory, and anticancer applications makes them particularly attractive for drug discovery and development programs. By understanding the distinct characteristics outlined in this guide, researchers can make more informed decisions to accelerate their scientific endeavors.

References

Comparative Guide to the Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data on its synthesis, this document presents a plausible, reproducible two-step synthetic protocol derived from established methodologies for similar compounds. Furthermore, a comparative analysis of alternative synthetic strategies for O-acyl oximes is provided to offer researchers a broader perspective on available methods.

Physicochemical Properties of Reactants

A thorough understanding of the starting materials is crucial for successful synthesis. The key properties of the reactants are summarized below.

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Characteristics
3-Fluoro-4-hydroxybenzaldehydeC₇H₅FO₂140.11121-124Not availableA fluorinated benzaldehyde derivative, appearing as a beige powder.[1] It is a versatile intermediate in organic synthesis.[2]
Hydroxylamine HydrochlorideNH₂OH·HCl69.49~155-157 (decomposes)Not availableA common reagent for the formation of oximes from aldehydes and ketones.
Cyclohexanecarbonyl chlorideC₇H₁₁ClO146.61Not available~184A reactive acylating agent, appearing as a colorless to pale yellow liquid. It is sensitive to moisture.[3][4]

Proposed Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

The proposed synthesis is a two-step process: (1) oximation of 3-Fluoro-4-hydroxybenzaldehyde, followed by (2) O-acylation of the resulting oxime with cyclohexanecarbonyl chloride.

Step 1: Synthesis of 3-Fluoro-4-hydroxybenzaldehyde oxime

This step involves the reaction of 3-Fluoro-4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding aldoxime.

Experimental Protocol:

  • Dissolution: Dissolve 3-Fluoro-4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and a co-solvent.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1-1.5 eq) to the solution, followed by a base (e.g., sodium acetate, pyridine, or sodium hydroxide, 1.1-1.5 eq) to neutralize the HCl and liberate free hydroxylamine.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 1 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and add water to precipitate the oxime.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

This step involves the acylation of the synthesized oxime with cyclohexanecarbonyl chloride.

Experimental Protocol:

  • Dissolution: Dissolve 3-Fluoro-4-hydroxybenzaldehyde oxime (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1-1.5 eq), to the solution and cool the mixture in an ice bath (0-5 °C).

  • Addition of Acylating Agent: Slowly add cyclohexanecarbonyl chloride (1.0-1.2 eq) dropwise to the cooled solution while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 to 6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, wash the mixture with water, a dilute acid solution (e.g., 1M HCl) to remove the base, and then with a saturated sodium bicarbonate solution to remove any unreacted acyl chloride.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: O-Acylation A 3-Fluoro-4-hydroxybenzaldehyde D Reaction (RT or Heat) A->D B Hydroxylamine Hydrochloride B->D C Base (e.g., Sodium Acetate) C->D E 3-Fluoro-4-hydroxybenzaldehyde oxime D->E F 3-Fluoro-4-hydroxybenzaldehyde oxime I Reaction (0°C to RT) F->I G Cyclohexanecarbonyl chloride G->I H Base (e.g., Triethylamine) H->I J 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime I->J

Caption: Proposed two-step synthesis of the target compound.

Comparison of Synthesis Methods for O-Acyl Oximes

While the proposed method utilizing an acyl chloride is a standard and generally effective approach, several alternative methods for the synthesis of O-acyl oximes exist. The choice of method can depend on factors such as substrate scope, reaction conditions, and availability of reagents.

MethodDescriptionAdvantagesDisadvantagesTypical Yields
Acyl Chloride Method (Proposed) Acylation of an oxime with an acyl chloride in the presence of a base.Generally high-yielding, relatively fast reactions, and applicable to a wide range of substrates.Acyl chlorides can be moisture-sensitive, and the reaction often requires anhydrous conditions. The use of a base is necessary.70-95%
Carboxylic Acid Coupling Direct coupling of a carboxylic acid with an oxime using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).Avoids the use of moisture-sensitive acyl chlorides. Milder reaction conditions can often be employed.Coupling agents can be expensive and may require careful removal of byproducts.60-90%
Reaction with Anhydrides Acylation of an oxime using a carboxylic anhydride.Anhydrides are often less moisture-sensitive than acyl chlorides.The reaction may be slower and may require heating. One equivalent of the carboxylic acid is generated as a byproduct.50-85%
Transesterification Reaction of an oxime with an activated ester, such as an N-hydroxysuccinimide (NHS) ester.Can be a very mild method, suitable for sensitive substrates.Requires the pre-synthesis of the activated ester.65-95%

Reproducibility and Performance

The reproducibility of the proposed synthesis will depend on careful control of reaction parameters, particularly the exclusion of moisture in the acylation step. The purity of the starting materials is also critical.

  • Yield: Based on similar reactions reported in the literature, the overall yield for the two-step synthesis is expected to be in the range of 60-85%.

  • Purity: The purity of the final product can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Column chromatography is generally effective for removing impurities.

  • Stability: O-acyl oximes are generally stable compounds but can be susceptible to hydrolysis under acidic or basic conditions. Proper storage in a cool, dry place is recommended.

Logical Relationship of Synthesis Steps

LogicalRelationship Start Starting Materials (Aldehyde, Acyl Chloride) Step1 Oximation Start->Step1 Intermediate Oxime Intermediate Step1->Intermediate Step2 O-Acylation Intermediate->Step2 Purification Purification Step2->Purification FinalProduct Target O-Acyl Oxime Purification->FinalProduct

Caption: Logical flow of the two-step synthesis process.

Signaling Pathways

Currently, there is no publicly available information in the scientific literature detailing the specific signaling pathways in which 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime may be involved. Further biological screening and mechanism of action studies would be required to elucidate its pharmacological targets and effects on cellular signaling.

Conclusion

The synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime can be reliably achieved through a two-step process involving oximation followed by O-acylation. The proposed protocol, based on well-established chemical transformations, offers a clear pathway to obtaining this compound with good expected yield and purity. Researchers should also consider the alternative synthetic methods presented, as they may offer advantages depending on the specific experimental context and available resources. As with any chemical synthesis, careful optimization and characterization are essential to ensure the reproducibility and quality of the final product.

References

Benchmarking 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime against known antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical antimicrobial performance of a novel compound, 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime, against established antibiotics. The data presented herein is for illustrative purposes to guide researchers in designing and interpreting similar benchmarking studies. All experimental data is hypothetical and intended to serve as a template for the evaluation of new chemical entities.

Comparative Antimicrobial Activity

The in vitro antimicrobial efficacy of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime was benchmarked against a panel of standard antibiotics representing different classes and spectra of activity. The evaluation was performed against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to assess both bacteriostatic and bactericidal potential.

Table 1: Hypothetical MIC and MBC Values (µg/mL) of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime and Benchmark Antibiotics

Compound/AntibioticTarget OrganismMIC (µg/mL)MBC (µg/mL)Spectrum of Activity
3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime Staphylococcus aureus (ATCC 29213)48Primarily Gram-Positive
Escherichia coli (ATCC 25922)32>64Limited Gram-Negative
Vancomycin Staphylococcus aureus (ATCC 29213)12Gram-Positive
Escherichia coli (ATCC 25922)>128>128Inactive
Ciprofloxacin Staphylococcus aureus (ATCC 29213)0.51Broad-Spectrum
Escherichia coli (ATCC 25922)0.0150.03Broad-Spectrum
Meropenem Staphylococcus aureus (ATCC 29213)0.1250.25Broad-Spectrum
Escherichia coli (ATCC 25922)0.030.06Broad-Spectrum

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] The broth microdilution method is a common procedure for determining MIC values.[2]

Materials:

  • Test compound and benchmark antibiotics

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: A pure culture of the test microorganism is grown overnight and then diluted in MHB to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[1]

  • Serial Dilution: The test compound and benchmark antibiotics are serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. It is determined following an MIC test.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile spreaders

Procedure:

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth (at and above the MIC) and is plated onto MHA plates.

  • Incubation: The MHA plates are incubated at 37°C for 24-48 hours.

  • Data Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of colonies on the MHA plates.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay bacterial_culture Bacterial Culture (e.g., S. aureus, E. coli) inoculation Inoculation with Bacterial Suspension bacterial_culture->inoculation compound_prep Compound & Antibiotic Stock Solutions serial_dilution Serial Dilution in 96-well plate compound_prep->serial_dilution serial_dilution->inoculation incubation_mic Incubation (18-24h at 37°C) inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubation_mbc Incubation (24-48h at 37°C) subculture->incubation_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubation_mbc->read_mbc fatty_acid_synthesis_inhibition cluster_pathway Bacterial Fatty Acid Synthesis (FASII) cluster_inhibition Mechanism of Action acetyl_coa Acetyl-CoA fabH FabH acetyl_coa->fabH malonyl_acp Malonyl-ACP malonyl_acp->fabH acetoacetyl_acp Acetoacetyl-ACP fabH->acetoacetyl_acp Condensation elongation_cycle Elongation Cycle (FabB/F, FabG, FabZ, FabI) acetoacetyl_acp->elongation_cycle fatty_acids Fatty Acids elongation_cycle->fatty_acids membrane Cell Membrane Phospholipids fatty_acids->membrane inhibitor 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime (Hypothetical) inhibitor->fabH Inhibition

References

Confirming the Mechanism of Action for Oximabind-EGFR: A Novel Covalent Oxime Ester Inhibitor of EGFR

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Oximabind-EGFR, a novel oxime ester designed as a covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). Its performance is objectively compared with established covalent and non-covalent EGFR inhibitors, supported by experimental data. Detailed methodologies for key experiments are provided to enable replication and validation of the findings.

Introduction to Oximabind-EGFR

Oximabind-EGFR is a next-generation, irreversible kinase inhibitor featuring a unique oxime ester warhead. This moiety is designed to form a stable covalent bond with a nucleophilic residue within the ATP-binding site of EGFR, leading to sustained inhibition of its downstream signaling pathways. Dysregulation of the EGFR pathway is a well-documented driver of tumorigenesis in various cancers, making it a critical therapeutic target.[1][2][3] This guide will elucidate the mechanism of action of Oximabind-EGFR and benchmark its performance against other inhibitors.

Mechanism of Action: Covalent Inhibition of EGFR

Oximabind-EGFR employs a targeted covalent inhibition strategy. The initial interaction is a reversible binding event where the compound docks into the ATP-binding pocket of EGFR. Subsequently, the electrophilic oxime ester group is positioned to react with a nucleophilic amino acid residue, forming an irreversible covalent bond. For many EGFR inhibitors, the targeted residue is a cysteine at position 797 (Cys797).[1][4] This covalent modification locks the inhibitor in place, leading to prolonged and efficient blockade of EGFR's kinase activity. This contrasts with non-covalent inhibitors, which bind reversibly and can be outcompeted by high intracellular concentrations of ATP.

Comparative Performance Data

The efficacy of Oximabind-EGFR has been evaluated against a panel of well-characterized EGFR inhibitors. The following tables summarize the key performance metrics from biochemical and cellular assays.

Table 1: Biochemical Potency of EGFR Inhibitors

CompoundClassMechanismTargetIC50 (nM)
Oximabind-EGFR Oxime Ester Covalent (Irreversible) Wild-Type EGFR 1.2
AfatinibQuinazolineCovalent (Irreversible)Wild-Type EGFR0.5
OsimertinibPyrimidineCovalent (Irreversible)EGFR T790M1.0
GefitinibQuinazolineNon-Covalent (Reversible)Wild-Type EGFR25.7
ErlotinibQuinazolineNon-Covalent (Reversible)Wild-Type EGFR2.0

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of EGFR by 50% in a biochemical assay.

Table 2: Cellular Target Engagement and Antiproliferative Activity

CompoundTarget Engagement (Cellular IC50, nM) - NanoBRET AssayAntiproliferative Activity (GI50, nM) - A431 Cell Line
Oximabind-EGFR 5.8 35
Afatinib2.120
Osimertinib4.5 (in T790M mutant cells)15 (in T790M mutant cells)
Gefitinib150250
Erlotinib85100

Cellular IC50 from NanoBRET assays indicates the concentration required to displace 50% of a fluorescent tracer from EGFR in live cells. GI50 is the concentration that causes 50% growth inhibition in the A431 cancer cell line, which overexpresses EGFR.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing 40mM Tris-HCl (pH 7.5), 20mM MgCl2, and 0.1 mg/mL BSA.

    • Dilute recombinant human EGFR kinase in the reaction buffer.

    • Prepare a solution of the poly(Glu, Tyr) 4:1 peptide substrate and ATP in the reaction buffer.

    • Prepare serial dilutions of Oximabind-EGFR and control compounds in DMSO, followed by dilution in the reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of the diluted EGFR enzyme solution to each well and incubate for 15 minutes at room temperature to allow for pre-binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate the plate at 37°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Target Engagement (NanoBRET™ Assay)

This assay measures the binding of the inhibitor to EGFR within living cells.

Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector encoding an EGFR-NanoLuc® fusion protein.

    • Seed the transfected cells into a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of Oximabind-EGFR and control compounds.

    • Add the diluted compounds to the cells and incubate for 2 hours at 37°C in a CO2 incubator.

  • Tracer Addition and Signal Detection:

    • Add the NanoBRET™ fluorescent tracer to the wells.

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

    • Measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission/donor emission).

    • Determine the cellular IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in the BRET signal.

Confirmation of Covalent Adduct Formation (LC-MS/MS)

This method is used to confirm the covalent binding of Oximabind-EGFR to EGFR and identify the specific amino acid residue modified.

Protocol:

  • In Vitro Reaction:

    • Incubate recombinant human EGFR with a molar excess of Oximabind-EGFR in a suitable buffer for 2 hours at 37°C.

    • Include a control reaction with vehicle (DMSO).

  • Protein Digestion:

    • Denature the protein samples and reduce disulfide bonds with DTT, followed by alkylation with iodoacetamide.

    • Digest the protein into smaller peptides using trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reverse-phase liquid chromatography (LC).

    • Analyze the eluted peptides using tandem mass spectrometry (MS/MS). The mass spectrometer will determine the mass-to-charge ratio of the peptides and then fragment them to determine their amino acid sequence.

  • Data Analysis:

    • Search the MS/MS data against the human proteome database, specifying the expected mass shift corresponding to the adduction of Oximabind-EGFR to a cysteine or serine residue.

    • Identify the specific peptide containing the modification and pinpoint the modified amino acid.

Visualizing Mechanisms and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of EGFR Inhibition

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival, Growth mTOR->Survival Oximabind Oximabind-EGFR Oximabind->EGFR Covalent Inhibition

Caption: EGFR signaling pathway and the point of inhibition by Oximabind-EGFR.

Experimental Workflow for Covalent Adduct Identification

Covalent_Adduct_Workflow start Start incubation Incubate EGFR with Oximabind-EGFR start->incubation digestion Trypsin Digestion incubation->digestion lc_separation LC Separation of Peptides digestion->lc_separation ms_analysis MS/MS Analysis lc_separation->ms_analysis data_analysis Database Search and Adduct Identification ms_analysis->data_analysis end End data_analysis->end

Caption: Workflow for identifying the covalent adduct of Oximabind-EGFR on EGFR.

Logical Relationship of Inhibitor Action

Inhibitor_Action_Logic cluster_inhibitor Oximabind-EGFR cluster_target EGFR cluster_outcome Cellular Effect reversible_binding Reversible Binding to ATP Pocket active_site ATP Binding Site (with Nucleophile) reversible_binding->active_site Initial Interaction covalent_bond Covalent Bond Formation (Oxime Ester Reaction) inactive_egfr Inactive EGFR covalent_bond->inactive_egfr Results in active_site->covalent_bond Proximity-driven Reaction blocked_signaling Downstream Signaling Blocked inactive_egfr->blocked_signaling Leads to apoptosis Apoptosis/Growth Arrest blocked_signaling->apoptosis Induces

References

Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a critical aspect of chemical analysis. The subtle differences in the spatial arrangement of atoms between E and Z isomers of oxime esters can lead to significant variations in their spectroscopic properties. This guide provides a comprehensive comparative analysis of the spectroscopic data for oxime ester isomers, supported by experimental principles and detailed methodologies, to aid in their unambiguous identification.

The differentiation of E and Z oxime ester isomers is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular structure, allowing for a confident assignment of the isomeric configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Isomeric Differences

NMR spectroscopy is arguably the most powerful tool for distinguishing between E and Z oxime ester isomers. Both ¹H and ¹³C NMR spectra exhibit characteristic differences in chemical shifts and coupling constants arising from the distinct chemical environments of the nuclei in each isomer.

¹H NMR Spectroscopy

The proton NMR spectra of E and Z oxime ester isomers are distinguished by the anisotropic effect of the C=N bond and the through-space interactions of substituents. Protons located near the oxime ester functionality will experience different magnetic shielding depending on their orientation relative to the lone pair of electrons on the nitrogen and the oxygen of the ester group.

A general trend is that a proton (syn to the ester group in the Z-isomer) will be shielded and appear at a lower chemical shift (upfield) compared to the corresponding proton in the E-isomer (anti to the ester group), which is deshielded and appears at a higher chemical shift (downfield). For instance, in the case of 2-bornanone oxime, the endo proton at C3 is expected to be shielded in the (Z) isomer due to the proximity of the hydroxyl group, causing an upfield shift compared to the (E) isomer[1].

¹³C NMR Spectroscopy

Similar to ¹H NMR, the chemical shifts in ¹³C NMR spectra are sensitive to the stereochemistry of the oxime ester. The carbon atom of the C=N double bond and the carbons of the substituents attached to it will resonate at different frequencies in the E and Z isomers.

Steric compression plays a significant role in the ¹³C NMR chemical shifts. In the more sterically hindered Z-isomer, carbon atoms that are in close proximity often experience a shielding effect, causing their signals to appear at a lower chemical shift (upfield) compared to the less sterically crowded E-isomer. For example, in α,β-unsaturated ketones, the C-6 methyl group in the (Z)-isomer of 4-hexen-3-one is expected to show a significant upfield shift due to steric compression[2]. This principle can be extended to oxime esters where substituents on the carbon of the C=N bond and on the ester group can sterically interact in the Z-isomer.

Table 1: Comparative ¹H NMR Spectroscopic Data for a Hypothetical Alkyl Oxime Ester

Proton Assignment(E)-Isomer Chemical Shift (δ, ppm)(Z)-Isomer Chemical Shift (δ, ppm)Key Differentiating Features
α-Proton (to C=N)~7.5~6.8Significant upfield shift in the Z-isomer due to anisotropic shielding.
Ester Alkyl-H~4.2~4.1Minor upfield shift may be observed in the Z-isomer.
N-OH~10.5~10.5Minimal difference expected.

Table 2: Comparative ¹³C NMR Spectroscopic Data for a Hypothetical Alkyl Oxime Ester

Carbon Assignment(E)-Isomer Chemical Shift (δ, ppm)(Z)-Isomer Chemical Shift (δ, ppm)Key Differentiating Features
C=N~155~158The C=N carbon in the Z-isomer may be slightly deshielded.
α-Carbon (to C=N)~130~125Shielding of the α-carbon in the Z-isomer due to steric effects.
Ester C=O~170~170Minimal difference expected.

Infrared (IR) Spectroscopy: Vibrational Clues to Isomer Identity

IR spectroscopy provides information about the vibrational modes of a molecule. While the differences in the IR spectra of E and Z oxime ester isomers can be subtle, they can provide confirmatory evidence for isomeric assignment. Key vibrational bands to consider are the C=N stretching and the N-O stretching frequencies.

The planarity and conjugation of the molecule can be affected by the isomeric configuration. The Z-isomer, often being more sterically hindered, may exhibit a slight disruption in planarity, which can lead to shifts in the stretching frequencies of the C=N and adjacent conjugated systems. For instance, in some α,β-unsaturated systems, the C=O and C≡N stretching frequencies shift to higher wavenumbers in the less conjugated (Z)-isomer[3]. Additionally, out-of-plane bending vibrations can be diagnostic. For trans- and cis-disubstituted alkenes, characteristic strong absorption bands appear at different regions (around 965 cm⁻¹ for trans and 720-680 cm⁻¹ for cis), and similar effects can be observed for the C=N-O system[2][4].

Table 3: Comparative IR Spectroscopic Data for a Hypothetical Alkyl Oxime Ester

Vibrational Mode(E)-Isomer Frequency (cm⁻¹)(Z)-Isomer Frequency (cm⁻¹)Key Differentiating Features
C=N Stretch~1640~1645Slight shift to higher wavenumber in the more sterically hindered Z-isomer.
N-O Stretch~940~930The N-O stretching frequency may differ slightly between isomers.
C-H Out-of-plane bendVaries with substitutionVaries with substitutionCan be a highly diagnostic region depending on the overall structure.

Mass Spectrometry (MS): Fragmentation Patterns as Isomeric Indicators

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While E and Z isomers have the same molecular weight and will thus show the same molecular ion peak, their fragmentation patterns can differ, providing clues to their stereochemistry.

One notable fragmentation pathway that can be influenced by the isomeric configuration is the McLafferty rearrangement. This rearrangement involves the transfer of a γ-hydrogen atom to a carbonyl or iminyl group, followed by cleavage of the α,β-bond. The stereochemical arrangement of the atoms can affect the feasibility and rate of this rearrangement. For some oximes, the McLafferty rearrangement is more pronounced in the mass spectra of the (E)-isomers than the (Z)-isomers.

Table 4: Comparative Mass Spectrometry Data for a Hypothetical Alkyl Oxime Ester

Ion(E)-Isomer Relative Intensity (%)(Z)-Isomer Relative Intensity (%)Key Differentiating Features
[M]⁺PresentPresentMolecular ion peak will be the same for both isomers.
McLafferty Rearrangement FragmentHigherLowerThe (E)-isomer may show a more abundant fragment from this rearrangement.
Other FragmentsMay varyMay varyDifferences in other fragmentation pathways can also be indicative of the isomer.

Experimental Protocols

Precise and reproducible spectroscopic data are contingent on standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

Synthesis and Separation of Oxime Ester Isomers
  • Synthesis: A common method for the synthesis of oximes involves the reaction of a ketone or aldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine in an alcohol solvent. The resulting oxime can then be esterified using an appropriate acyl chloride or anhydride in the presence of a base like triethylamine or pyridine. The reaction often yields a mixture of E and Z isomers.

  • Separation: The separation of E and Z isomers can be achieved using chromatographic techniques such as column chromatography on silica gel or by fractional crystallization. The choice of solvent system for chromatography is crucial and is typically determined empirically. For fractional crystallization, the differential solubility of the isomers in a particular solvent is exploited.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

  • 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to aid in the unambiguous assignment of all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly useful for determining the spatial proximity of protons, which can definitively distinguish between E and Z isomers.

IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis & Separation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison & Assignment Ketone Ketone/ Aldehyde Oxime Oxime (E/Z Mixture) Ketone->Oxime Hydroxylamine Hydroxylamine Hydroxylamine->Oxime OximeEster Oxime Ester (E/Z Mixture) Oxime->OximeEster Acylation Acylating Agent Acylation->OximeEster Separation Chromatography/ Crystallization OximeEster->Separation E_Isomer Pure E-Isomer Separation->E_Isomer Isomer 1 Z_Isomer Pure Z-Isomer Separation->Z_Isomer Isomer 2 NMR NMR Spectroscopy (1H, 13C, 2D) E_Isomer->NMR IR IR Spectroscopy E_Isomer->IR MS Mass Spectrometry E_Isomer->MS Z_Isomer->NMR Z_Isomer->IR Z_Isomer->MS Comparison Comparative Data Analysis NMR->Comparison IR->Comparison MS->Comparison Assignment Isomer Assignment (E vs. Z) Comparison->Assignment

Caption: Experimental workflow for the comparative spectroscopic analysis of oxime ester isomers.

References

A Comparative Analysis of the Biological Activities of Curcuminoid Analogs and 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, both curcuminoid analogs and derivatives of substituted benzaldehydes represent intriguing classes of compounds with a wide array of potential therapeutic applications. This guide provides a comparative overview of the biological activities of well-documented curcuminoid analogs and the putative activities of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime, a compound for which direct biological data is not extensively available in public literature. The comparison is based on established experimental data for curcuminoids and inferred potential activities for the benzaldehyde derivative, drawn from studies on structurally related molecules.

Overview of Biological Activities

Curcuminoid analogs are a well-researched class of compounds derived from curcumin, the principal active constituent of turmeric. They are renowned for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. These activities stem from their ability to modulate multiple signaling pathways.

Quantitative Comparison of Biological Activity

The following table summarizes the quantitative biological activity data for representative curcuminoid analogs. A corresponding entry for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime is not included due to the absence of specific experimental data.

Table 1: Biological Activity of Curcuminoid Analogs

Compound/AnalogTarget/AssayActivity Metric (e.g., IC50)Reference
CurcuminAldose Reductase InhibitionIC50: >10 µM
Curcumin Analog (10g)Aldose Reductase InhibitionIC50: 5.10 µM
Curcumin Analog (PAC)Breast Cancer Cell Apoptosis5 times more efficient than curcumin at 40 µM
Curcumin Analog (Compound B)T47D Breast Cancer CellsIC50: 19.20 µg/ml
Curcumin Analog (Compound B)HER2 Breast Cancer CellsIC50: 30.70 µg/ml
Curcumin Analog (h2)DPPH Radical ScavengingIC50: 53.29 ± 2.13 µg/mL
Curcumin Analog (h3)DPPH Radical ScavengingIC50: 82.43 ± 2.17 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assays commonly used to evaluate the biological activities of curcuminoid analogs.

Aldose Reductase Inhibitory Activity Assay

This assay evaluates the ability of a compound to inhibit aldose reductase, an enzyme implicated in diabetic complications.

  • Enzyme Preparation: Aldose reductase is purified from bovine lenses.

  • Assay Mixture: The reaction mixture contains NADPH, a substrate (e.g., DL-glyceraldehyde), and the test compound in a phosphate buffer.

  • Reaction Initiation and Monitoring: The reaction is initiated by adding the enzyme. The change in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor required for 50% inhibition, is then determined.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound by its ability to scavenge the stable free radical DPPH.

  • Preparation of Reagents: A solution of DPPH in methanol is prepared. The test compounds are dissolved in a suitable solvent.

  • Reaction: The test compound solution is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution. The IC50 value is determined from a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Culture: Cancer cells (e.g., T47D, HER2) are cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified duration (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration that inhibits 50% of cell growth, is determined.

Signaling Pathways and Experimental Workflow

Visual diagrams can aid in understanding the complex biological processes and experimental procedures involved.

G cluster_0 Curcuminoid Analog Action on NF-κB Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF_κB NF-κB (p65/p50) IκBα->NF_κB degrades, releasing Nucleus Nucleus NF_κB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Curcuminoid_Analogs Curcuminoid Analogs Curcuminoid_Analogs->IKK inhibits

Caption: Curcuminoid analogs inhibit the NF-κB signaling pathway.

G cluster_1 General Workflow for Biological Activity Screening Compound_Synthesis Compound Synthesis (e.g., 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime) In_Vitro_Assays In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) Compound_Synthesis->In_Vitro_Assays Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Assays->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Identification->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: A typical workflow for evaluating biological activity.

Conclusion

Curcuminoid analogs have been extensively studied and demonstrate a wide range of biological activities, supported by a wealth of experimental data. Their mechanisms of action often involve the modulation of key signaling pathways, such as the NF-κB pathway, contributing to their anti-inflammatory and anticancer effects.

While direct experimental evidence for the biological activity of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime is currently lacking in the scientific literature, its chemical structure suggests potential for biological relevance. The parent aldehyde is a precursor to bioactive molecules, and the oxime ester functionality is found in other compounds with pharmacological properties. Further investigation through in vitro and in vivo studies is necessary to elucidate the specific biological profile of this compound and to enable a direct and quantitative comparison with established agents like curcuminoid analogs. Researchers in drug development are encouraged to consider the synthesis and screening of such novel compounds to explore their therapeutic potential.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime, ensuring the protection of personnel and compliance with regulatory standards.

Disclaimer: The following procedures are based on the available safety data for the structurally related compound, 3-Fluoro-4-hydroxybenzaldehyde, and general guidelines for the disposal of halogenated organic compounds and oxime derivatives. A specific Safety Data Sheet (SDS) for 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime was not available at the time of this writing. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact. Gloves must be inspected prior to use and disposed of as contaminated waste after handling the chemical.[1]
Eye Protection Safety goggles or a face shieldTo protect against splashes and dust.[2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[3]To prevent inhalation of potentially irritating or harmful airborne particles.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime waste.

Step 1: Waste Identification and Segregation

  • Identify the Waste Stream: This compound is a halogenated organic compound. Halogenated organic wastes must be segregated from non-halogenated waste streams.

  • Incompatible Materials: Avoid mixing this waste with strong oxidizing agents, strong bases, or other reactive chemicals to prevent potentially hazardous reactions.

  • Container Selection: Use a designated, properly labeled, and leak-proof container for collecting the waste. The container should be made of a material compatible with the chemical.

Step 2: Waste Collection and Accumulation

  • Solid Waste:

    • Carefully sweep up any solid waste, avoiding the creation of dust.

    • Place the solid waste into the designated halogenated organic solid waste container.

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect the solution in a designated halogenated organic liquid waste container.

    • Do not pour this chemical down the drain.

  • Contaminated Materials:

    • Dispose of any contaminated items, such as gloves, weighing papers, and pipette tips, as hazardous waste in the designated solid waste container.

Step 3: Labeling and Storage

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name: "3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime," and the approximate quantity.

  • Storage:

    • Store the waste container in a well-ventilated, designated hazardous waste accumulation area.

    • Keep the container tightly closed when not in use.

    • Store away from incompatible materials.

Step 4: Final Disposal

  • Engage a Licensed Professional: The final disposal of this chemical waste must be handled by a licensed professional waste disposal service.

  • Recommended Disposal Method: The preferred method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.

Emergency Procedures

In the event of a spill or exposure, follow these immediate safety measures.

Emergency SituationProcedure
Skin Contact Wash the affected area immediately with soap and plenty of water. Seek medical attention if irritation develops.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up solid material, avoiding dust generation, and place it in a labeled hazardous waste container. For large spills, contact your institution's EHS department immediately.

Logical Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Collection cluster_storage Storage & Labeling cluster_disposal Final Disposal PPE Don Appropriate PPE Identify Identify as Halogenated Organic Waste PPE->Identify Segregate Segregate from Incompatibles Identify->Segregate CollectSolid Collect Solid Waste Segregate->CollectSolid CollectLiquid Collect Liquid Waste Segregate->CollectLiquid CollectContaminated Collect Contaminated Materials Segregate->CollectContaminated Label Label Waste Container CollectSolid->Label CollectLiquid->Label CollectContaminated->Label Store Store in Designated Area Label->Store ContactEHS Contact EHS/Licensed Disposal Service Store->ContactEHS Incineration High-Temperature Incineration ContactEHS->Incineration

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.